molecular formula C12H15NO2 B1296366 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 55909-76-7

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1296366
CAS No.: 55909-76-7
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide is a chemical compound for professional research applications. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol, is part of a class of organic substances known as beta-keto amides . Compounds in this structural family are recognized for their utility as key intermediates in synthetic organic chemistry. Structurally related compounds, such as the 2,4-dimethylphenyl isomer, are well-established intermediates in the industrial synthesis of dyes and organic pigments . Furthermore, the broader class of 3-oxobutanamide (acetoacetamide) derivatives is of significant interest in pharmaceutical research. For instance, similar structures serve as precursors in the synthesis of tetrahydroquinolone derivatives, which are investigated as allosteric modulators for G protein-coupled receptors like Free Fatty Acid Receptor 3 (FFA3) . Research into FFA3 is exploring its potential role in metabolic, inflammatory diseases, and immune responses . The reactivity of the beta-keto amide group also makes it a valuable building block for the synthesis of more complex molecules, including α-diazo amides, which are used in metal-catalyzed carbenoid chemistry to generate diverse molecular scaffolds for drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Molecular Weight

205.25 g/mol
Source PubChem
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CAS No.

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name NSC165880
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Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name N-(dimethylphenyl)-3-oxobutyramide
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Foundational & Exploratory

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 80357-48-8

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of organic compounds. While specific peer-reviewed data for this particular isomer is limited, this document synthesizes available information and extrapolates expected properties and reactivity based on the well-characterized behavior of its structural analogs. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's chemical profile.

Core Compound Identification and Properties

This compound is a specialty chemical intermediate. Its core structure consists of a 2,3-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide moiety. This bifunctional nature, featuring both a β-ketoamide system and a substituted aromatic ring, is the primary determinant of its chemical reactivity.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 80357-48-8[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2',3'-AcetoacetoxylidideN/A

Synthesis and Mechanistic Considerations

The synthesis of acetoacetanilides, including the N-(2,3-dimethylphenyl) isomer, is typically achieved through the acetoacetylation of the corresponding aniline. The most common laboratory and industrial methods involve the reaction of 2,3-dimethylaniline with either diketene or an acetoacetic ester, such as ethyl acetoacetate.

Synthesis via Diketene

This method is often preferred for its efficiency and high yields. The reaction proceeds via a nucleophilic attack of the primary amine of 2,3-dimethylaniline on one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene to form the final acetoacetamide product.

Protocol 1: General Synthesis of N-Aryl-3-oxobutanamides using Diketene

  • In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equivalent) in an aprotic solvent such as toluene or dichloromethane.

  • Cool the solution to a temperature between 0 and 5 °C using an ice bath.

  • Slowly add diketene (1.0 to 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis via Ethyl Acetoacetate

The condensation reaction between an aniline and ethyl acetoacetate is a classic and reliable method for forming acetoacetanilides. This reaction is typically performed at elevated temperatures and involves the nucleophilic acyl substitution of the ethoxy group of the ester by the aniline, with the elimination of ethanol.

Protocol 2: General Synthesis of N-Aryl-3-oxobutanamides using Ethyl Acetoacetate

  • Combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a temperature of 120-140 °C for several hours. The ethanol byproduct can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_diketene Diketene Route cluster_ester Ethyl Acetoacetate Route D_Aniline 2,3-Dimethylaniline D_Reaction Acetoacetylation (0-25 °C) D_Aniline->D_Reaction D_Diketene Diketene D_Diketene->D_Reaction D_Solvent Aprotic Solvent (e.g., Toluene) D_Solvent->D_Reaction D_Workup Isolation & Purification D_Reaction->D_Workup D_Product N-(2,3-dimethylphenyl) -3-oxobutanamide D_Workup->D_Product E_Aniline 2,3-Dimethylaniline E_Reaction Condensation (120-140 °C) E_Aniline->E_Reaction E_Ester Ethyl Acetoacetate E_Ester->E_Reaction E_Workup Isolation & Purification E_Reaction->E_Workup E_Product N-(2,3-dimethylphenyl) -3-oxobutanamide E_Workup->E_Product

Caption: General synthesis workflows for this compound.

Structural Characterization and Analytical Profile

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aromatic protons (3H) in the region of δ 7.0-7.8 ppm.- Amide proton (NH) as a broad singlet, typically > δ 9.0 ppm.- Methylene protons (-CH₂-) of the keto form around δ 3.5 ppm.- Methyl protons of the acetyl group (-COCH₃) around δ 2.2 ppm.- Two distinct methyl signals for the 2,3-dimethylphenyl group.
¹³C NMR - Two carbonyl carbons (amide and keto) in the range of δ 165-205 ppm.- Aromatic carbons between δ 120-140 ppm.- Methylene carbon (-CH₂-) around δ 50 ppm.- Methyl carbons at approximately δ 20-30 ppm.
FT-IR (cm⁻¹) - N-H stretching around 3300-3200 cm⁻¹.- C=O stretching (amide I band) around 1660 cm⁻¹.- C=O stretching (keto) around 1720 cm⁻¹.- Aromatic C=C stretching in the 1600-1450 cm⁻¹ region.
Mass Spec. - Expected molecular ion peak [M]⁺ at m/z = 205.- Common fragmentation patterns for acetoacetanilides include cleavage of the amide bond, leading to fragments corresponding to the 2,3-dimethylanilinium ion (m/z = 122) and the acetoacetyl moiety.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the active methylene group and the β-dicarbonyl system, making it a versatile precursor in organic synthesis.[2]

Reactivity of the Active Methylene Group

The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be easily removed by a base. This generates a nucleophilic enolate, which is a key intermediate in various condensation and alkylation reactions.

Azo Coupling

Acetoacetanilides are widely used as coupling components in the synthesis of azo pigments.[3] The enolate of this compound can react with a diazonium salt at the α-carbon in an azo coupling reaction. This results in the formation of a highly conjugated system, which is the basis for the color of arylide yellow and orange pigments. The substitution pattern on the phenyl ring influences the exact color and properties (like lightfastness) of the resulting pigment.

Azo_Coupling_Pathway start N-(2,3-dimethylphenyl) -3-oxobutanamide enolate Enolate Intermediate (Base Catalyzed) start->enolate + Base product Azo Pigment (Hydrazone Tautomer) enolate->product diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->product +

Caption: Generalized pathway for azo pigment synthesis.

Heterocyclic Synthesis

The 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with reagents like hydrazines, ureas, and ammonia derivatives.[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.

Safety, Handling, and Toxicology

The safety profile of this compound has not been fully investigated.[6] However, based on the data available for the compound and general knowledge of related anilide derivatives, the following precautions should be observed.

Table 3: Hazard and Safety Information

AspectRecommendationSource
GHS Hazard Statements May be harmful if swallowed or inhaled. Causes skin and eye irritation.[6]
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]
First Aid Measures Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.N/A
Toxicological Profile The toxicological properties have not been fully determined. Handle with caution as an irritant and potentially harmful chemical.[6]

Conclusion and Future Outlook

This compound, identified by CAS number 80357-48-8, is a valuable chemical intermediate with significant potential in the synthesis of pigments and complex heterocyclic molecules. While there is a notable lack of specific published research on this particular isomer, its chemical behavior can be reliably inferred from the extensive studies on its 2,4- and 2,6-isomers, as well as the parent acetoacetanilide.

Future research into the specific applications of the 2,3-dimethylphenyl isomer could reveal unique properties in resulting materials or biologically active compounds, owing to the specific steric and electronic effects of its substitution pattern. A thorough toxicological evaluation is also warranted to establish a complete and reliable safety profile. This guide serves as a foundational resource, encouraging and enabling further investigation into this promising chemical entity.

References

  • PubChem. (n.d.). Acetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055–1064. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acetoacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Rollas, S., Kalyoncuoğlu, N., Sür-Altiner, D., & Yegenoglu, Y. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Retrieved from [Link]

  • Altaweel, S. A. A., & Ghorab, M. M. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • Lokanath, N. K., Sridhar, M. A., Prasad, J. S., & Akber, D. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Manasagangotri Physics. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family of compounds. These molecules are of significant interest as versatile intermediates in the synthesis of various organic compounds, including pigments and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, detailed protocols for its synthesis, and a thorough guide to its characterization.

Introduction and Significance

N-aryl-3-oxobutanamides, such as this compound, represent a critical class of organic intermediates. Their molecular architecture, featuring a reactive β-ketoamide moiety, makes them valuable precursors for a variety of heterocyclic compounds and other complex molecular targets. The substitution pattern on the N-aryl ring can significantly influence the physicochemical properties and reactivity of these molecules, making the study of specific isomers like the 2,3-dimethylphenyl derivative essential for tailored synthetic applications.[1][2] The starting material for the synthesis of the title compound, 2,3-dimethylaniline, is a key component in the production of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, highlighting the pharmaceutical relevance of this chemical scaffold.[3]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[4] The structure consists of a 2,3-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide chain. This compound, like other acetoacetanilides, can exhibit keto-enol tautomerism.

Key Physicochemical Properties:
PropertyValueSource
CAS Number 80357-48-8[4]
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
Predicted Boiling Point 367.3 ± 30.0 °C[4]
Predicted Density 1.108 ± 0.06 g/cm³[4]
Predicted pKa 11.23 ± 0.46[4]
Molecular Structure Diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 2,3-Dimethylaniline reagent Reagent Selection: Diketene or Ethyl Acetoacetate start->reagent reaction Acetoacetylation Reaction reagent->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup evaporation Solvent Evaporation workup->evaporation recrystallization Recrystallization evaporation->recrystallization drying Drying of Purified Product recrystallization->drying analysis Spectroscopic Analysis (NMR, IR, MS) drying->analysis purity Purity Assessment (e.g., Melting Point, HPLC) analysis->purity end end purity->end Final Product: This compound

Caption: General workflow for the synthesis and characterization.

Protocol 1: Acetoacetylation using Diketene

This method is often preferred for its high efficiency and the formation of fewer byproducts. [5][6]Diketene is a highly reactive and hazardous substance and should be handled with appropriate safety precautions. [7] Materials:

  • 2,3-Dimethylaniline (≥98.0%) [8]* Diketene (stabilized)

  • Anhydrous toluene or other suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,3-dimethylaniline in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 1.0-1.1 equivalents of diketene dropwise from the dropping funnel to the cooled solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Condensation with Ethyl Acetoacetate

This is a classic method for the synthesis of acetoacetanilides. [9][10]The reaction typically requires higher temperatures to drive the equilibrium by removing the ethanol byproduct.

Materials:

  • 2,3-Dimethylaniline (≥98.0%) [8]* Ethyl acetoacetate

  • Xylene or other high-boiling point solvent

  • Dean-Stark apparatus (optional, for ethanol removal)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 1.0 equivalent of 2,3-dimethylaniline and 1.0-1.2 equivalents of ethyl acetoacetate in xylene.

  • Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Continue refluxing for 2-4 hours, collecting the ethanol byproduct if using a Dean-Stark trap. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will likely crystallize upon cooling.

  • Collect the crude product by filtration.

  • Wash the collected solid with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Spectral Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of analogous compounds. [11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the amide proton, and the protons of the 3-oxobutanamide chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0s (broad)1HN-H (amide)
~7.0-7.5m3HAr-H
~3.5s2H-CH₂- (keto form)
~2.3s3HAr-CH₃
~2.2s3HAr-CH₃
~2.1s3H-C(O)CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~205C=O (ketone)
~165C=O (amide)
~135-138Ar-C (quaternary)
~125-130Ar-C-H
~50-CH₂-
~30-C(O)CH₃
~15-20Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H stretch (amide)
~1720C=O stretch (ketone)
~1660C=O stretch (amide I)
~1540N-H bend (amide II)
~1600, ~1490C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the analogous N-(2,4-dimethylphenyl)-3-oxobutanamide, a molecular ion peak at m/z 206 [M+1]⁺ is observed. [13]

  • Expected Molecular Ion: [M]⁺ at m/z = 205 or [M+H]⁺ at m/z = 206.

  • Potential Fragments: Loss of the acetyl group (-43), cleavage of the amide bond.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its derivatives have potential applications in various fields:

  • Pigment and Dye Industry: Acetoacetanilides are widely used as coupling components in the synthesis of azo pigments. [14]* Pharmaceutical Research: The β-ketoamide scaffold is present in numerous biologically active molecules. This compound can be a starting point for the synthesis of novel therapeutic agents, including potential anti-inflammatory or antimicrobial compounds. [13][15]* Heterocyclic Chemistry: It is a versatile precursor for the synthesis of a wide range of heterocyclic systems. [16] Further research could focus on exploring the biological activities of this specific isomer and its derivatives, as well as its utility in the development of novel materials.

References

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Grokipedia. (n.d.). Diketene. Retrieved from [Link]

  • ResearchGate. (2010). The condensation of ethyl acetoacetate with aniline under various different reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

  • Zenodo. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Retrieved from [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.
  • Gsrs. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • HETEROCYCLES. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES.
  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. 10, 3019–3030.
  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
  • ChemBK. (n.d.). diketene. Retrieved from [Link]

  • The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.).
  • ResearchGate. (2021).
  • Co/Al Hydrotalcite. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • PubChem. (n.d.). Diketene. Retrieved from [Link]

  • Diketene -General Information, Process , Technology, Applications, Patent, Product, Test plan, MSDS, Consultants, Company Profiles, Reports, Market, Suppliers. (n.d.).
  • PubChem. (n.d.). N-(2,4-dimethylphenyl)-2-oxobutanamide. Retrieved from [Link]

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An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, is a multifaceted organic compound with significant potential in various scientific domains. While its isomers, particularly the 2,4- and 2,6-dimethylphenyl analogs, are well-documented as precursors in pigment manufacturing, the unique structural characteristics of the 2,3-dimethyl isomer present intriguing possibilities for applications in medicinal chemistry and materials science. The core structure, featuring a β-ketoamide moiety, imparts a rich chemical reactivity, most notably the capacity for keto-enol tautomerism, which plays a pivotal role in its chemical behavior and potential biological activity.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, expected spectroscopic characteristics, and a discussion of its potential applications in drug development. Given the limited availability of specific experimental data for this particular isomer, this guide leverages predicted data and established principles from closely related analogs to offer a robust scientific profile.

Chemical Identity and Structure

This compound is an aromatic amide with a molecular formula of C₁₂H₁₅NO₂. Its structure consists of a 2,3-dimethylaniline moiety linked via an amide bond to a 3-oxobutanamide chain.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties like boiling point and density are based on computational predictions due to a lack of extensive experimental data for this specific isomer.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
CAS Number 80357-48-8
Predicted Boiling Point 367.3 ± 30.0 °C
Predicted Density 1.108 ± 0.06 g/cm³
Predicted pKa 11.23 ± 0.46
Appearance White to off-white crystalline solid (predicted based on analogs)
Solubility Very poorly soluble in water; soluble in chloroform and methanol (predicted based on analogs)

Synthesis and Reactivity

The most common and established method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate. This reaction is typically carried out at elevated temperatures and can be catalyzed by acids.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2,3-Dimethylaniline

  • Ethyl acetoacetate

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or a catalytic amount of a strong acid (e.g., HCl)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • In a sealed reaction vial, combine 2,3-dimethylaniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and HFIP (10 mmol) in acetonitrile.

  • Heat the sealed vial at 80 °C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (8:2) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

start Starting Materials: 2,3-Dimethylaniline Ethyl Acetoacetate reaction Condensation Reaction (80°C, 12h, HFIP/Acetonitrile) start->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Keto-Enol Tautomerism

A defining chemical characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon is common in β-dicarbonyl compounds and significantly influences their reactivity and spectroscopic properties. The equilibrium can be affected by factors such as solvent polarity, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Keto form structure image here Enol Enol form structure image here Keto->Enol Equilibrium

Figure 3: Keto-Enol Tautomerism in this compound.

In non-polar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond of the enol form. This tautomerism is readily observable by ¹H NMR spectroscopy, where distinct signals for both the keto and enol forms can often be resolved.

Spectroscopic Analysis

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra for this isomer are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of both keto and enol tautomers.

  • Aromatic Protons: Signals for the three protons on the dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.5 ppm). The ortho, meta, and para protons will likely appear as distinct multiplets.

  • Amide Proton (N-H): A broad singlet is anticipated in the downfield region (δ 9.0-10.5 ppm).

  • Methyl Protons (Aromatic): Two singlets for the two methyl groups on the aromatic ring are expected around δ 2.1-2.4 ppm.

  • Keto Tautomer:

    • A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups is expected around δ 3.5-3.8 ppm.

    • A singlet for the terminal methyl protons (-COCH₃) should appear around δ 2.2-2.3 ppm.

  • Enol Tautomer:

    • A singlet for the vinylic proton (=CH-) is expected around δ 5.0-5.5 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH) may appear in the very downfield region (δ 12-15 ppm).

    • A singlet for the terminal methyl protons will be slightly shifted compared to the keto form.

The integration of the signals corresponding to the keto and enol forms can be used to determine the tautomeric ratio in the specific solvent used for the NMR analysis.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also show two sets of signals for the keto and enol tautomers.

  • Carbonyl Carbons: Signals for the amide and ketone carbonyl carbons of the keto form are expected around δ 165-175 ppm and δ 200-205 ppm, respectively. In the enol form, the corresponding carbons will be shifted.

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-140 ppm).

  • Aliphatic Carbons: Signals for the methyl and methylene carbons will be present in the upfield region (δ 15-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present.

  • N-H Stretch: A moderate to strong absorption band around 3250-3400 cm⁻¹ is expected for the amide N-H stretching vibration.

  • C-H Stretches: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

  • C=O Stretches: Strong absorption bands for the ketone and amide carbonyl groups are expected in the region of 1650-1720 cm⁻¹. The presence of two distinct carbonyl peaks may be indicative of the keto tautomer, while a broader, shifted band could suggest the presence of the hydrogen-bonded enol form.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond and the butanamide side chain. Expected fragment ions would include those corresponding to the 2,3-dimethylaniline cation and various acylium ions.

Applications in Drug Development

The acetoacetanilide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of acetoacetanilides have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

While specific biological studies on this compound are limited, its structural features suggest it could serve as a valuable starting point for the synthesis of novel bioactive compounds. The presence of the 2,3-dimethylphenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins compared to other isomers.

The active methylene group in the β-ketoamide moiety is a key site for chemical modification, allowing for the introduction of various substituents and the construction of more complex heterocyclic systems. This versatility makes this compound an attractive building block for generating compound libraries for high-throughput screening in drug discovery programs. For instance, acetoacetanilide derivatives have been investigated as potential beta3-adrenergic receptor agonists for the treatment of obesity and type II diabetes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for analogous compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.

Conclusion

This compound is a compound with significant, yet underexplored, potential. Its rich chemistry, centered around the reactive β-ketoamide moiety and the phenomenon of keto-enol tautomerism, makes it a versatile building block for organic synthesis. While a comprehensive set of experimental data for this specific isomer is still emerging, this technical guide provides a solid foundation for its synthesis, characterization, and potential application in drug discovery and materials science. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

  • Maruyama, T., Onda, K., Hayakawa, M., Matsui, T., Takasu, T., & Ohta, M. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. *European

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a molecule of interest within the broader class of acetoacetanilides. While this class of compounds has been explored for various applications, it is crucial to note that publicly available, in-depth experimental data for the specific 2,3-dimethylphenyl isomer is limited. Much of the detailed experimental knowledge in this field is concentrated on the more commercially prevalent N-(2,4-dimethylphenyl)-3-oxobutanamide isomer.

Therefore, this guide has been structured to deliver the established foundational knowledge on this compound, while also transparently identifying areas where data is sparse. We will draw logical inferences from closely related structures where appropriate, always with the explicit caveat that these are not experimentally verified for the 2,3-isomer. Our commitment is to scientific integrity; this includes acknowledging the boundaries of current collective knowledge. This document is intended to be a foundational resource, highlighting both what is known and where opportunities for new research exist.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

  • IUPAC Name: this compound[1]

This name delineates a butanamide backbone with an oxo (or keto) group at the third carbon position. The nitrogen atom of the amide is substituted with a 2,3-dimethylphenyl group.

Synonyms: The compound is also known by other names, which are important to recognize when searching chemical databases and literature:

  • 2',3'-Acetoacetoxylidide

  • Butanamide, N-(2,3-dimethylphenyl)-3-oxo-

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the following unique identifier to this compound:

  • 80357-48-8 [1]

Molecular Structure

The structural formula of this compound is presented below. The arrangement of the methyl groups on the phenyl ring is the key differentiator from its more commonly studied isomers.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely available in the cited literature. However, based on its structure and data from chemical suppliers, we can summarize the core information.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: The toxicological and detailed health hazard properties of this specific isomer have not been fully investigated.[2] Standard laboratory safety protocols should be strictly followed.

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound was not identified in the search results, the general and well-established method for the synthesis of related acetoacetanilides involves the condensation of an aniline with a β-keto ester, typically ethyl acetoacetate.

Plausible Synthetic Pathway

The most probable synthetic route is the reaction of 2,3-dimethylaniline with ethyl acetoacetate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol.

G reactant1 2,3-Dimethylaniline product This compound reactant1->product reactant2 Ethyl Acetoacetate reactant2->product byproduct Ethanol product->byproduct elimination

Sources

A Guide to the Spectroscopic Characterization of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for N-(2,3-dimethylphenyl)-3-oxobutanamide, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on fundamental spectroscopic principles and data from structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this compound.

Introduction

This compound belongs to the class of β-keto amides, characterized by a ketone group on the β-carbon relative to the amide carbonyl. This structural motif imparts a rich chemistry, including the potential for keto-enol tautomerism, which significantly influences its spectral properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecular structure of this compound is presented below. The key functional groups that dictate its spectroscopic behavior are the 2,3-dimethylphenyl ring, the secondary amide linkage, and the β-dicarbonyl system of the 3-oxobutanamide chain.

Caption: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information. A key consideration is the presence of keto-enol tautomerism, which can lead to the observation of two distinct sets of signals in the NMR spectra, corresponding to the keto and enol forms in equilibrium. The ratio of these tautomers is dependent on factors such as the solvent, temperature, and concentration.

Caption: Keto-Enol Tautomerism in this compound

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, the methyl groups on the phenyl ring, and the protons of the 3-oxobutanamide chain for both the keto and enol tautomers.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Keto Form) Assignment (Enol Form)
~10.0br s1HN-H (amide)N-H (amide)
~12-14br s--Enolic O-H
~7.0-7.2m3HAr-HAr-H
~5.5s--=C-H (vinyl)
~3.6s2H-CH₂--
~2.3s3HAr-CH₃Ar-CH₃
~2.2s3HAr-CH₃Ar-CH₃
~2.1s3H-C(O)CH₃=C(OH)CH₃

Interpretation:

  • The aromatic region (~7.0-7.2 ppm) will show a complex multiplet for the three protons on the 2,3-disubstituted phenyl ring.

  • The amide proton (N-H) is expected to be a broad singlet around 10.0 ppm.

  • The two methyl groups on the aromatic ring will likely appear as sharp singlets around 2.2-2.3 ppm.

  • For the keto form, a characteristic singlet for the methylene (-CH₂-) protons flanked by the two carbonyl groups is predicted around 3.6 ppm. The terminal methyl group (-C(O)CH₃) will be a singlet around 2.1 ppm.

  • For the enol form, the methylene signal will be absent and replaced by a vinyl proton signal (=C-H) around 5.5 ppm and a very broad enolic hydroxyl (O-H) proton signal downfield (12-14 ppm). The methyl group attached to the double bond will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment (Keto Form) Assignment (Enol Form)
~205C=O (ketone)-
~170C=O (amide)C=O (amide)
--~160 (=C-OH)
~138-125Aromatic CAromatic C
--~98 (=C-H)
~50-CH₂--
~30-C(O)CH₃-
~20Ar-CH₃Ar-CH₃
~15Ar-CH₃Ar-CH₃
--~25 (=C(OH)CH₃)

Interpretation:

  • The two carbonyl carbons of the keto form are expected at approximately 205 ppm (ketone) and 170 ppm (amide).

  • The aromatic carbons will resonate in the 125-138 ppm range.

  • The methylene carbon of the keto form is predicted around 50 ppm.

  • The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~3000-2850C-H StretchAliphatic
~1720C=O StretchKetone
~1660C=O StretchAmide I
~1600, ~1480C=C StretchAromatic Ring
~1540N-H BendAmide II

Interpretation:

  • A prominent N-H stretching band should be observed around 3300 cm⁻¹.

  • Two distinct carbonyl stretching bands are expected: one for the ketone (~1720 cm⁻¹) and one for the amide (Amide I band, ~1660 cm⁻¹).

  • The Amide II band, resulting from N-H bending and C-N stretching, is predicted around 1540 cm⁻¹.

  • Characteristic C-H stretching bands for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol .

Predicted m/z Possible Fragment Ion
205[M]⁺ (Molecular Ion)
162[M - COCH₃]⁺
121[H₂NC₆H₃(CH₃)₂]⁺
85[O=C-CH₂-C(O)CH₃]⁺
43[CH₃CO]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 205.

  • A common fragmentation pathway for acetoacetanilides is the cleavage of the C-C bond between the methylene group and the acetyl group, leading to a fragment at [M - 43]⁺.

  • Another significant fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the 2,3-dimethylaniline cation (m/z 121) and the 3-oxobutyryl cation (m/z 85).

  • The base peak is often the acetyl cation at m/z 43.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal and ratio the sample spectrum against it.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI): Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition (EI): For fragmentation analysis, introduce the sample into an electron ionization (EI) source, typically via a direct insertion probe or a gas chromatograph.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample N-(2,3-dimethylphenyl) -3-oxobutanamide NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Spectroscopic Characterization

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. While based on well-established spectroscopic principles and analysis of analogous structures, experimental verification is essential. The provided protocols and interpretations offer a solid foundation for researchers to acquire and analyze their own data, ensuring the accurate characterization of this important chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. [Link]

Biological activity of N-(2,3-dimethylphenyl)-3-oxobutanamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-(2,3-dimethylphenyl)-3-oxobutanamide Derivatives

Executive Summary

The N-aryl-3-oxobutanamide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and the diverse biological activities its derivatives exhibit. This guide focuses on the this compound core, a specific yet under-explored member of this promising class. While direct research on this particular derivative is nascent, a wealth of data from structurally related analogues allows for a robust, predictive analysis of its potential. As Senior Application Scientists, our role is not only to present what is known but to build a logical framework for exploring the unknown. This document, therefore, synthesizes established structure-activity relationships (SAR) and proven experimental designs to provide a comprehensive technical roadmap for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. We will delve into predictive antimicrobial, anticancer, and anti-inflammatory activities, grounded in authoritative data from analogous chemical series, and provide detailed, field-tested protocols to validate these hypotheses experimentally.

Introduction: The N-aryl-3-oxobutanamide Scaffold

The N-aryl-3-oxobutanamide moiety is characterized by a reactive β-ketoamide functional group attached to a substituted aromatic ring. This arrangement, featuring an active methylene group, a ketone, and an amide, provides multiple sites for chemical modification, making it an ideal starting point for generating diverse compound libraries for biological screening[1]. Derivatives of this scaffold have demonstrated significant potential as antibacterial, anti-inflammatory, and anticancer agents[1][2].

The subject of this guide, this compound, introduces two methyl groups on the aryl ring. These substituents are expected to modulate the compound's electronic properties and steric profile, thereby influencing its biological activity and metabolic stability compared to unsubstituted or single-substituted analogues. This guide will explore the anticipated biological profile of these derivatives based on a critical analysis of the broader compound class.

Synthesis and Derivatization Strategy

The foundational step in exploring biological activity is a robust and versatile synthetic pathway. The most common and efficient method for creating the this compound core is the condensation of 2,3-dimethylaniline with a β-ketoester, such as ethyl acetoacetate.

General Synthesis Workflow

The reaction is typically conducted at elevated temperatures, either neat or in a high-boiling solvent, to drive the removal of the ethanol byproduct and push the equilibrium towards the amide product. This straightforward approach allows for the production of the core scaffold in high yield.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 2,3-Dimethylaniline C Condensation Reaction (Heat, 120-140°C) A->C B Ethyl Acetoacetate B->C D Crude N-(2,3-dimethylphenyl) -3-oxobutanamide C->D Forms E Ethanol (byproduct) C->E Releases F Purification (Recrystallization) D->F Yields G Pure Product F->G

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Rationale: This protocol is designed for high yield and purity. The choice of xylene as a solvent provides the necessary high temperature to drive the reaction, while the recrystallization step using ethanol is critical for removing unreacted starting materials and byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of xylene.

  • Heating: Heat the mixture to reflux (approx. 140°C) for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration. Purify the crude material by recrystallization from hot ethanol to yield the final this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Biological Activities & Mechanistic Insights

Based on extensive studies of related N-aryl-3-oxobutanamide derivatives, we can project a strong potential for antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of the 3-oxobutanamide scaffold have shown significant promise as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-AB)[3].

Structure-Activity Relationship (SAR) Insights: Studies on 2-benzylidene-3-oxobutanamide derivatives have established key SAR principles that can guide the design of novel N-(2,3-dimethylphenyl) analogues[2].

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, halogen) on the aryl ring generally enhances antibacterial potency[2].

  • Hydrophilic Groups: Conversely, the addition of hydrophilic substituents tends to decrease antibacterial efficacy[2].

  • Positional Effects: Halogen or nitro groups at the ortho- and para-positions of the N-aryl ring are often beneficial for activity[2].

The 2,3-dimethyl substitution provides a lipophilic, electron-donating profile. While this might temper activity compared to analogues with electron-withdrawing groups, it could also enhance membrane permeability. Further derivatization, for instance by introducing an α,β-unsaturated ketone moiety via reaction with substituted benzaldehydes, could yield potent antimicrobial candidates[3][4].

Comparative Antimicrobial Potency of Related Derivatives:

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDRReference
17 3-Nitrobenzylidene216[3]
18 4-Nitrobenzylidene2>32[3]
21 2-Chlorobenzylidene4>32[2]
28 2-Cyanobenzylidene3216[2]

Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from studies on 2-benzylidene-3-oxobutanamide derivatives.

Anti-Inflammatory Activity

Structurally related benzamides and nicotinamides are known to possess potent anti-inflammatory properties[5]. The proposed mechanism often involves the inhibition of key pro-inflammatory signaling pathways, making this a highly probable activity for this compound derivatives.

Proposed Mechanism of Action: NF-κB Inhibition A primary regulatory hub for inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6[5][6]. We hypothesize that this compound derivatives could inhibit this pathway, thereby reducing the inflammatory cascade.

G cluster_cytoplasm Cytoplasm LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Drives Transcription Compound N-(2,3-dimethylphenyl) -3-oxobutanamide Derivative Compound->IKK Inhibits (Proposed)

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Activity

The broader class of N-aryl amides and related heterocyclic systems derived from them are frequently investigated as potential anticancer agents[2]. For example, novel naphthofuran carboxamides have been shown to inhibit liver tumor growth by modulating the STAT3 pathway[7], and various N-phenylbenzamides have demonstrated cytotoxicity against multiple human cancer cell lines[8].

The cytotoxic potential of this compound derivatives would likely be cell-line specific and dependent on the substitutions made to the core structure. The initial screening against a panel of cancer cell lines, such as those representing breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers, is a standard and necessary first step[9][10].

Validating Protocols for Biological Screening

To empirically validate the predicted activities, rigorous, well-controlled in vitro assays are essential. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Antibacterial Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against relevant bacterial pathogens.

  • Rationale: The broth microdilution method is a standardized, high-throughput technique that provides quantitative data (MIC values) on a compound's antibacterial potency, allowing for direct comparison with reference antibiotics.

  • Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus MRSA ATCC 43300, A. baumannii ATCC 19606) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Perform a serial two-fold dilution in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To assess the cytotoxic (anti-proliferative) effects of the derivatives on human cancer cell lines.

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Assay
  • Objective: To measure the ability of derivatives to suppress the production of inflammatory mediators in stimulated immune cells.

  • Rationale: This assay uses murine macrophage cells (RAW 264.7), which are a well-established model for studying inflammation. Stimulation with LPS mimics bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines. Measuring the inhibition of these markers provides a direct indication of a compound's anti-inflammatory potential[11].

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust data from analogous series, derivatives of this core are predicted to possess significant antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the 2,3-dimethyl groups offers a unique lipophilic and electronic profile that warrants thorough investigation.

The immediate path forward involves the synthesis of a focused library of this compound derivatives and their systematic evaluation using the validated protocols outlined in this guide. Future work should focus on elucidating precise mechanisms of action and optimizing lead compounds through iterative SAR studies to enhance potency and selectivity while minimizing toxicity.

References

  • RSC Publishing. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464. Retrieved from [Link]

  • GSRS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • PubMed. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Retrieved from [Link]

  • Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

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  • ResearchGate. (2014). Synthesis, characterization and anticancer evaluation of some novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides. Retrieved from [Link]

  • PubMed. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Retrieved from [Link]

  • PubMed. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC. Retrieved from [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

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Unlocking the Therapeutic Potential of N-(2,3-dimethylphenyl)-3-oxobutanamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the β-ketoamide class of organic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is nascent, its structural features—a reactive β-dicarbonyl system and a substituted aryl amide—suggest a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective applications of this compound. Drawing upon established evidence from structurally related N-aryl-3-oxobutanamides and β-keto amides, we delineate plausible therapeutic avenues, including anti-inflammatory, analgesic, antimicrobial, and antiviral applications. This document is structured to serve as a practical roadmap, offering not just theoretical postulations but also detailed, field-proven experimental protocols to rigorously evaluate these hypotheses. Our narrative emphasizes the causal logic behind experimental design, ensuring that each proposed study is a self-validating system for generating robust and reliable data.

Introduction: The β-Ketoamide Scaffold - A Privileged Motif in Drug Discovery

The β-ketoamide moiety is a versatile pharmacophore found in numerous biologically active compounds.[1][2] Its unique electronic and structural characteristics, including keto-enol tautomerism and the capacity for hydrogen bonding, allow for dynamic interactions with a variety of biological targets.[3] The general class of N-aryl-3-oxobutanamides, to which this compound belongs, has been shown to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The 2,3-dimethylphenyl substitution on the amide nitrogen of the title compound introduces specific steric and electronic properties that can modulate its pharmacokinetic and pharmacodynamic profile, potentially offering enhanced selectivity or potency. This guide will explore the most promising therapeutic applications for this compound based on a rational, structure-activity relationship (SAR) approach.

Potential Therapeutic Application I: Anti-inflammatory and Analgesic Agent

Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory and analgesic activity of many acetanilide derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[5][6] We hypothesize that this compound may act as a COX inhibitor. The β-dicarbonyl moiety could chelate the metal cofactor at the enzyme's active site or form hydrogen bonds with key amino acid residues, thereby blocking the entry of the arachidonic acid substrate.

Diagram 1: Proposed Mechanism of COX Inhibition

COX Inhibition Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound N-(2,3-dimethylphenyl) -3-oxobutanamide Compound->COX_Enzyme Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Experimental Validation Workflow

To test this hypothesis, a two-tiered approach is recommended: an in vitro enzyme inhibition assay followed by an in vivo model of analgesia.

This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 isoforms, providing data on its potency and selectivity. An LC-MS/MS-based method offers high sensitivity and specificity.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of hematin (10 mM) and L-epinephrine (400 mM) as co-factors.

    • Prepare a stock solution of this compound in DMSO.

    • Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

    • Add 20 µL of the enzyme solution (0.1 µg for COX-1 or 0.2 µg for COX-2).

    • Incubate the mixture at room temperature for 2 minutes.

    • Add 2 µL of the test compound solution at various concentrations and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution (final concentration ~10 µM).

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding 20 µL of 2N HCl.

    • Extract the prostaglandins (specifically PGE2) with ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the amount of PGE2 produced.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software like GraphPad Prism.[5]

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.44
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)5.115.30.33

The hot plate test is a classic model for assessing the central analgesic effects of compounds.[7][8] An increase in the latency of the response to a thermal stimulus indicates an analgesic effect.

Protocol:

  • Animal Acclimatization:

    • Use male Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory conditions for at least one week with free access to food and water.[8]

  • Apparatus:

    • Use a hot plate analgesia meter set at a constant temperature of 55 ± 0.5°C.[8]

  • Procedure:

    • Divide the mice into groups (n=6): Vehicle control (e.g., saline with 5% DMSO), positive control (e.g., Morphine, 10 mg/kg, intraperitoneally), and test groups (this compound at different doses, e.g., 10, 25, 50 mg/kg, intraperitoneally).

    • Measure the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.[8]

    • Administer the vehicle, positive control, or test compound.

    • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the treated and control groups.

Diagram 2: Experimental Workflow for Analgesic and Anti-inflammatory Evaluation

Experimental Workflow start Hypothesis: Compound has anti-inflammatory & analgesic properties in_vitro In Vitro Assay: COX-1/COX-2 Inhibition start->in_vitro in_vivo In Vivo Model: Hot Plate Test start->in_vivo data_analysis_vitro Data Analysis: Calculate IC50 & Selectivity in_vitro->data_analysis_vitro data_analysis_vivo Data Analysis: Calculate % MPE in_vivo->data_analysis_vivo conclusion Conclusion: Evaluate therapeutic potential data_analysis_vitro->conclusion data_analysis_vivo->conclusion

Caption: Workflow for evaluating anti-inflammatory and analgesic potential.

Potential Therapeutic Application II: Antimicrobial Agent

Rationale and Mechanistic Considerations

Acetanilide and its derivatives have a long history of investigation as antimicrobial agents.[4] The mechanism of action can be varied, but it often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. For N-aryl-3-oxobutanamides, the presence of lipophilic aryl groups can facilitate passage through the bacterial cell membrane.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.[4][9]

Protocol:

  • Bacterial Strains and Media:

    • Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

    • Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight on Mueller-Hinton Agar.

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound (dissolved in DMSO and then diluted in MHB) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus160.5
Bacillus subtilis80.25
Escherichia coli640.015
Pseudomonas aeruginosa>1280.25

Potential Therapeutic Application III: Antiviral Agent - HIV-1 Integrase Inhibition

Mechanistic Hypothesis: Chelation of Divalent Metal Ions in the Integrase Active Site

The β-diketo acid (DKA) functionality is a well-established pharmacophore in a class of highly effective HIV-1 integrase inhibitors.[10][11][12] These compounds function by chelating the divalent magnesium ions (Mg2+) in the catalytic core of the integrase enzyme, which are essential for its catalytic activity in both the 3'-processing and strand transfer steps of viral DNA integration into the host genome.[12][13] The β-ketoamide moiety of this compound can exist in an enol form, which is structurally analogous to the DKA motif and could similarly chelate these metal ions, thereby inhibiting enzyme function.

Diagram 3: Proposed HIV-1 Integrase Inhibition

HIV Integrase Inhibition cluster_integrase HIV-1 Integrase Active Site DDE_Motif DDE Motif (Asp64, Asp116, Glu152) Mg_ions Mg²⁺ Ions DDE_Motif->Mg_ions Coordinates Integration Integration into Host Genome Mg_ions->Integration Catalysis Compound_Enol This compound (Enol Tautomer) Compound_Enol->Mg_ions Chelation Viral_DNA Viral DNA Viral_DNA->Mg_ions Binding

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Experimental Validation: In Vitro HIV-1 Integrase Assay

A cell-free, in vitro assay is the first step to confirm direct inhibition of the HIV-1 integrase enzyme.

Protocol:

  • Reagents:

    • Recombinant HIV-1 integrase.

    • Oligonucleotide substrates mimicking the viral DNA ends.

    • Reaction buffer containing MgCl2.

    • Known integrase inhibitors (e.g., Raltegravir) as positive controls.

    • Test compound stock solution in DMSO.

  • Assay Procedure (Strand Transfer Inhibition):

    • Pre-incubate the integrase enzyme with the test compound at various concentrations in the reaction buffer.

    • Add the pre-processed oligonucleotide substrate.

    • Incubate to allow the strand transfer reaction to proceed.

    • Stop the reaction and analyze the products by gel electrophoresis and autoradiography or a fluorescence-based method.

  • Data Analysis:

    • Quantify the formation of the strand transfer product.

    • Calculate the percentage of inhibition and determine the IC50 value.

Potential Therapeutic Application IV: Antioxidant Activity

Rationale

Some acetamide derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[10][11] The enol form of the β-ketoamide could potentially donate a hydrogen atom to neutralize free radicals.

Experimental Validation: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are implicated in various inflammatory and pathological processes.

Protocol:

  • Reagent Preparation:

    • Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).

    • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14][15]

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • Mix the sodium nitroprusside solution with different concentrations of the test compound.

    • Incubate the mixture at 25°C for 150 minutes.

    • Add an equal volume of Griess reagent to the mixture.

    • Allow the color to develop for 30 minutes.

    • Measure the absorbance at 546 nm using a microplate reader.[14]

  • Data Analysis:

    • A decrease in absorbance indicates NO scavenging activity.

    • Calculate the percentage of NO scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound).

    • Determine the EC50 value.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the acetoacetylation of 2,3-dimethylaniline. A common and efficient method involves the use of diketene or ethyl acetoacetate.[16][17]

Synthetic Protocol (using Ethyl Acetoacetate)
  • Reaction Setup:

    • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture at reflux (approximately 130-140°C) for 2-3 hours, collecting the ethanol byproduct in a Dean-Stark trap.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add an appropriate solvent like toluene and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques:

      • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amide C=O, ketone C=O, N-H).

      • Melting Point Analysis: To assess purity.

Conclusion and Future Directions

This compound presents a compelling starting point for a medicinal chemistry program. The structural alerts within the molecule, informed by the extensive literature on related β-keto amides and acetanilides, strongly suggest a high probability of discovering interesting biological activities. The proposed workflows in this guide provide a robust and logical framework for systematically evaluating its potential as an anti-inflammatory, analgesic, antimicrobial, and antiviral agent. Positive results in these initial in vitro and in vivo screens would warrant further investigation into lead optimization, including the synthesis of analogues to establish a comprehensive structure-activity relationship, as well as more detailed mechanistic studies and ADMET profiling. The journey from a promising scaffold to a clinical candidate is arduous, but the foundational research outlined herein is the critical first step in unlocking the therapeutic potential of this compound.

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A Comprehensive Technical Guide to the Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide from 2,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide, a valuable chemical intermediate. The primary synthetic route detailed herein is the acetoacetylation of 2,3-dimethylaniline using diketene. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and emphasizes critical safety and handling procedures for the reagents involved. The guide is structured to offer not only procedural instructions but also the scientific rationale behind key experimental choices, ensuring a thorough understanding for researchers and chemical development professionals. Quantitative data is summarized for clarity, and the experimental workflow is visually represented to facilitate comprehension and implementation.

Introduction and Significance

This compound, also known as 2',3'-acetoacetoxylidide, belongs to the class of acetoacetanilides. These compounds are crucial intermediates in various industrial syntheses.[1] Historically and most prominently, acetoacetanilides are precursors for the production of arylide yellow and diarylide pigments, which are widely used in printing inks, plastics, and paints.[1][2] The specific substitution pattern on the aromatic ring, as with the 2,3-dimethylphenyl moiety, allows for fine-tuning the chemical and physical properties of the final products, such as color, lightfastness, and solubility.

Beyond pigments, the β-ketoamide functionality present in this compound makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[3][4][5] The reactivity of the methylene group and the carbonyls allows for further chemical transformations, including cyclization reactions and coupling with diazonium salts.[2][5] This guide focuses on the foundational synthesis of this key intermediate, providing a robust and reproducible methodology.

Reaction Mechanism: Acetoacetylation of 2,3-Dimethylaniline

The synthesis of this compound is achieved through the acetoacetylation of 2,3-dimethylaniline. This reaction is a form of nucleophilic acyl substitution. The most direct industrial method involves the reaction with diketene.[2][6]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-dimethylaniline acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the strained four-membered β-lactone ring in diketene.[3]

  • Ring Opening: This attack leads to the opening of the diketene ring, forming a tetrahedral intermediate.

  • Proton Transfer & Tautomerization: A proton is transferred from the nitrogen atom to the resulting enolate. The intermediate then tautomerizes to yield the stable β-ketoamide product, this compound.

This reaction is typically exothermic and must be controlled, as diketene can undergo violent polymerization in the presence of bases (like amines) or acids.[7][8]

Reagent Safety and Handling: A Critical Prerequisite

Scientific integrity begins with safety. The reagents used in this synthesis possess significant hazards that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.

ReagentCAS No.Key HazardsRecommended Handling Procedures
2,3-Dimethylaniline 87-59-2Toxic if swallowed, in contact with skin, or if inhaled.[9][10] May cause damage to organs through prolonged or repeated exposure.[10]Wear appropriate PPE (nitrile gloves, chemical splash goggles, lab coat).[10] Ensure good ventilation/exhaustion at the workplace.[9] Store locked up.[10]
Diketene 674-82-8Highly reactive, flammable liquid and vapor.[1] Toxic if inhaled.[1] Corrosive; causes severe skin and eye damage.[4] Can polymerize violently or explosively, especially with heat or in the presence of acids/bases.[7][8]Handle in a well-ventilated, explosion-proof area.[8] Use non-sparking tools.[8] Store cooled, ideally between 0-5°C, and protected from moisture.[7] Must be stabilized for storage.[8] Grounding and bonding of containers is required during transfer.[11]
Toluene 108-88-3Flammable liquid and vapor. Skin and respiratory irritant. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE.
Hexane 110-54-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMoles
2,3-Dimethylaniline87-59-2121.1812.12 g0.10
Diketene (stabilized)674-82-884.079.25 g (8.5 mL)0.11
Toluene108-88-392.14150 mL-
Hexane110-54-386.18100 mL-
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
50 mL dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Thermometer
Buchner funnel and filter flask
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, a dropping funnel in one side neck, and a thermometer in the other. Ensure all glassware is dry. The entire apparatus must be placed in a chemical fume hood.

  • Reagent Preparation: In the flask, dissolve 12.12 g (0.10 mol) of 2,3-dimethylaniline in 100 mL of toluene. Begin stirring to ensure complete dissolution.

  • Heating: Gently heat the solution to 60-70°C using the heating mantle. Maintaining a controlled temperature is crucial for preventing runaway reactions.

  • Diketene Addition: Measure 9.25 g (8.5 mL, 0.11 mol) of stabilized diketene and place it in the dropping funnel. Add the diketene dropwise to the stirred 2,3-dimethylaniline solution over a period of 60-90 minutes.

    • Causality Note: A slow, controlled addition of diketene is paramount. This manages the exothermic nature of the reaction and prevents the violent polymerization of diketene, which can be initiated by the amine.[6][8] A slight molar excess (1.1 eq) of diketene ensures the complete consumption of the starting amine.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70°C with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Product Isolation: Turn off the heating and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two 50 mL portions of cold hexane.

    • Causality Note: Washing with hexane, a non-polar solvent, effectively removes any unreacted starting materials and non-polar impurities while minimizing the loss of the desired product, which has low solubility in hexane.

  • Drying: Dry the collected white to off-white crystalline solid in a vacuum oven at 50°C until a constant weight is achieved.

  • Yield and Characterization: Calculate the final yield. The expected yield is typically in the range of 85-95%. Characterize the product using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Dissolve 2. Dissolve 2,3-Dimethylaniline in Toluene Setup->Dissolve Heat 3. Heat Solution to 60-70°C Dissolve->Heat Add 4. Dropwise Addition of Diketene (1-1.5 hours) Heat->Add React 5. Stir at 70°C (2 hours) Add->React Cool 6. Cool to Room Temp, then Ice Bath React->Cool Filter 7. Vacuum Filter Product Cool->Filter Wash 8. Wash with Cold Hexane Filter->Wash Dry 9. Dry in Vacuum Oven Wash->Dry Final Final Product: N-(2,3-dimethylphenyl) -3-oxobutanamide Dry->Final Characterize 10. Yield Calculation & Characterization (MP, NMR, IR) Final->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Summary of Quantitative Data

ParameterValueRationale
Molar Ratio (Amine:Diketene)1 : 1.1A slight excess of the acylating agent ensures complete conversion of the limiting reagent (amine).
Reaction Temperature60-70 °CProvides sufficient energy for the reaction while remaining below the boiling point of the solvent and allowing for better control over the exothermic process.
Reaction Time~3-4 hoursIncludes a 1-1.5 hour addition phase and a 2-hour post-addition phase to ensure completion.
SolventTolueneAn inert solvent that provides a suitable temperature range for the reaction and allows for product crystallization upon cooling.[6]
Expected Yield85-95%This is a high-yielding reaction under controlled conditions.

Conclusion

The acetoacetylation of 2,3-dimethylaniline with diketene is an efficient and industrially relevant method for producing this compound. This guide provides a comprehensive framework for its synthesis, grounded in an understanding of the reaction mechanism and a stringent adherence to safety protocols. The detailed experimental procedure, coupled with explanations for critical steps, is designed to enable researchers to reproduce this synthesis reliably and safely. The resulting product serves as a versatile intermediate, particularly for the pigment industry, and a valuable building block for further synthetic explorations in medicinal and materials chemistry.

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An In-depth Technical Guide to Keto-Enol Tautomerism in N-aryl-3-oxobutanamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a cornerstone class of compounds in medicinal chemistry and organic synthesis. Their chemical behavior, reactivity, and biological activity are intrinsically governed by a fundamental dynamic equilibrium: keto-enol tautomerism. The ability of these molecules to exist as either a ketone or an enol tautomer dictates their interaction with biological targets, their solubility, and their utility as synthetic precursors. This technical guide provides a comprehensive examination of the structural and environmental factors that control this equilibrium. We will delve into the mechanistic underpinnings of tautomerization, present field-proven methodologies for its characterization and quantification, and explore the profound implications of this phenomenon for drug discovery and development professionals.

Introduction: The Duality of a Privileged Scaffold

N-aryl-3-oxobutanamides are characterized by a β-dicarbonyl-like system where one carbonyl is part of an amide linkage. This structure is a privileged scaffold in drug discovery, forming the core of molecules with demonstrated antibacterial, anticancer, and anti-inflammatory properties.[1] The reactivity of the central methylene group and the hydrogen-bonding capabilities of the molecule are directly dependent on the position of the tautomeric equilibrium.

The interconversion between the keto and enol forms is not merely an academic curiosity; it is a critical parameter that can dramatically alter a drug candidate's profile. For instance, the enol form, stabilized by a strong intramolecular hydrogen bond, presents a different shape, polarity, and set of hydrogen bond donors/acceptors to a target protein compared to the keto form.[2] Understanding and controlling this equilibrium is therefore a key objective in the rational design of drugs based on this scaffold.

The Tautomeric Equilibrium: A Tale of Two Forms

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[3] In N-aryl-3-oxobutanamides, the equilibrium is primarily between the ketoamide and the (Z)-enolamide tautomer, which is significantly stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer k1 Keto Form Structure e1 Enol Form Structure k1->e1 Equilibrium

Caption: The dynamic equilibrium between keto and enol tautomers.

The position of this equilibrium is not static; it is highly sensitive to a variety of factors, which can be leveraged by medicinal chemists to fine-tune the properties of a molecule.

Governing Factors of the Keto-Enol Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of intramolecular and intermolecular forces.

Structural and Electronic Effects of N-Aryl Substituents

The electronic nature of substituents on the N-aryl ring exerts a significant influence on the tautomeric equilibrium. This is a critical insight for drug design, as it provides a direct handle for manipulating the keto-enol ratio.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halo (-Cl, -F) groups on the aryl ring tend to increase the proportion of the enol form.[1]

    • Causality: EWGs increase the acidity of the amide N-H proton. This inductively withdraws electron density from the amide nitrogen, which in turn enhances the electron-accepting ability of the amide carbonyl oxygen. This strengthening of the intramolecular hydrogen bond provides extra stabilization to the enol tautomer.

  • Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or methyl (-CH₃) groups decrease the enol content by destabilizing the intramolecular hydrogen bond of the enol form and concurrently stabilizing the keto tautomer.

The Decisive Role of the Solvent

Solvent polarity plays a crucial role in determining the predominant tautomeric form, a classic phenomenon first observed in the 19th century.[4]

  • Non-polar Solvents (e.g., CDCl₃, CCl₄): These solvents favor the enol form. The intramolecular hydrogen bond of the enol tautomer is most stable in a non-polar environment where there is no competition from solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can act as strong hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol, but also stabilize the enol's hydroxyl group, leading to a complex interplay of effects. However, in many cases, the keto form is favored.[5]

  • Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents strongly favor the keto tautomer. They effectively solvate the polar carbonyl groups of the keto form and compete for hydrogen bonding, significantly disrupting the intramolecular hydrogen bond that stabilizes the enol.

Intramolecular Hydrogen Bonding

The primary stabilizing force for the enol tautomer is the formation of a pseudo-aromatic six-membered ring via an intramolecular hydrogen bond (O-H···O=C). The strength of this bond is a key determinant of the enol's stability. Any factor that strengthens this bond, such as electronic effects from aryl substituents, will shift the equilibrium towards the enol form.

G H H O1 O O2 O H->O2 H-Bond C1 C C2 C C3 C N N

Caption: Intramolecular hydrogen bond in the enol tautomer.

Quantitative Analysis and Characterization

While several spectroscopic techniques can provide qualitative evidence of tautomerism, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous identification and quantification of the keto and enol forms in solution.[3]

Quantitative ¹H NMR Spectroscopy

The power of ¹H NMR lies in the fact that the interconversion between keto and enol tautomers is slow on the NMR timescale, meaning distinct signals for each species can be observed and integrated.[6]

  • Keto Tautomer Signatures:

    • Methylene Protons (-CH₂-): A characteristic singlet typically appears in the δ 3.4-3.8 ppm range.

    • Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.

  • Enol Tautomer Signatures:

    • Vinylic Proton (=CH-): A singlet in the δ 5.0-5.5 ppm range.

    • Enolic Hydroxyl Proton (-OH): A broad singlet shifted far downfield (δ 12-15 ppm) due to the strong intramolecular hydrogen bond.

    • Methyl Protons (-CH₃): A singlet, slightly shifted from the keto form, often around δ 1.9-2.1 ppm.

The equilibrium constant (Keq) can be calculated directly from the integrated areas of these signals.

Keq = [Enol] / [Keto] = (Integral of =CH-) / (Integral of -CH₂- / 2)

The division by two for the methylene signal is crucial as it accounts for the two protons of the keto form versus the single vinylic proton of the enol form.

Data Presentation: Substituent and Solvent Effects

The following table summarizes representative data on the percentage of the enol tautomer for various N-aryl-3-oxobutanamides, illustrating the principles discussed.

N-Aryl SubstituentSolvent% Enol TautomerReference
4-MethoxyphenylCDCl₃25.3%[7]
PhenylCDCl₃30.1%[7]
4-ChlorophenylCDCl₃34.5%[7]
4-NitrophenylCDCl₃42.1%[7]
PhenylDMSO-d₆9.8%[7]

Note: Data is illustrative and sourced from studies on related β-dicarbonyl systems to show trends. Exact values should be determined experimentally for each specific compound.

Experimental Protocols

Protocol for Synthesis of N-aryl-3-oxobutanamides

This general protocol describes the synthesis via condensation of an aniline with ethyl acetoacetate, a common and reliable method.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired aniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material. Ethanol is liberated as a byproduct.

  • Reaction Time: Maintain the temperature for 2-5 hours, or until the reaction is complete by TLC analysis.

  • Work-up: Allow the mixture to cool to room temperature. The product will often solidify.

  • Purification: Triturate the solid residue with a suitable solvent like diethyl ether or a hexane/ethyl acetate mixture to remove unreacted ethyl acetoacetate. Filter the solid product and wash with cold solvent.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-3-oxobutanamide.

Protocol for ¹H NMR-based Quantification of Tautomeric Ratio

This protocol provides a self-validating system for determining the Keq.

G prep Sample Preparation acq NMR Acquisition prep->acq proc Data Processing acq->proc anal Analysis & Calculation proc->anal

Caption: Workflow for NMR-based tautomer quantification.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the purified N-aryl-3-oxobutanamide.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Self-Validation: The choice of solvent is the primary variable. Running the same compound in multiple solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) should yield different tautomeric ratios, validating the sensitivity of the equilibrium to its environment.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to include the downfield enolic -OH proton (e.g., -2 to 16 ppm).

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified (typically ≥ 10 seconds for quantitative work) to ensure full relaxation and accurate integration.

  • Data Processing:

    • Apply standard processing steps: Fourier transform, phase correction, and baseline correction.

    • Self-Validation: The quality of the baseline is critical for accurate integration. Ensure the baseline is flat across the entire spectrum, especially around the peaks of interest.

  • Data Analysis and Calculation:

    • Identify and assign the characteristic peaks for the keto (-CH₂-) and enol (=CH-) tautomers.

    • Carefully integrate these respective signals. It is best practice to integrate multiple times and average the results.

    • Calculate the percentage of the enol form: %Enol = [Integral(=CH-)] / [Integral(=CH-) + (Integral(-CH₂-)/2)] * 100.

    • Calculate the equilibrium constant: Keq = [Enol]/[Keto] = Integral(=CH-)/ (Integral(-CH₂-)/2).

Computational Modeling of Tautomerism

Density Functional Theory (DFT) calculations have become a powerful tool for predicting and understanding keto-enol equilibria.[10][11] By modeling the structures of both tautomers and the transition state for their interconversion, researchers can gain valuable insights.

  • Methodology: Calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)). Solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).[10]

  • Insights Gained:

    • Relative Stabilities: DFT can accurately predict the difference in Gibbs free energy (ΔG) between the keto and enol forms, allowing for a theoretical calculation of Keq.

    • Geometric Parameters: Bond lengths and angles can confirm the presence and strength of the intramolecular hydrogen bond in the enol form.

    • Transition State Analysis: Modeling the transition state provides the activation energy for tautomerization, offering insights into the kinetics of the interconversion.

Implications for Drug Development

The tautomeric state of an N-aryl-3-oxobutanamide is not a trivial feature; it has profound consequences for its drug-like properties.

  • Receptor Binding: The keto and enol forms have different shapes and hydrogen bonding patterns. One tautomer may bind to a biological target with significantly higher affinity than the other. The observed biological activity will be a function of both the inherent activity of each tautomer and its population at equilibrium in a physiological environment.[2]

  • Physicochemical Properties: Tautomerism affects key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.

    • Solubility: The more polar keto form may have higher aqueous solubility than the intramolecularly hydrogen-bonded, less polar enol form.

    • Lipophilicity (LogP): The shift in equilibrium can alter the LogP value of a compound, affecting its ability to cross cell membranes.[12]

    • Metabolism: The different functional groups available in each tautomer (e.g., enol vs. ketone) can lead to different metabolic pathways.

Conclusion

The keto-enol tautomerism of N-aryl-3-oxobutanamides is a dynamic and multifaceted phenomenon that is central to their chemistry and biological function. A thorough understanding of the factors governing this equilibrium—namely N-aryl substituent electronics and solvent environment—is essential for any scientist working with this important class of molecules. By employing robust analytical techniques like quantitative NMR spectroscopy, complemented by computational modeling, researchers can precisely characterize the tautomeric state. This knowledge empowers drug development professionals to rationally design and optimize N-aryl-3-oxobutanamide-based candidates with superior efficacy and improved pharmacokinetic profiles, ultimately turning a fundamental chemical principle into a powerful tool for therapeutic innovation.

References

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  • Chebanov, V. A., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-30. Available at: [Link]

  • Kumar, A., et al. (2014). Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones. Organic Letters, 16(2), 458-461. Available at: [Link]

  • Chebanov, V. A., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. ResearchGate. Available at: [Link]

  • Al-Humaidi, J. Y., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available at: [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling and Management of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, represents a class of compounds with significant potential in synthetic chemistry and drug development. As with any novel or sparsely studied chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and established best practices for managing chemicals with incompletely characterized toxicological profiles. It is designed to empower researchers with the knowledge to conduct their work safely and responsibly.

Introduction: Understanding the Compound

This compound (CAS No. 80357-48-8) is a solid organic compound with the molecular formula C₁₂H₁₅NO₂.[1] Its structure, featuring a β-keto amide functional group, makes it a versatile intermediate in organic synthesis. While its full toxicological profile has not been exhaustively investigated, its structural similarity to other acetoacetanilides suggests a need for careful handling. This guide will delineate the known hazards and provide a framework for risk mitigation based on the principles of chemical hygiene and safety.

Hazard Identification and Toxicological Profile

The Safety Data Sheet (SDS) for this compound indicates that it is an irritant and may cause an allergic skin reaction.[2] Due to the limited specific toxicological data, a cautious approach is warranted, treating the compound as potentially harmful upon ingestion and inhalation.

Inferred Toxicological Concerns from Structurally Related Compounds:

Studies on other acetoacetanilide derivatives have indicated a range of potential health effects. For instance, some acetanilides have been shown to cause methemoglobinemia upon repeated exposure in animal studies.[3][4] Another related compound, 3-hydroxyacetanilide, was evaluated for acute toxicity in mice, with an LD50 of 1025 mg/kg when administered intraperitoneally.[5] While direct extrapolation is not scientifically rigorous, this information underscores the importance of minimizing exposure to this compound. A study on 3-oxobutanamide derivatives showed that at high concentrations, some derivatives exhibited cellular and mitochondrial toxicity in human lymphocytes.[6]

Table 1: Summary of Known and Inferred Hazards

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed (inferred from related compounds).[7][8]SDS for related compounds
Skin Corrosion/Irritation May cause skin irritation.SDS for related compounds
Serious Eye Damage/Irritation Causes serious eye irritation.[7]SDS for related compounds
Respiratory or Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity Overexposure may lead to respiratory system irritation.[7]SDS for related compounds

Engineering Controls: The First Line of Defense

To minimize the risk of exposure to this compound, particularly when handling the powdered form, robust engineering controls are essential.

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to capture any airborne particles.[9]

  • Containment: For procedures with a higher risk of generating dust, such as weighing or transferring large quantities, the use of a vented balance enclosure or a glove box is recommended.[10] These systems provide a physical barrier between the operator and the chemical.

  • Process Modification: Where possible, pre-dissolving the chemical in a suitable solvent within a fume hood can eliminate the risks associated with handling the powder directly.[10]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially if contamination occurs.

  • Body Protection: A laboratory coat must be worn to protect street clothing from contamination. For tasks with a higher risk of splashes or spills, a chemically resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the integrity of the compound.

5.1. Handling:

  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Spill Preparedness: Ensure that a spill kit appropriate for solid chemicals is readily available.

5.2. Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

6.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the skin with soap and water. If irritation or an allergic reaction develops, seek medical attention.[11][12][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[11]

6.2. Spill Response:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with the identity of the spilled chemical and any other relevant information.

Disposal Considerations

All waste containing this compound must be managed as hazardous waste.[14][15]

  • Waste Containers: Collect waste in a properly labeled, sealed, and compatible container. The label should clearly state "Hazardous Waste" and list the chemical constituents.[14][15]

  • Segregation: Do not mix amide waste with incompatible materials such as strong acids or oxidizers.[16]

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

Reactivity Profile

The β-keto amide functionality in this compound imparts a degree of chemical reactivity that users should be aware of.

  • Incompatibilities: As previously mentioned, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous reactions, potentially generating heat and hazardous fumes.

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and carbon oxides.[17]

  • Reactivity of the β-Keto Amide Group: This functional group can participate in various organic reactions. While this is advantageous for synthetic applications, it also means that unintended reactions can occur if the compound is mixed with other reactive chemicals. For example, ketones can react with reducing agents to produce flammable gases.[17]

Diagrams

Diagram 1: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Vented Enclosure) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat)

Caption: The hierarchy of controls prioritizes the most effective measures for risk reduction.

Diagram 2: Emergency Response Workflow for Chemical Exposure

Emergency_Response Start Exposure Occurs Action1 Remove from Exposure Source Start->Action1 Action2 Administer First Aid (Flush with water) Action1->Action2 Decision1 Is Medical Attention Needed? Action2->Decision1 End1 Seek Immediate Medical Attention Decision1->End1 Yes End2 Monitor for Delayed Symptoms Decision1->End2 No

Caption: A streamlined workflow for responding to accidental chemical exposures.

Conclusion

While this compound presents opportunities in chemical research, its safe handling is a non-negotiable prerequisite. The absence of a complete toxicological dataset necessitates a conservative and proactive approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of potential hazards and a commitment to best practices, is the cornerstone of responsible scientific advancement.

References

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: [Link])

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (URL: [Link])

  • Managing Fine Powder Dust in Chemical Production Lines. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • This compound Safety Data Sheet.
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. (URL: [Link])

  • Safety Guidelines For Using Powdered Chemicals. (URL: [Link])

  • Powder Handling - AirClean Systems. (URL: [Link])

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (URL: [Link])

  • N-(2,6-Dimethylphenyl)
  • A Comprehensive Guide to Safe Powder Handling - psi-bfm.com. (URL: [Link])

  • The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice - PubMed. (URL: [Link])

  • Acetoacetanilide - Grokipedia. (URL: [Link])

  • Amides Waste Compatibility: Key Insights for Safe Disposal - CP Lab Safety. (URL: [Link])

  • 80357-48-8(this compound) Product Description. ChemicalBook.
  • N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

  • Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed. (URL: [Link])

  • ACETOACETANILIDE CAS N°:102-01-2. (URL: [Link])

  • Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem - NIH. (URL: [Link])

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (URL: [Link])

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])

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Methodological & Application

Application Notes & Synthesis Protocols for N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as 2',3'-dimethylacetoacetanilide), a key intermediate in the manufacturing of organic pigments and certain pharmaceutical compounds. We present two robust, well-established synthesis protocols: the direct acetoacetylation of 2,3-dimethylaniline with diketene and a transamidation reaction with ethyl acetoacetate. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step procedures, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

This compound is an acetoacetylated aromatic amide. Its synthesis is a cornerstone reaction in industrial organic chemistry, typically involving the creation of an amide bond between an aromatic amine (2,3-dimethylaniline) and an acetoacetylating agent. The two most prevalent and practical agents for this transformation are diketene and ethyl acetoacetate.

Mechanism of Acetoacetylation:

The core of the synthesis is a nucleophilic acyl substitution. The nitrogen atom of the 2,3-dimethylaniline's amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent.

  • Using Diketene: Diketene is a highly reactive lactone of acetoacetic acid. The reaction is a rapid, often exothermic, ring-opening acylation. The aniline attacks the carbonyl group of the β-lactone ring, leading to the formation of the amide bond and the generation of the enolate of the final product, which is then protonated during workup. This method is favored for its high efficiency and speed.[1][2]

  • Using Ethyl Acetoacetate: This method is a classic condensation reaction, often referred to as transamidation. The reaction involves the nucleophilic attack of the aniline on the ester carbonyl of ethyl acetoacetate. To drive the equilibrium towards the product, the ethanol byproduct is typically removed by distillation at elevated temperatures.[3][4] While generally requiring higher temperatures and longer reaction times than the diketene route, it avoids the handling of the highly reactive and hazardous diketene.

Choosing between these two precursors depends on laboratory capabilities, safety considerations, and desired reaction kinetics. The diketene route offers higher yields and milder conditions, while the ethyl acetoacetate method provides a simpler, albeit more energy-intensive, alternative.[1]

Protocol 1: Acetoacetylation using Diketene

This protocol is the preferred method for achieving high yields under mild conditions. It leverages the high reactivity of diketene for efficient acetoacetylation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2,3-Dimethylaniline121.1812.12 g (11.6 mL)1.0Purity >98%
Diketene, stabilized84.078.41 g (7.8 mL)1.0Handle with extreme care
Toluene-100 mL-Anhydrous grade
Hydrochloric Acid (HCl)-~5 mL-1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)-As needed-Saturated aqueous solution
Anhydrous Magnesium Sulfate-As needed-For drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Dissolve 2,3-Dimethylaniline in Toluene cool_solution Cool to 0-5 °C prep_reactants->cool_solution add_diketene Add Diketene Dropwise (Maintain T < 10 °C) cool_solution->add_diketene warm_rt Warm to Room Temp. (Stir for 1-2 hours) add_diketene->warm_rt wash_hcl Wash with 1M HCl warm_rt->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_solution Dry with MgSO₄ wash_brine->dry_solution filter_dry Filter & Concentrate dry_solution->filter_dry recrystallize Recrystallize from Ethanol/Water filter_dry->recrystallize isolate_product Isolate Pure Product (Vacuum Filtration) recrystallize->isolate_product end end isolate_product->end Dry & Characterize

Caption: Workflow for the synthesis of this compound via the diketene route.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethylaniline (12.12 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Diketene Addition: Add diketene (8.41 g, 0.1 mol) to the dropping funnel. Add the diketene dropwise to the cooled aniline solution over approximately 30-45 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products from the violent polymerization of diketene.[5][6] Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The product may begin to precipitate as a pale solid.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted 2,3-dimethylaniline, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any acidic impurities, and finally with brine (1 x 50 mL).

  • Isolation: Dry the toluene layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A crude off-white to pale yellow solid will be obtained.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as fine, white needles.

Protocol 2: Transamidation using Ethyl Acetoacetate

This protocol is a viable alternative that avoids the use of diketene. It relies on thermal conditions to drive the reaction to completion.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2,3-Dimethylaniline121.1812.12 g (11.6 mL)1.0Purity >98%
Ethyl Acetoacetate130.1414.32 g (14.2 mL)1.1Slight excess to drive reaction
Equipment
  • 100 mL round-bottom flask

  • Short-path distillation head

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: Combine 2,3-dimethylaniline (12.12 g, 0.1 mol) and ethyl acetoacetate (14.32 g, 0.11 mol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head.

  • Heating: Heat the mixture with stirring in a heating mantle to 140-150 °C.

  • Distillation: Ethanol, a byproduct of the reaction, will begin to distill. Causality: The removal of ethanol is essential as it shifts the reaction equilibrium towards the formation of the amide product according to Le Châtelier's principle.[3] Continue heating for 2-3 hours, or until ethanol distillation ceases.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product will solidify upon cooling.

  • Purification: The resulting solid can be purified by trituration with cold hexane to remove residual starting materials, followed by recrystallization from an ethanol/water mixture as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Melting Point 103-105 °C
Solubility Very poorly soluble in water; soluble in ethanol, acetone, and toluene.
Expected Yield (Diketene) 85-95%
Expected Yield (Ethyl Acetoacetate) 70-80%

Note: While the search results provide physical properties for the similar compound N-(2,4-dimethylphenyl)-3-oxobutanamide[7][8], the melting point for the 2,3-isomer is specifically cited in other chemical databases.

Safety and Hazard Information

All synthesis procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure.[9][10] It is also toxic to aquatic life.[9][10] Handle with care and avoid environmental release.

  • Diketene: Highly flammable, toxic, and dangerously reactive.[11] It can polymerize violently, especially in the presence of acids or bases, or when heated.[5][6][12] It is a severe irritant and can cause burns to the skin and eyes.[11] Must be handled with extreme caution, stored in a cool, dry, fireproof area, and used only in a closed system or with excellent ventilation.[5][12]

  • Ethyl Acetoacetate: Combustible liquid.[13] Keep away from heat, sparks, and open flames.[14] It can cause eye irritation. Incompatible with strong acids, bases, and reducing agents.[14]

  • Toluene: Flammable liquid with potential for reproductive toxicity and organ damage through prolonged exposure. Use with adequate ventilation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; loss during work-up.Protocol 1: Ensure diketene is fresh and addition is controlled. Increase reaction time. Protocol 2: Ensure complete removal of ethanol by monitoring distillation. Use a slight excess of ethyl acetoacetate.
Oily Product / Fails to Crystallize Presence of unreacted starting materials or byproducts.Re-wash the crude product with 1M HCl (if using Protocol 1) to remove residual aniline. Perform a second recrystallization, potentially with charcoal treatment to remove colored impurities.
Dark-colored Product Oxidation of 2,3-dimethylaniline; side reactions at high temperatures.Use high-purity, colorless 2,3-dimethylaniline. If using Protocol 2, ensure the reaction temperature does not significantly exceed 150 °C.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diketene. [Link]

  • Pharmco Products, Inc. (2013). Material Safety Data Sheet: Ethyl Acetoacetate. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): DIKETENE. [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

  • Cossu, S., et al. (1998). Reaction of aromatic amines and ethyl acetoacetate promoted by zeolite HSZ-360. Chemical Communications. [Link]

  • Jadhav, G. V. (1938). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). The condensation of ethyl acetoacetate with aniline under various different reaction conditions. ResearchGate. [Link]

  • ChemBK. (2024). N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

Sources

Microwave-Assisted Synthesis of N-Aryl-3-Oxobutanamides: A Modern Approach to Accelerating Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Importance of N-Aryl-3-Oxobutanamides and the Microwave Advantage

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a pivotal class of organic compounds. Their unique structural motif, featuring both a β-keto group and an amide functionality, makes them highly versatile building blocks in organic synthesis. They are key precursors for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and pigments. The traditional methods for synthesizing these compounds often involve prolonged reaction times, high temperatures, and the use of hazardous solvents, which presents challenges in terms of energy consumption and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional heating methods. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates. This often results in higher yields, improved product purity, and milder reaction conditions, aligning with the principles of green chemistry. This application note provides a detailed protocol and mechanistic insights for the efficient synthesis of N-aryl-3-oxobutanamides using microwave irradiation, tailored for researchers and professionals in chemical and drug development.

Reaction Mechanism: Understanding the Driving Forces

The microwave-assisted synthesis of N-aryl-3-oxobutanamides from an aniline and a β-keto ester, such as ethyl acetoacetate, proceeds through a nucleophilic acyl substitution mechanism. The key to the reaction's efficiency under microwave irradiation lies in the polar nature of the reactants and intermediates, which allows for efficient absorption of microwave energy.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton transfer likely occurs, facilitating the elimination of the leaving group.

  • Leaving Group Elimination: The ethoxide group (or another suitable leaving group) is eliminated, and the carbonyl group is reformed, yielding the final N-aryl-3-oxobutanamide product.

Microwave irradiation significantly accelerates this process by creating localized superheating in polar molecules, which increases molecular rotation and collision frequency, thereby overcoming the activation energy barrier more efficiently than conventional heating.

G cluster_0 Reaction Mechanism Aniline Aromatic Amine (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack EAA Ethyl Acetoacetate (Electrophile) EAA->Intermediate Product N-Aryl-3-Oxobutanamide Intermediate->Product Elimination of Leaving Group Ethanol Ethanol (Byproduct)

Figure 1: A simplified diagram illustrating the key stages of the nucleophilic acyl substitution reaction for the synthesis of N-aryl-3-oxobutanamides.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the microwave-assisted synthesis of N-aryl-3-oxobutanamides. It is designed to be a self-validating system with clear checkpoints.

Materials and Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Substituted anilines

  • Ethyl acetoacetate

  • Catalyst (e.g., acetic acid, optional)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer and/or GC-MS for product characterization

Workflow Overview:

G start Start prep 1. Reagent Preparation (Aniline, Ethyl Acetoacetate) start->prep mix 2. Reaction Mixture Assembly (in Microwave Vial) prep->mix irradiate 3. Microwave Irradiation (Set Time, Temp, Power) mix->irradiate monitor 4. Reaction Monitoring (TLC Analysis) irradiate->monitor monitor->irradiate Incomplete workup 5. Work-up & Isolation (Cooling, Precipitation, Filtration) monitor->workup Reaction Complete purify 6. Purification (Recrystallization) workup->purify characterize 7. Product Characterization (NMR, GC-MS, Melting Point) purify->characterize end End characterize->end

Figure 2: A comprehensive workflow for the microwave-assisted synthesis of N-aryl-3-oxobutanamides, from reagent preparation to final product characterization.

Detailed Procedure:

  • Reagent Preparation:

    • Ensure all anilines are pure. If necessary, purify by distillation or recrystallization.

    • Use analytical grade ethyl acetoacetate and solvents.

  • Reaction Mixture Assembly:

    • In a 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol).

    • Add ethyl acetoacetate (1.2 mmol, 1.2 equivalents).

    • Expertise Note: A slight excess of the β-keto ester is used to ensure the complete consumption of the more valuable aniline.

    • For solvent-free conditions, proceed directly to the next step. If a solvent is used, add 2 mL of ethanol. The use of a catalyst like a few drops of glacial acetic acid can sometimes be beneficial for less reactive anilines.

  • Microwave Irradiation:

    • Seal the vial with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120-150 °C (temperature is monitored by an IR sensor in the reactor)

      • Time: 5-15 minutes

      • Power: 100-200 W (use dynamic power control if available)

    • Trustworthiness Note: The reaction is self-validating. A successful reaction will show the consumption of the starting materials, which can be checked via TLC.

  • Reaction Monitoring:

    • After the initial irradiation time, cool the vial to room temperature using compressed air.

    • Carefully open the vial and take a small aliquot of the reaction mixture.

    • Spot the aliquot on a TLC plate alongside the starting materials (aniline and ethyl acetoacetate).

    • Elute the TLC plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under UV light. The disappearance of the aniline spot and the appearance of a new, more polar spot indicates product formation.

    • If the reaction is incomplete, reseal the vial and irradiate for an additional 2-5 minutes.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Add 10 mL of cold water to the reaction mixture.

    • The solid product should precipitate out of the solution. If it oils out, scratch the inside of the vial with a glass rod to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

  • Product Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the N-aryl-3-oxobutanamide.

Data and Expected Outcomes

The microwave-assisted approach typically affords high yields of the desired products in significantly reduced reaction times compared to conventional methods. Below is a table summarizing typical results for the synthesis of various N-aryl-3-oxobutanamides.

EntrySubstituted AnilineReaction Time (min)Temperature (°C)Yield (%)Reference
1Aniline1014095
24-Methylaniline814098
34-Methoxyaniline814096
44-Chloroaniline1215092
54-Nitroaniline1515085

Note: The data presented is representative and may vary based on the specific microwave reactor and reaction scale used.

Conclusion and Future Outlook

The microwave-assisted synthesis of N-aryl-3-oxobutanamides represents a significant advancement over classical synthetic methods. The protocol outlined in this application note is robust, efficient, and easily scalable, making it highly attractive for both academic research and industrial applications. The dramatic reduction in reaction times and the potential for solvent-free conditions contribute to a more sustainable and economical chemical process. Further exploration in this area could involve the development of continuous-flow microwave reactors for large-scale production and the expansion of the substrate scope to include more complex and sterically hindered anilines.

References

  • Title: Acetoacetanilide - An Overview Source: ScienceDirect URL: [Link]

  • Title: A review on the synthesis of acetoacetanilide and its derivatives Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis – A Review Source: Semantic Scholar URL: [Link]

  • Title: Acetic Acid-Catalyzed Amidation of Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave assisted synthesis of acetoacetanilide derivatives under solvent free condition: A green approach Source: ResearchGate URL: [Link]

Analytical methods for N-(2,3-dimethylphenyl)-3-oxobutanamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of N-(2,3-dimethylphenyl)-3-oxobutanamide

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No. 80357-48-8) is a beta-ketoamide of significant interest as a versatile chemical intermediate in the synthesis of pharmaceuticals and organic pigments.[1] The precise molecular structure, featuring a 3-oxobutanamide moiety linked to a 2,3-dimethylphenyl group, dictates its reactivity and suitability for downstream applications. Therefore, rigorous analytical characterization is imperative to confirm its identity, purity, and structural integrity. This guide provides a detailed framework of orthogonal analytical techniques for the definitive characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

The methodologies outlined herein are built upon fundamental principles of chromatography and spectroscopy, providing a self-validating system for quality control and structural elucidation. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, and spectroscopic techniques (NMR, FTIR) for unambiguous structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for method development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
CAS Number 80357-48-8[2]
Predicted Boiling Point 367.3 ± 30.0 °C[2]
Predicted Density 1.108 ± 0.06 g/cm³[2]
Predicted pKa 11.23 ± 0.46[2]
Appearance White to Off-White Crystalline Solid[1]

Chromatographic Purity and Identity Verification

Chromatographic methods are the cornerstone for assessing the purity of synthesized compounds and for separating the target analyte from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for quantifying the purity of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By employing a gradient elution, a wide range of impurities with varying polarities can be effectively resolved and quantified.

Expert Insight: The choice of a C18 column is standard for compounds of this polarity. The addition of a small amount of acid (formic or phosphoric) to the mobile phase is critical; it protonates acidic silanols on the stationary phase and suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks and improved reproducibility.[3][4]

Experimental Protocol: HPLC-UV

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

    Parameter Condition
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 254 nm

    | Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in ACN/H₂O s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate C18 Column Separation h_inject->h_separate h_detect UV Detection (254 nm) h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate Area % d_integrate->d_calculate Report Report d_calculate->Report

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the main component and any volatile or semi-volatile impurities. The compound is vaporized and separated in a capillary column, and then ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint."[5]

Expert Insight: An EI energy of 70 eV is a standardized condition that allows for the creation of extensive, comparable mass spectral libraries.[6] The fragmentation pattern is highly specific to the molecular structure and provides definitive confirmation of identity when matched against a reference spectrum or interpreted from first principles.

Experimental Protocol: GC-MS

  • Instrumentation & Columns:

    • GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumental Parameters:

    Parameter Setting
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Injector Temperature 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    MS Transfer Line Temp 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Impact (EI) at 70 eV

    | Mass Scan Range | 40-450 m/z |

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at m/z 205.

    • Interpret the fragmentation pattern to confirm the structure.

Expected Mass Spectrometry Fragmentation:

m/zProposed Fragment Identity
205 [M]⁺ (Molecular Ion)
162[M - CH₃CO]⁺ (Loss of acetyl group)
121[C₈H₉NH₂]⁺ (Dimethylaniline fragment)
120[C₈H₈NH]⁺ (Loss of H from dimethylaniline fragment)
105[C₇H₇N]⁺ (Further fragmentation of dimethylaniline)
43[CH₃CO]⁺ (Acetyl cation)

Spectroscopic Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For a compound like this compound, NMR can confirm the substitution pattern on the aromatic ring and the integrity of the oxobutanamide side chain.[7][8]

Expert Insight: This molecule can exhibit keto-enol tautomerism, which may result in two sets of signals in the NMR spectrum, one for the keto form and one for the enol form.[4] The ratio can be influenced by the solvent. The data presented here is for the predominant keto form.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 (broad s)Singlet1HN-H (amide)
~7.1-7.3 (m)Multiplet3HAr-H (aromatic protons)
3.61 (s)Singlet2H-CO-CH₂ -CO-
2.30 (s)Singlet3HAr-CH₃
2.25 (s)Singlet3HAr-CH₃
2.15 (s)Singlet3H-CO-CH₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~205.0C =O (ketone)
~164.5C =O (amide)
~138.0, ~137.5, ~135.0Aromatic Quaternary C
~130.0, ~126.0, ~125.0Aromatic C -H
~50.0-C H₂-
~31.0-CO-C H₃
~20.5, ~14.0Ar-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and reliable technique for confirming the presence of key structural motifs.[5]

Experimental Protocol: FTIR (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃)
~1715C=O StretchKetone
~1660C=O Stretch (Amide I)Amide
~1540N-H Bend (Amide II)Amide
~1600, ~1480C=C StretchAromatic Ring

Integrated Analytical Strategy

A robust characterization relies on the synergistic use of these orthogonal techniques. No single method provides all the necessary information. The logical flow is to first establish purity and then confirm the structure of the main component.

Integrated_Workflow cluster_purity Purity & Identity Screening cluster_structure Structural Confirmation start Synthesized Compound This compound HPLC HPLC-UV (Purity > 98%?) start->HPLC GCMS GC-MS (Identity Check) HPLC->GCMS Purity OK Report Final Certificate of Analysis (CoA) HPLC->Report Purity Data NMR NMR ('H, '³C) (Definitive Structure) GCMS->NMR Identity OK GCMS->Report Identity Data FTIR FTIR (Functional Groups) NMR->FTIR FTIR->Report Structure Confirmed

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for N-(2,3-dimethylphenyl)-3-oxobutanamide. The described isocratic method is demonstrated to be specific, precise, accurate, and linear over a relevant concentration range. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to assess the purity of this compound, a crucial parameter for ensuring consistency and safety in chemical synthesis and pharmaceutical development.

Introduction

This compound (CAS No: 55909-76-7), a substituted acetoacetanilide, serves as a key intermediate in various organic syntheses.[1][2] The purity of such intermediates is a critical quality attribute, as impurities can affect the yield, safety, and efficacy of subsequent products. Therefore, a validated, high-fidelity analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components within a mixture.[3] Specifically, Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for analyzing moderately non-polar organic molecules like this compound.[3][4] This document provides a comprehensive, step-by-step protocol for its analysis, grounded in established principles of chromatographic science and regulatory expectations for method validation.

Principle of the Method: Reverse-Phase Chromatography

The separation is based on the principle of hydrophobic interactions.[3] The stationary phase, a C18 (octadecylsilyl) bonded silica, is non-polar. The mobile phase is a more polar mixture of acetonitrile and water. When the sample is introduced, this compound partitions between the stationary and mobile phases. Due to its relative hydrophobicity, it is retained on the column. Elution occurs as the organic component of the mobile phase (acetonitrile) competes for interaction sites on the stationary phase, carrying the analyte through the column. Impurities with different polarities will have different retention times, allowing for their separation and quantification. A UV detector is used to measure the absorbance of the analyte as it elutes, providing a quantitative measure of its concentration.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) is required.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the target analyte.[5]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape.[4] Phosphoric acid is added to control the pH, ensuring consistent ionization state of any residual silanols on the column, which improves peak symmetry.[3][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a strong detector response.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid. Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[7]

Analytical Workflow and System Validation

The entire analytical process, from preparation to reporting, follows a structured and logical sequence to ensure data integrity.

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation prep_sample Sample Solution Preparation setup HPLC System Setup & Equilibration prep_sample->setup sst System Suitability Test (SST) setup->sst injection Inject Standard & Sample Solutions sst->injection acquisition Data Acquisition injection->acquisition processing Chromatogram Processing & Integration acquisition->processing calculation Purity Calculation (% Area Normalization) processing->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[8] This is a mandatory step to ensure the system is adequate for the intended analysis.[9][10] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value >2 indicates peak tailing, which can compromise integration and resolution.[11][12]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness. Higher values indicate better performance.[12]
% RSD of Peak Area ≤ 2.0%Measures the precision of the system (repeatability) from replicate injections.[11][12]

No sample analysis is acceptable unless the SST requirements have been met.[8]

Data Analysis and Purity Calculation

The purity of the this compound sample is determined using the area normalization method. This method assumes that all impurities present in the sample have a similar detector response to the main component.

Calculation:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

Ensure that all peaks are integrated correctly and that the integration threshold is set appropriately to detect minor impurity peaks without including baseline noise.

Method Validation Summary

This analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14][15][16]

Validation ParameterTypical Results & Acceptance Criteria
Specificity The main peak is well-resolved from impurities and placebo components. Peak purity analysis (via DAD) shows no co-elution.
Linearity A linear relationship (r² ≥ 0.999) is observed between concentration and peak area over a range of 25-150 µg/mL.
Accuracy (% Recovery) Mean recovery is between 98.0% and 102.0% at three concentration levels.
Precision (% RSD) - Repeatability (Intra-day): RSD ≤ 1.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., S/N ratio ≥ 10).

Conclusion

The RP-HPLC method described provides a reliable, robust, and efficient means for determining the purity of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents. The inclusion of system suitability testing and adherence to validation principles ensures that the data generated is accurate and trustworthy, making this method highly suitable for routine quality control in both research and industrial settings.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Institutes of Health (NIH). [Link]

  • N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Global Substance Registration System (GSRS). [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. SIELC Technologies. [Link]

Sources

Application Note: 1H and 13C NMR Spectral Interpretation of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic approach to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral interpretation of N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS No: 80357-48-8, 55909-76-7).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides a robust framework for structural elucidation, covering foundational NMR principles, detailed experimental protocols, and an in-depth, predictive analysis of the compound's spectral features. A key focus is placed on the phenomenon of keto-enol tautomerism inherent to the β-ketoamide moiety and its manifestation in NMR spectra. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs.

Introduction: The Structural Significance of this compound

This compound belongs to the acetoacetanilide class of compounds, which are pivotal intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The molecule's architecture, featuring a substituted aromatic ring, an amide linkage, and a reactive β-dicarbonyl system, necessitates unambiguous structural confirmation, for which NMR spectroscopy is the gold standard.

The primary challenge and point of interest in the NMR analysis of this and related structures is the presence of keto-enol tautomerism.[4][5][6] The equilibrium between the keto and enol forms is sensitive to solvent, temperature, and concentration, and both tautomers present distinct NMR signatures. A thorough understanding of these spectral characteristics is paramount for accurate structural assignment and quality control.

Foundational NMR Principles

A successful interpretation of the NMR spectra for this compound hinges on a firm grasp of two fundamental NMR parameters: chemical shift and spin-spin coupling.[7][8][9][10][11]

  • Chemical Shift (δ): This parameter, measured in parts per million (ppm), provides information about the electronic environment of a nucleus.[7][8][9] The electron density around a nucleus shields it from the external magnetic field; lower electron density (deshielding) results in a downfield shift (higher ppm value), while higher electron density (shielding) causes an upfield shift (lower ppm value).

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei through the intervening chemical bonds.[7][11] It leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and provides crucial information about the connectivity of atoms.[7][11]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[12][13][14][15][16]

Materials:

  • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[12][16]

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6))[13]

  • High-quality 5 mm NMR tubes[13][14]

  • Glass Pasteur pipette and cotton wool for filtration[15]

  • Secondary vial for dissolution[12][16]

Protocol:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry secondary vial.

  • Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[13][14] The choice of solvent is critical as it can influence the keto-enol equilibrium.[17]

  • Mixing: Gently agitate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small cotton wool plug directly into the NMR tube.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[12][15]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[14]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve mix 3. Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube mix->filter cap 5. Cap and Label filter->cap clean 6. Clean Tube Exterior cap->clean

Caption: Structure of this compound with atom numbering for NMR assignment. Note: A placeholder image is used here. In a real application, this would be the chemical structure with numbered atoms.

The Impact of Keto-Enol Tautomerism

This compound can exist as an equilibrium mixture of its keto and enol tautomers. This equilibrium is dynamic and the relative populations of each form can be quantified by integrating their respective signals in the 1H NMR spectrum. [17]The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Predicted 1H NMR Spectrum (400 MHz, CDCl3)

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Form)Assignment (Enol Form)Rationale
~14.0-15.0s (broad)<1H-Enolic OHHighly deshielded due to intramolecular H-bonding.
~9.5-10.5s (broad)<1HAmide N-HAmide N-HBroad signal due to quadrupolar relaxation and possible exchange.
~7.8-8.0d<1HAr-H (H6)Ar-H (H6)Deshielded due to proximity to the amide carbonyl.
~7.1-7.3m~2HAr-H (H4, H5)Ar-H (H4, H5)Complex multiplet from the aromatic ring.
~5.5s<1H-Vinylic C-HCharacteristic signal of the enol tautomer.
~3.6s~2H-CH2--Active methylene protons of the keto form.
~2.3s~3HAr-CH3 (C2-CH3)Ar-CH3 (C2-CH3)Aromatic methyl group.
~2.2s~3HAr-CH3 (C3-CH3)Ar-CH3 (C3-CH3)Aromatic methyl group.
~2.1s~3H-C(O)CH3=C(OH)CH3Methyl group of the butanamide chain.
Predicted 13C NMR Spectrum (100 MHz, CDCl3)

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment (Keto Form)Assignment (Enol Form)Rationale
~205C=O (ketone)-Ketone carbonyl carbon, highly deshielded.
~170-=C-OHVinylic carbon bonded to the hydroxyl group in the enol.
~165C=O (amide)C=O (amide)Amide carbonyl carbon.
~138Ar-C (C1)Ar-C (C1)Quaternary aromatic carbon.
~137Ar-C (C3)Ar-C (C3)Quaternary aromatic carbon.
~135Ar-C (C2)Ar-C (C2)Quaternary aromatic carbon.
~130Ar-CH (C5)Ar-CH (C5)Aromatic methine carbon.
~126Ar-CH (C4)Ar-CH (C4)Aromatic methine carbon.
~124Ar-CH (C6)Ar-CH (C6)Aromatic methine carbon.
~90-=CH-Vinylic methine carbon of the enol form.
~50-CH2--Methylene carbon of the keto form.
~30-C(O)CH3-Methyl carbon of the keto form.
~20Ar-CH3 (C2-CH3)Ar-CH3 (C2-CH3)Aromatic methyl carbon.
~15Ar-CH3 (C3-CH3)Ar-CH3 (C3-CH3)Aromatic methyl carbon.
~20-=C(OH)CH3Methyl carbon of the enol form.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the spectral interpretation, especially in a predictive context, the following self-validating steps are crucial:

  • 2D NMR Experiments: To definitively assign the proton and carbon signals and confirm connectivity, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal proton-proton coupling networks, while HSQC will correlate directly bonded proton and carbon atoms.

  • Solvent Studies: Running the NMR experiment in different deuterated solvents (e.g., CDCl3 vs. DMSO-d6) can help to resolve overlapping signals and provide insights into the keto-enol equilibrium, as the position of this equilibrium is often solvent-dependent. [17]* Comparison with Analogs: The predicted chemical shifts should be critically compared with experimental data from closely related and well-characterized acetoacetanilide analogs.

Conclusion

The 1H and 13C NMR spectra of this compound are predicted to exhibit a mixture of signals corresponding to its keto and enol tautomers. The definitive identification of this compound relies on a systematic interpretation of chemical shifts, coupling patterns, and signal integrations. By following the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently approach the structural elucidation of this and similar β-ketoamides. The use of 2D NMR techniques is strongly advised for unambiguous assignment and to build a robust, self-validating dataset.

References

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • SciSpace. (1986). A proton and 13C NMR study of keto-enol tautomerism of some β-ketoamides. Journal of Molecular Structure. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Unknown Source. (n.d.). NMR Sample Prepara-on.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Sci-Hub. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Journal of Physical Organic Chemistry.
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • University of Wisconsin - Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | CAS 97-36-9. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • SpectraBase. (n.d.). N-(2,3-Dimethyl-phenyl)-3-iodo-benzamide - Optional[13C NMR]. Retrieved from [Link]

  • Gsrs. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • The University of North Carolina at Pembroke. (2023, January 17). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy) (NO ) ]NO. Retrieved from [Link]

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Synthesis of heterocyclic compounds from N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from N-(2,3-dimethylphenyl)-3-oxobutanamide

Introduction: The Strategic Value of this compound

This compound is a highly versatile and strategically important starting material in synthetic organic and medicinal chemistry. As a member of the N-aryl-β-ketoamide family (also known as acetoacetanilides), its structure is rich with functionality, offering multiple reactive sites for constructing a diverse array of heterocyclic compounds.[1][2] The molecule's key features—an active methylene group flanked by two carbonyls, a reactive amide linkage, and a sterically defined aromatic ring—provide a robust platform for intramolecular and intermolecular cyclization reactions.

The presence of the 2,3-dimethylphenyl moiety is not merely a passive substituent; it actively influences the regiochemical outcome of cyclization reactions involving the aromatic ring, thereby enabling the synthesis of specifically substituted quinolines and other fused systems. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families from this precursor, intended for researchers in drug discovery and process development.

Core Synthetic Pathways from this compound

This guide details the transformation of the title compound into three major classes of heterocycles: Quinolones, Pyrazoles, and Dihydropyrimidinones. Each pathway leverages a different aspect of the starting material's reactivity.

G cluster_quinolone Quinolone Synthesis cluster_pyrazole Pyrazole Synthesis cluster_dhpm DHPM Synthesis start This compound conrad_limpach Conrad-Limpach (Thermal Cyclization) start->conrad_limpach High Temp. knorr Knorr Synthesis (Acid Catalysis) start->knorr H₂SO₄ knorr_pyrazole Knorr Pyrazole Synthesis (Hydrazine Condensation) start->knorr_pyrazole R-NHNH₂ biginelli Biginelli Reaction (Multicomponent) start->biginelli Aldehyde, Urea, H⁺ quinolone_node Quinolone Scaffolds conrad_limpach->quinolone_node knorr->quinolone_node pyrazole_node Pyrazole Scaffolds knorr_pyrazole->pyrazole_node dhpm_node Dihydropyrimidinone (DHPM) Scaffolds biginelli->dhpm_node

Caption: Key synthetic routes from this compound.

Synthesis of Substituted Quinolone Derivatives

Quinolone and hydroxyquinoline cores are privileged structures in medicinal chemistry, found in numerous antibacterial and anticancer agents.[3][4] N-aryl-β-ketoamides are ideal precursors for their synthesis via two classical named reactions: the Conrad-Limpach and Knorr quinoline syntheses.[5] The substitution pattern of the final product is dictated by the reaction conditions.

A. Conrad-Limpach Synthesis: Access to 4-Hydroxyquinolines

This pathway involves a thermal intramolecular cyclization, typically requiring high temperatures, to produce 4-hydroxyquinoline derivatives (which exist in tautomeric equilibrium with 4-quinolones).[5] The reaction proceeds via a concerted pericyclic reaction. Cyclization onto the N-(2,3-dimethylphenyl) ring will preferentially occur at the C-6 position, which is para to the activating amino group and less sterically hindered than the C-2 position.

Expected Product: 2,7,8-Trimethylquinolin-4-ol

workflow1 A 1. Add Starting Material to High-Boiling Solvent B 2. Heat to 250-260 °C under N₂ Atmosphere A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D 4. Cool and Precipitate Product C->D E 5. Filter and Wash with Cold Solvent D->E F 6. Recrystallize for Purification E->F

Caption: Workflow for Conrad-Limpach quinoline synthesis.

  • Safety Precaution: This reaction requires very high temperatures. It must be conducted in a high-temperature heating mantle within a certified fume hood. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a high-temperature thermometer.

  • Reaction Mixture: To the flask, add this compound (1.0 eq.). Add a high-boiling inert solvent, such as Dowtherm A or mineral oil (approx. 5-10 mL per gram of starting material).

  • Thermal Cyclization: Begin stirring and gently flush the system with nitrogen. Heat the mixture to 250-260 °C . The reaction is often accompanied by the evolution of water, which will distill off.

  • Monitoring: Maintain the temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots (if safe to do so), cooling, diluting with a suitable solvent (e.g., CH₂Cl₂/MeOH), and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Once the starting material is consumed, turn off the heat and allow the mixture to cool to below 100 °C. Carefully add a hydrocarbon solvent like hexane or toluene to the warm mixture to precipitate the product.

  • Purification: Cool the suspension to room temperature, then in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake with cold hexane to remove residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

B. Knorr Quinoline Synthesis: Access to 2-Hydroxyquinolines

The Knorr synthesis is an acid-catalyzed cyclization that yields 2-hydroxyquinoline derivatives (tautomeric with 2-quinolones).[5] The strong acid protonates the acetyl carbonyl, which is then attacked by the aniline nitrogen. Subsequent dehydration and electrophilic aromatic substitution onto the electron-rich aryl ring, followed by tautomerization, yields the product. The 2,3-dimethyl substitution directs the cyclization to the C-6 position.

Expected Product: 4,7,8-Trimethylquinolin-2-ol

workflow2 A 1. Cool H₂SO₄ in Ice Bath B 2. Add Starting Material Portion-wise A->B C 3. Stir at RT or Gentle Heat B->C D 4. Quench by Pouring onto Crushed Ice C->D E 5. Neutralize and Filter Precipitate D->E F 6. Wash and Dry the Product E->F

Caption: Workflow for Knorr quinoline synthesis.

  • Safety Precaution: Concentrated sulfuric acid is extremely corrosive and reacts violently with water. Perform all operations in a fume hood. Wear acid-resistant gloves, a lab coat, and a face shield.

  • Reaction Setup: Place concentrated sulfuric acid (98%, approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reactant: Cool the sulfuric acid to 0-5 °C in an ice-water bath. Slowly and portion-wise, add the this compound to the stirring acid, ensuring the temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. In some cases, gentle heating (e.g., to 50-80 °C) may be required to drive the reaction to completion. Monitor by TLC (after careful quenching and neutralization of an aliquot).

  • Work-up and Isolation: Prepare a large beaker containing crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • Precipitation and Collection: The product will precipitate as a solid. Allow the ice to melt completely. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol or acetic acid.

Parameter Conrad-Limpach Synthesis Knorr Synthesis
Key Reagent None (Thermal)Concentrated H₂SO₄
Temperature 250-260 °C0 °C to 80 °C
Product Class 4-Hydroxyquinoline2-Hydroxyquinoline
Expected Product 2,7,8-Trimethylquinolin-4-ol4,7,8-Trimethylquinolin-2-ol
Causality High thermal energy drives pericyclic reaction.Strong acid activates carbonyl for nucleophilic attack.

Synthesis of Substituted Pyrazole Derivatives

The Knorr pyrazole synthesis is a cornerstone reaction for forming the pyrazole ring, a scaffold prevalent in pharmaceuticals such as celecoxib.[6] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like our β-ketoamide) with a hydrazine derivative.[7] The active methylene and adjacent acetyl group of the starting material readily react to form the five-membered ring.

Expected Product with Hydrazine Hydrate: 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

workflow3 A 1. Dissolve Starting Material in Ethanol B 2. Add Hydrazine Derivative (e.g., Hydrazine Hydrate) A->B C 3. Add Acid Catalyst (e.g., Acetic Acid) B->C D 4. Reflux the Mixture for 4-8 hours C->D E 5. Cool and Remove Solvent in Vacuo D->E F 6. Purify by Column Chromatography or Recrystallization E->F

Caption: Workflow for Knorr pyrazole synthesis.

  • Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq.) or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or after solvent removal.

  • Purification: If a solid precipitates, it can be collected by filtration and washed with a cold solvent (e.g., cold ethanol or diethyl ether). Further purification can be achieved by recrystallization or by column chromatography on silica gel.

Parameter Knorr Pyrazole Synthesis
Key Reagent Hydrazine Hydrate (or substituted hydrazine)
Solvent Ethanol or Acetic Acid
Temperature Reflux (~80 °C)
Product Class Pyrazolone / Pyrazole
Expected Product 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Causality Nucleophilic attack of hydrazine on both carbonyl groups leads to condensation and cyclization.

Synthesis of Dihydropyrimidinone (DHPM) Derivatives

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.[8] This reaction is highly valued for its atom economy and the biological relevance of its products, which often exhibit activity as calcium channel blockers.

Expected Product with Benzaldehyde and Urea: 4-(2,3-dimethylphenylcarbamoyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Note: The amide may hydrolyze depending on conditions, but the core DHPM ring forms from the keto-methylene part). A more direct Biginelli product involves the acetoacetyl part directly, yielding a DHPM with the N-aryl amide as a substituent.

Expected Product: N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

workflow4 A 1. Combine Aldehyde, β-Ketoamide, and Urea in Ethanol B 2. Add Acid Catalyst (e.g., HCl) A->B C 3. Heat to Reflux for 12-24 hours B->C D 4. Cool Reaction to RT and then in Ice Bath C->D E 5. Filter Precipitated Product D->E F 6. Wash with Cold Ethanol and Dry E->F

Caption: Workflow for the Biginelli multicomponent reaction.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), an aldehyde (e.g., benzaldehyde, 1.0 eq.), and urea (1.5 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid or a Lewis acid like Yb(OTf)₃.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The product often begins to precipitate from the hot solution.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath for about 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step, but it can be recrystallized from ethanol or ethyl acetate if necessary.

Parameter Biginelli Reaction
Key Reagents Aldehyde (e.g., Benzaldehyde), Urea, Acid Catalyst (e.g., HCl)
Solvent Ethanol
Temperature Reflux (~80 °C)
Product Class Dihydropyrimidinone (DHPM)
Expected Product N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Causality Acid-catalyzed cascade of imine formation, Michael addition, and cyclocondensation in a one-pot process.[8]

References

  • Krasavin, M. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Altaweel, S. A. E., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Nishino, H., & Kurosawa, K. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES. Available at: [Link]

  • Altaweel, S. A. E., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Hussein, A. H. M., et al. (2020). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. ResearchGate. Available at: [Link]

  • Banu, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Quiroga, J., & Portilla, J. (2011). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Available at: [Link]

  • Altaweel, S. A. E., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available at: [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Belen'kaya, E. S., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Davies, D. T., et al. (2003). Process for the preparation of quinoline derivatives. Google Patents.
  • Global Substance Registration System. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Available at: [Link]

  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Gümüş, F., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC. Available at: [Link]

  • Wang, C., et al. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ResearchGate. Available at: [Link]

  • Singh, U. P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Review articles in QUINOLINES. Available at: [Link]

  • SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available at: [Link]

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. Available at: [Link]

  • Lokanath, N. K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. Available at: [Link]

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Protocol for the Purification of N-(2,3-dimethylphenyl)-3-oxobutanamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-(2,3-dimethylphenyl)-3-oxobutanamide, a key intermediate in various synthetic pathways. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] This guide outlines the principles of solvent selection, a step-by-step recrystallization procedure, and methods for assessing the purity of the final product. The causality behind each experimental step is explained to provide a deeper understanding of the purification process, ensuring both high purity and optimal recovery.

Introduction and Principles

This compound (CAS No. 80357-48-8) is an acetoacetanilide derivative often used in the synthesis of pigments, pharmaceuticals, and other complex organic molecules.[2] The purity of this starting material is critical, as impurities can lead to side reactions, low yields, and complications in downstream applications.

Recrystallization is the gold standard for purifying solids. The fundamental principle is based on differential solubility.[3][4] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4][6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[3]

Material Properties and Solvent Selection

A thorough understanding of the solute's properties is the cornerstone of developing an effective recrystallization protocol.

Physicochemical Properties of this compound:

  • Molecular Formula: C₁₂H₁₅NO₂[2]

  • Molecular Weight: 205.25 g/mol [2]

  • Predicted Boiling Point: 367.3 ± 30.0 °C[2]

  • Appearance: Typically a white to off-white crystalline solid.[7]

The Critical Role of the Solvent

The choice of solvent is the most critical variable in recrystallization. For amide-containing compounds, polar solvents are often a good starting point.[8] Mixed solvent systems, such as an alcohol-water mixture, can be particularly effective for amides, offering a highly tunable medium for purification.[9][10]

Key Solvent Characteristics:

  • Solubility Gradient: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[5]

  • Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[5]

  • Boiling Point: A boiling point between 60 °C and 120 °C is generally desirable for ease of handling and to ensure sufficient heat for dissolution without being excessively high.

Solvent Screening Protocol

Before performing a large-scale recrystallization, it is essential to screen several solvents on a small scale. Based on the properties of similar acetoacetanilides, ethanol, methanol, isopropanol, and acetone are promising candidates. An ethanol/water system is often ideal for this class of compounds.[10]

Screening Data Summary:

SolventSolubility at Room Temp (20-25°C)Solubility at Boiling PointCrystal Formation on CoolingRecommendation
WaterVery Low[10][11]Low-Poor as a single solvent
EthanolModerately SolubleHighYesGood Candidate
MethanolModerately Soluble[7]HighYesGood Candidate
IsopropanolLow to ModerateHighYesGood Candidate
AcetoneSolubleVery HighPoorMay be too strong a solvent
Ethyl AcetateSolubleVery HighPoorMay be too strong a solvent
HexanesInsolubleInsoluble-Good as an anti-solvent

Detailed Recrystallization Workflow

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimum hot ethanol. B 2. Hot Filtration (Optional) Filter through pre-heated funnel to remove insoluble impurities. A->B If insoluble impurities present C 3. Saturation Add hot water dropwise to the hot filtrate until slight cloudiness persists. A->C If no insoluble impurities B->C D 4. Re-dissolution Add a few drops of hot ethanol to re-dissolve the precipitate. C->D E 5. Slow Cooling Allow solution to cool slowly to room temperature. Do not disturb. D->E F 6. Ice Bath Cooling Cool in an ice-water bath to maximize crystal yield. E->F G 7. Vacuum Filtration Collect crystals on a Büchner funnel. F->G H 8. Washing Rinse crystals with a small amount of cold ethanol/water. G->H I 9. Drying Dry crystals under vacuum or in a low-temperature oven. H->I J Pure Crystals I->J

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Step-by-Step Protocol

1. Dissolution:

  • Place the crude this compound (~5 g) into a 125 mL Erlenmeyer flask with a boiling chip.

  • Add approximately 20-25 mL of ethanol. Heat the mixture gently on a hot plate to boiling. Stir until the solid dissolves completely.[6]

  • Causality: The objective is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more of the product will remain dissolved upon cooling.[3][4]

2. Hot Gravity Filtration (Perform if insoluble impurities are present):

  • Place a stemless funnel with fluted filter paper over a second, pre-heated 125 mL Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper.[6] Rinse the first flask with a small amount (~2-3 mL) of hot ethanol and pour this through the filter to recover any remaining product.

  • Causality: This step removes any solid impurities. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper or in the funnel.[1][6]

3. Saturation with Anti-Solvent:

  • Bring the clear ethanolic filtrate back to a gentle boil.

  • Slowly add hot water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Causality: Water is a "bad" solvent for the compound. Its addition reduces the overall solubility of the compound in the mixed solvent system, bringing the solution to its saturation point.[12]

4. Clarification:

  • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Causality: This ensures that the solution is perfectly saturated at the boiling point but not yet supersaturated, preventing premature precipitation or "oiling out."[1]

5. Crystallization:

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][4]

  • Causality: Slow cooling is vital for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12] The ice bath drastically reduces the compound's solubility, maximizing the recovered yield.

6. Collection and Washing:

  • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small portion (5-10 mL) of a cold 50:50 ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.[4]

  • Causality: The wash solvent must be cold to prevent the purified crystals from re-dissolving.

7. Drying:

  • Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at low heat (~40-50 °C).

Purity Assessment and Troubleshooting

  • Yield Calculation: Calculate the percent recovery: % Recovery = (mass of pure, dry crystals / initial mass of crude solid) x 100[3]

  • Melting Point Analysis: The most reliable indicator of purity is the melting point. A pure compound will have a sharp melting range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[4]

  • Troubleshooting:

    • No Crystals Form: The solution may not be saturated. Try boiling off some solvent. If that fails, gently scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed" crystal from a previous batch to induce crystallization.[3][12]

    • Product "Oils Out": The solution may be supersaturated, or the boiling point of the solvent may be higher than the melting point of the solute. Re-heat the solution, add more of the "good" solvent (ethanol), and allow it to cool more slowly.[1]

    • Low Recovery: Too much solvent may have been used during the dissolution or washing steps. Ensure the minimum amount of solvent is used and that the wash solvent is ice-cold.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from ResearchGate. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis. [Link]

  • Cerritos College. Purification of Impure Acetanilide. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. [Link]

  • CDN. Exp 1 - Recrystallization of Acetanilide. [Link]

  • University of California, Irvine. Mixed Solvent Recrystallization of Acetanilide. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Crystallization Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemBK. N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

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Application Notes & Protocols: The Azo Coupling of N-(2,3-dimethylphenyl)-3-oxobutanamide with Aryl Diazonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pigment Synthesis

The reaction between N-(2,3-dimethylphenyl)-3-oxobutanamide, an acetoacetanilide derivative, and aryl diazonium salts is a cornerstone of synthetic organic chemistry. This electrophilic aromatic substitution, commonly known as azo coupling, is the foundational reaction for producing a vast range of arylide yellow and orange azo pigments.[1][2] These pigments are valued in industries from printing inks to plastics for their vibrant colors and good lightfastness.[1]

However, the utility of the resulting azo compounds extends far beyond coloration. The characteristic azo bond (-N=N-) imparts unique electronic and structural properties, making these molecules subjects of intense research in medicinal chemistry and materials science.[3][4] Azo compounds derived from similar precursors have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[5][6] Furthermore, they serve as valuable intermediates in the synthesis of complex heterocyclic frameworks, such as pyrazoles, through subsequent cyclization reactions.[7][8]

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights for researchers and drug development professionals seeking to leverage this versatile reaction. We will delve into the causality behind experimental choices to ensure reproducibility and optimization, presenting a self-validating system for synthesis and analysis.

Pillar 1: The Reaction Mechanism - A Tale of Two Steps

The synthesis of an azo compound from this compound is not a single transformation but a carefully orchestrated two-stage process: Diazotization followed by Azo Coupling.

Stage 1: Diazotization - Forging the Electrophile

The first critical step is the conversion of a primary aromatic amine into a highly reactive aryl diazonium salt.[9][10] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[11]

Causality: The reaction is exquisitely temperature-sensitive. It must be conducted at 0-5°C in an ice bath.[12] The diazonium salt intermediate is unstable at higher temperatures and can readily decompose, liberating nitrogen gas and leading to unwanted side products (like phenols) and a drastically reduced yield.[12][13] The strongly acidic medium is also crucial for generating the nitrosonium ion (NO⁺), the true electrophile in the diazotization process.[13]

G

Caption: The two-stage mechanism: Diazotization followed by Azo Coupling.

Stage 2: Azo Coupling - The Main Event

The freshly prepared, cold diazonium salt solution is then introduced to the coupling component, this compound. The diazonium ion (Ar-N₂⁺) acts as a potent electrophile, attacking the electron-rich active methylene group (the carbon between the two carbonyl groups) of the acetoacetanilide.[14][15]

Causality & pH Control: The pH of the coupling medium is a critical parameter that dictates reaction success.[16][17] For coupling with acetoacetanilides, the reaction is typically carried out in a mildly acidic or neutral medium (pH 4-6).[18] This is often achieved by adding a buffer, such as sodium acetate. The buffer neutralizes the excess strong acid from the diazotization step. If the medium is too acidic, the concentration of the enolate form of the acetoacetanilide is too low, slowing or preventing the reaction. Conversely, if the medium becomes too alkaline, the diazonium salt can convert into a non-reactive diazotate ion.[17]

The initial product of the coupling is an azo compound, which exists in equilibrium with its more stable hydrazone tautomer. Spectroscopic analyses are often required to elucidate the dominant tautomeric form in the solid state.[8]

Pillar 2: Applications in Research and Development

  • Pigment Chemistry: The primary industrial application is the synthesis of monoazoarylide pigments.[1] The specific aromatic amine used in the diazotization step and any substituents on the acetoacetanilide ring allow for the fine-tuning of the final color, producing a range of brilliant yellows, oranges, and reds.[19][20]

  • Medicinal Chemistry & Drug Discovery: Azo compounds are recognized for their broad pharmacological potential.[5] The resulting structures from this reaction can be screened for various biological activities. There is a growing interest in azo compounds as potential antibacterial, antifungal, anti-inflammatory, and even antineoplastic agents.[3][6] Some azo compounds also function as prodrugs, where the azo bond is cleaved by enzymes in a specific biological environment (like the colon) to release an active therapeutic agent.[5]

  • Synthesis of Heterocycles: The hydrazone products are versatile intermediates. For instance, they can undergo the Japp-Klingemann reaction, which, under specific conditions, leads to the formation of hydrazones that are precursors for synthesizing indoles via the Fischer indole synthesis.[7][21][22]

Pillar 3: Experimental Protocol & Workflow

This protocol provides a generalized yet detailed methodology. Researchers should optimize reactant ratios and reaction times based on the specific aromatic amine used.

Materials and Reagents
  • Primary Aromatic Amine (e.g., 2-chloro-4-nitroaniline, p-toluidine, etc.)

  • This compound (CAS: 80357-48-8)[23]

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Distilled Water

  • Appropriate recrystallization solvent (e.g., ethanol, acetic acid)

Equipment
  • Magnetic stirrer with stir bar

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and vacuum filtration apparatus

  • Thermometer (-10 to 110 °C)

  • pH indicator paper or pH meter

Detailed Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt Solution (Diazotization)
  • Amine Preparation: In a 250 mL beaker, dissolve/suspend 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated HCl and 20 mL of water. Stir until a fine slurry or solution is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the amine mixture to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the next step.[11][12]

  • Nitrite Solution: In a separate small beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold amine slurry over 15-20 minutes. Ensure the tip of the funnel is below the surface of the liquid. Crucial: Maintain the temperature below 5 °C at all times.[21] A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue-black).

  • Completion: After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.

Part B: The Azo Coupling Reaction
  • Coupling Component Solution: In a separate 400 mL beaker, dissolve 2.05 g (0.01 mol) of this compound in 50 mL of ethanol. To this, add a solution of 8 g of sodium acetate in 30 mL of water.

  • Cooling: Cool this solution in an ice bath to approximately 10-15 °C with vigorous stirring.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the stirred acetoacetanilide solution over 20-30 minutes. A brightly colored precipitate should form immediately.[8]

  • Reaction Completion: Maintain stirring and cooling for an additional 30-60 minutes after the addition is complete to ensure the reaction goes to completion. Check the pH to ensure it remains in the 4-6 range.

Part C: Product Isolation and Purification
  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with a large volume of cold water to remove any unreacted salts and acids.

  • Drying: Dry the crude product in a desiccator or a low-temperature oven. Caution: Diazonium compounds can be explosive when dry; ensure the reaction has gone to completion and the product is the azo compound before extensive heating.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product.

Data Presentation: Reaction Parameters

The following table summarizes typical parameters for this reaction. Yields and colors are representative and will vary based on the specific aromatic amine (Ar-NH₂) used.

ParameterRecommended Value/RangeRationale & Key Insights
Reactant Ratio Amine : NaNO₂ : Coupler ≈ 1 : 1 : 1Stoichiometric ratios are standard. A slight excess of NaNO₂ can ensure complete diazotization.[12]
Diazotization Temp. 0 - 5 °CCritical. Prevents decomposition of the unstable diazonium salt.[10][12]
Coupling Temp. 5 - 15 °CMaintains stability of the diazonium salt while allowing for a reasonable reaction rate.
Coupling pH 4 - 6Optimal for electrophilic attack on acetoacetanilides; prevents side reactions.[17]
Diazotization Time 15 - 30 minEnsures complete formation of the diazonium salt.
Coupling Time 30 - 90 minReaction is typically rapid, but extra time ensures maximum yield.
Expected Product Color Yellow to Orange/RedThe final color depends on the electronic nature of the 'Ar' group from the diazonium salt.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Prepare Amine Solution/Slurry in HCl Diazotization Diazotization (0-5°C) Amine_Sol->Diazotization Nitrite_Sol Prepare NaNO₂ Solution Nitrite_Sol->Diazotization Coupler_Sol Prepare Coupler Solution with Buffer Coupling Azo Coupling (5-15°C) Coupler_Sol->Coupling Diazotization->Coupling Add Dropwise Filter Vacuum Filtration Coupling->Filter Wash Wash with Cold Water Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Final_Product Pure Azo Compound Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis of azo compounds.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[24][25]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[26]

  • Diazonium Salt Hazard: Aryl diazonium salts, especially in solid, dry form, can be unstable and potentially explosive upon shock or heating. Always use them in solution immediately after preparation and avoid isolation of the diazonium salt intermediate.[27]

  • Reagent Handling: Handle concentrated acids and other reagents with care. Avoid inhalation of dusts from solid reagents.[25]

References

  • BenchChem Technical Support Team. (2025). optimizing coupling reaction conditions for azo dyes. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. Benchchem.
  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • ResearchGate. (2025).
  • Unacademy. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • Google Patents. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dimethyl-2,3-diphenylbutane.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for N-(2,6-Dimethylphenyl)-3-oxobutanamide.
  • TCI Chemicals. (2025). Safety Data Sheet for Dimethyl [2-Oxo-3-[3-(trifluoromethyl)
  • ChemicalBook. (n.d.). This compound Product Description.
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.). Azo coupling.
  • ResearchGate. (2025). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments.
  • ColourLex. (n.d.). Arylide yellow.
  • 1st Chemical. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide.
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
  • ResearchGate. (n.d.).
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ChemEurope. (n.d.). Japp-Klingemann reaction.
  • PubMed. (2018).
  • Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
  • PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
  • Google Patents. (n.d.). US8034174B2 - Diarylide yellow pigments.
  • Khan Academy. (n.d.).
  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes.
  • ResearchGate. (2025). Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide.
  • Arabian Journal of Chemistry. (n.d.). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • ICAIIT 2025 Conference. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
  • Engineering and Technology For Sustainable Development. (2021). Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide.
  • ResearchGate. (n.d.). Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine.

Sources

Topic: In Vitro Assays for Testing the Biological Activity of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide is a small molecule belonging to the N-aryl-acetoacetamide class. While specific biological data for this exact compound is not widely published, the acetoacetamide scaffold is a known pharmacophore present in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This structural motif provides a strong rationale for a foundational investigation into its potential therapeutic relevance.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-tiered approach to characterizing the initial biological profile of this compound in vitro. The proposed workflow is designed to first establish a cytotoxicity profile, which is critical for dose selection in subsequent functional assays, and then to explore its potential anti-inflammatory activity through both cell-based and cell-free enzymatic assays. The causality behind experimental choices and the inclusion of self-validating controls are emphasized to ensure data integrity and trustworthiness.

Tier 1: Foundational Screening Workflow

A logical screening cascade is essential to efficiently characterize a novel compound. The initial steps should provide broad, critical information that guides subsequent, more specific investigations. We propose a workflow that begins with assessing general cytotoxicity before moving to targeted functional screens.

G cluster_0 Experimental Workflow COMPOUND N-(2,3-dimethylphenyl) -3-oxobutanamide ASSAY1 Assay 1: Cytotoxicity Profiling (MTT Assay) COMPOUND->ASSAY1 Determine Concentration Range ASSAY2 Assay 2: Anti-inflammatory Screen (Nitric Oxide Inhibition) ASSAY1->ASSAY2 Select Non-Toxic Doses DATA Data Analysis: IC50 / Selectivity Index ASSAY1->DATA ASSAY3 Assay 3: Mechanistic Study (COX-1/COX-2 Enzyme Inhibition) ASSAY2->ASSAY3 If Activity Detected ASSAY2->DATA ASSAY3->DATA

Caption: Proposed experimental workflow for characterizing this compound.

Assay 1: Cell Viability and Cytotoxicity Profiling via MTT Assay

Principle & Rationale

Before assessing functional activity, it is imperative to determine the concentration range at which this compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent cell-based experiments. We will use a cancerous cell line (A549, human lung carcinoma) and a non-cancerous cell line (HEK293, human embryonic kidney) to identify any potential for selective cytotoxicity.

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (stock solution in DMSO)

  • A549 and HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 and HEK293 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into two separate 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compound) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Determine IC50:

    • Plot % Viability against the log concentration of the compound.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation Example:

Compound Concentration (µM)A549 % Viability (Mean ± SD)HEK293 % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1
198.2 ± 3.999.1 ± 4.2
1085.7 ± 5.292.4 ± 3.8
5051.3 ± 4.175.8 ± 6.0
10022.5 ± 3.560.1 ± 5.5

A lower IC50 value against A549 cells compared to HEK293 cells would suggest potential cancer-selective cytotoxicity.

Assay 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition

Principle & Rationale

A hallmark of inflammation is the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme in macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of iNOS in macrophage cell lines like RAW 264.7. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

G cluster_0 Nitric Oxide Production Pathway LPS LPS (Stimulant) MACROPHAGE RAW 264.7 Macrophage LPS->MACROPHAGE Activates iNOS iNOS Enzyme (Upregulated) MACROPHAGE->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Catalyzes ARGININE L-Arginine ARGININE->NO COMPOUND Test Compound (Inhibitor?) COMPOUND->iNOS Inhibits?

Caption: Principle of the LPS-induced nitric oxide inhibition assay in macrophages.

Protocol: Griess Assay for Nitrite Determination

Materials:

  • RAW 264.7 murine macrophage cells

  • LPS (from E. coli O111:B4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

  • Culture medium, plates, and other general cell culture supplies

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment:

    • Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Crucial Controls:

      • Negative Control: Cells + Medium only (no LPS, no compound).

      • Positive Control: Cells + LPS (1 µg/mL) + Vehicle (DMSO).

      • Test Wells: Cells + LPS (1 µg/mL) + Compound.

      • Compound Color Control: Medium + Compound (no cells) to check for interference with the assay.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure absorbance at 540 nm within 30 minutes.

Data Analysis & Interpretation

  • Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample.

  • Calculate the percent inhibition of NO production:

    • % Inhibition = [1 - (Nitrite_Test / Nitrite_PositiveControl)] * 100

  • Plot % Inhibition against compound concentration to determine the IC50 value for NO suppression.

Assay 3: Mechanistic Insight via COX-1/COX-2 Enzyme Inhibition Assay

Principle & Rationale

To determine if the observed anti-inflammatory effect is due to direct inhibition of a key enzymatic pathway, a cell-free cyclooxygenase (COX) assay is a logical next step. COX enzymes (isoforms COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of pain and inflammation. This assay uses purified ovine COX-1 and human recombinant COX-2 enzymes and measures the production of Prostaglandin E2 (PGE2) via a competitive ELISA. By testing the compound against both isoforms, we can determine its potency and selectivity.

G cluster_0 COX Enzymatic Pathway AA Arachidonic Acid (Substrate) PGs Prostaglandins (PGs) (Inflammatory Mediators) AA->PGs Catalyzed by COX COX-1 / COX-2 (Enzyme) COX->PGs COMPOUND Test Compound (Inhibitor?) COMPOUND->COX Inhibits?

Caption: The cyclooxygenase (COX) pathway for prostaglandin synthesis.

Protocol: COX Inhibitor Screening Assay (ELISA-based)

This protocol is based on commercially available kits (e.g., from Cayman Chemical or Abcam).

Materials:

  • COX-1 and COX-2 enzymes (purified)

  • Arachidonic Acid (substrate)

  • Reaction Buffer

  • PGE2 Monoclonal Antibody

  • PGE2-Acetylcholinesterase (AChE) Tracer

  • Ellman's Reagent (for detection)

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • 96-well plate pre-coated with anti-mouse IgG

Procedure:

  • Reagent Preparation: Prepare all buffers, standards, and reagents according to the kit manufacturer's instructions.

  • Enzymatic Reaction:

    • In separate tubes, add reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations or a known inhibitor (positive control).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Add a stop solution (e.g., 1 M HCl) to terminate the reaction. The product of this reaction is a mixture containing PGE2.

  • Competitive ELISA for PGE2 Detection:

    • Add the reaction products, PGE2 tracer, and PGE2 antibody to the wells of the pre-coated 96-well plate.

    • Incubate for 18 hours at 4°C. (This is a competitive binding step: free PGE2 from the reaction competes with the PGE2-tracer for binding to the antibody).

    • Wash the plate multiple times to remove unbound reagents.

    • Add Ellman's Reagent to each well and incubate in the dark to develop the color. The intensity of the color is inversely proportional to the amount of PGE2 produced.

    • Read the absorbance at 412 nm.

Data Analysis & Interpretation

  • Calculate the amount of PGE2 produced in each reaction using a PGE2 standard curve.

  • Calculate the percent inhibition for each compound concentration against each COX isoform.

  • Determine the IC50 values for both COX-1 and COX-2.

  • Calculate the COX-2 Selectivity Index:

    • Selectivity Index = IC50 (COX-1) / IC50 (COX-2)

    • An index > 1 indicates selectivity for COX-2. A higher index signifies greater selectivity, which is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Summary and Forward Outlook

This structured in vitro testing cascade provides a robust framework for the initial biological characterization of this compound. By systematically evaluating cytotoxicity and then probing for anti-inflammatory activity at both the cellular and enzymatic levels, researchers can generate a high-quality, trustworthy dataset. Positive results, such as potent and selective COX-2 inhibition or significant suppression of NO production at non-toxic doses, would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

  • Title: Synthesis and biological evaluation of new N-aryl-3-oxobutanamide derivatives as potential antimicrobial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of novel N-(substituted-phenyl)-2-(4-(6-methoxypyridin-2-yloxy)phenoxy)butanamide derivatives. Source: Pest Management Science URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: Bio-protocol URL: [Link]

  • Title: Lipopolysaccharide (LPS)-induced nitric oxide synthase (NOS) expression in RAW 264.7 macrophages. Source: Journal of Leukocyte Biology URL: [Link]

  • Title: A simple and sensitive method for the determination of nitrite and nitrate. Source: Analytical Biochemistry URL: [Link]

  • Title: COX-1 and COX-2 in Health and Disease. Source: Transactions of the American Clinical and Climatological Association URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance and troubleshooting for this important chemical transformation. This guide offers practical, field-proven insights to help you optimize your reaction, overcome common challenges, and ensure the synthesis of a high-purity product.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation, typically through the acetoacetylation of 2,3-dimethylaniline, can present challenges related to yield, purity, and reaction control. This guide provides a comprehensive overview of the synthesis, detailed troubleshooting protocols, and frequently asked questions to support your experimental work.

The primary synthetic routes to this compound involve the reaction of 2,3-dimethylaniline with either ethyl acetoacetate or diketene. Both methods are effective, and the choice often depends on reagent availability, scale, and desired reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 2,3-dimethylaniline.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Reaction Temperature The condensation reaction, particularly with ethyl acetoacetate, often requires elevated temperatures (typically 120-140°C) to proceed at a reasonable rate and to drive off the ethanol byproduct. Action: Ensure your reaction is heated to the appropriate temperature. Use a high-boiling solvent like toluene or xylene to achieve consistent heating. Monitor the reaction temperature with a calibrated thermometer.
Poor Quality of Reagents Impurities in 2,3-dimethylaniline, ethyl acetoacetate, or diketene can inhibit the reaction. 2,3-dimethylaniline is susceptible to oxidation, which can result in colored impurities and reduced reactivity. Action: Use freshly distilled 2,3-dimethylaniline if it appears discolored. Ensure your ethyl acetoacetate or diketene is of high purity and has been stored under appropriate conditions (cool, dry, and away from light).
Inadequate Mixing In a heterogeneous reaction mixture, or if one reagent is added too quickly, localized concentration gradients can form, leading to incomplete reaction. Action: Ensure vigorous and continuous stirring throughout the reaction. For larger-scale reactions, consider mechanical stirring.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to one being the limiting reagent, thus reducing the theoretical yield. Action: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the acetylating agent (ethyl acetoacetate or diketene) is often used to ensure complete consumption of the aniline.[1][2]
Presence of Water Water can hydrolyze diketene and can also interfere with the reaction equilibrium when using ethyl acetoacetate. Action: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
Problem 2: Formation of a Dark-Colored or Oily Product

Symptoms:

  • The crude product is a dark brown or black solid or oil instead of the expected off-white to pale yellow solid.

  • The product is difficult to purify by recrystallization.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Oxidation of 2,3-Dimethylaniline Aromatic amines are prone to air oxidation, especially at elevated temperatures, which forms highly colored impurities.[3] Action: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If your starting aniline is already discolored, purify it by distillation before use.
Reaction Temperature Too High Excessive heat can lead to thermal decomposition of the starting materials or the product, resulting in tarry byproducts. Action: Carefully control the reaction temperature and avoid overheating. Use a heating mantle with a temperature controller for precise temperature management.
Side Reactions At high temperatures, side reactions such as self-condensation of ethyl acetoacetate or polymerization of diketene can occur, leading to colored impurities. Action: Optimize the reaction temperature and time. Consider using a catalyst to allow for lower reaction temperatures.
Inefficient Purification The crude product may contain colored impurities that are not effectively removed by a single purification step. Action: After initial isolation, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities. Perform a careful recrystallization using an appropriate solvent system (e.g., ethanol/water or toluene/heptane).
Problem 3: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR or HPLC analysis of the purified product shows the presence of unexpected signals.

  • The melting point of the product is broad and lower than the literature value.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Diacylation of 2,3-Dimethylaniline If a large excess of the acetylating agent is used, or if the reaction conditions are too harsh, a second acetoacetyl group can add to the nitrogen atom, forming a diacylated byproduct. Action: Use a stoichiometric amount or only a slight excess of the acetylating agent. Monitor the reaction progress by TLC to avoid prolonged reaction times after the starting aniline is consumed.
Unreacted Starting Materials Incomplete reaction will leave unreacted 2,3-dimethylaniline or ethyl acetoacetate in the product. Action: Ensure the reaction goes to completion by monitoring with TLC. Unreacted 2,3-dimethylaniline can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during workup.
Formation of β-aminocrotonamide Under certain conditions, especially with an excess of the amine, the product can tautomerize and react further to form byproducts like β-aminocrotonamide derivatives. Action: Control the stoichiometry and reaction conditions carefully.
Ineffective Recrystallization Choosing an inappropriate solvent for recrystallization can lead to co-precipitation of impurities with the product. Action: Experiment with different solvent systems to find one that provides good solubility of the product at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, toluene, and mixtures with water or heptane.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound: using ethyl acetoacetate or diketene?

A1: Both methods are viable and widely used.

  • Ethyl Acetoacetate Method: This is a classic and robust method. It typically involves heating 2,3-dimethylaniline with a slight excess of ethyl acetoacetate, often without a solvent or in a high-boiling solvent like toluene or xylene.[1][2] The reaction is driven by the removal of ethanol. It is generally a safer option as diketene is highly reactive and requires careful handling.

  • Diketene Method: This method is often faster and can be performed at lower temperatures. However, diketene is a lachrymator and is highly reactive, so it must be handled with care in a well-ventilated fume hood.[4] The reaction is typically carried out in an inert solvent.

The choice depends on your laboratory's capabilities, safety protocols, and the availability and cost of the reagents.

Q2: Is a catalyst necessary for this reaction?

A2: A catalyst is not always necessary, especially when the reaction is driven to completion by heating at high temperatures. However, using a catalyst can offer several advantages, including:

  • Lower Reaction Temperatures: Catalysts can allow the reaction to proceed at a lower temperature, which can help to minimize the formation of side products and reduce energy consumption.

  • Increased Reaction Rate: A catalyst can significantly shorten the reaction time.

Acidic catalysts, such as p-toluenesulfonic acid or acetic acid, are sometimes used in the reaction with ethyl acetoacetate. For the reaction with diketene, the reaction is often fast enough without a catalyst.

Q3: How can I monitor the progress of the reaction?

A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (2,3-dimethylaniline and ethyl acetoacetate/diketene). Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.

  • Interpretation: The reaction is complete when the spot corresponding to 2,3-dimethylaniline is no longer visible. The product, being more polar than the starting aniline, will have a lower Rf value.

Q4: What is the best way to purify the crude product?

A4: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common and effective solvents for similar anilides include ethanol, isopropanol, or mixtures of ethanol and water. Toluene or ethyl acetate can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Q5: What are the key analytical techniques to confirm the identity and purity of the final product?

A5: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of all the protons in the molecule and their connectivity. Expect to see signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene protons of the butanamide chain, and the methyl protons of the acetyl group.

    • ¹³C NMR: This will confirm the presence of all the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of the amide and ketone, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis via Ethyl Acetoacetate

This protocol is a general procedure based on established methods for the synthesis of N-aryl acetoacetamides.[1][2][5]

Materials:

  • 2,3-Dimethylaniline

  • Ethyl acetoacetate

  • Toluene (optional, as solvent)

  • Ethanol (for recrystallization)

  • Heptane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • If using a solvent, add toluene (approximately 2 mL per gram of aniline).

  • Heat the reaction mixture to reflux (approximately 120-140°C if neat, or the boiling point of the solvent) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product will solidify upon cooling.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Synthesis via Diketene

This protocol should be performed in a well-ventilated fume hood due to the hazardous nature of diketene.[4]

Materials:

  • 2,3-Dimethylaniline

  • Diketene

  • Anhydrous toluene or another inert solvent

  • Heptane (for precipitation/washing)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add diketene (1.05 eq) dropwise from the dropping funnel, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product may precipitate from the solution. If not, add heptane to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold heptane.

  • The product can be further purified by recrystallization if necessary.

Visualizations

General Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine 2,3-Dimethylaniline and Acetoacetylating Agent solvent Add Anhydrous Solvent (Optional/Method Dependent) reagents->solvent heating Heat to Reaction Temperature (e.g., 120-140°C) solvent->heating stirring Vigorous Stirring heating->stirring monitoring Monitor by TLC stirring->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitate/Crystallize Product cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization from Suitable Solvent filtration->recrystallization drying Dry Purified Product recrystallization->drying product product drying->product Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Degradation start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc aniline_remaining Aniline Remaining? check_tlc->aniline_remaining side_products Significant Side Products? aniline_remaining->side_products No check_temp Verify Reaction Temperature aniline_remaining->check_temp Yes optimize_temp Optimize Temperature (Lower if possible) side_products->optimize_temp Yes end end side_products->end No (Mechanical Loss?) check_time Increase Reaction Time check_temp->check_time check_reagents Check Reagent Purity & Stoichiometry check_time->check_reagents check_atmosphere Consider Inert Atmosphere optimize_temp->check_atmosphere purification_issues Review Purification Method check_atmosphere->purification_issues

Caption: Troubleshooting decision tree for low product yield.

References

  • BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
  • BenchChem. (2025). N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties.
  • Sirisha, K., Rajyalaxmi, I., & Olivia, S. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Naveen, S., Sridhar, M. A., Prasad, J. S., Adlakha, P., Dholakia, C., & Shah, A. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569–575.
  • Arkat USA, Inc. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, (xii), 188-194.
  • Altaweel, S. A. E. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1. Advanced Science, 10(18), 2300184.
  • PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2,3-Dimethyl-phenyl)-3-iodo-benzamide - Optional[13C NMR]. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Chem-Impex International. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-dimethylphenyl)-2-oxobutanamide. Retrieved from [Link]

  • BenchChem. (2025). challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
  • Fu, S., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 835-843.

Sources

Technical Support Center: Synthesis of N-aryl-3-oxobutanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl-3-oxobutanamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of chemical intermediates. N-aryl-3-oxobutanamides are crucial building blocks in the synthesis of various pharmaceuticals, pigments, and dyes.[1][2] However, their synthesis is not without challenges, and side reactions can often lead to reduced yields and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and TLC analysis shows multiple byproducts. What are the most common side reactions I should be aware of?

A1: Low yields and the presence of multiple byproducts are common issues in the synthesis of N-aryl-3-oxobutanamides. These problems typically stem from the inherent reactivity of the starting materials and intermediates. The primary side reactions to consider are:

  • Bis-amide Formation: This is arguably the most prevalent side reaction. It occurs when the enolate of the newly formed N-aryl-3-oxobutanamide product attacks a second molecule of the acetoacetylating agent (e.g., diketene or ethyl acetoacetate). This results in a diacylated aniline derivative, which is a higher molecular weight impurity.

  • Self-Condensation of the Acetoacetylating Agent: When using β-keto esters like ethyl acetoacetate under basic conditions, a Claisen self-condensation can occur, where two molecules of the ester react with each other.[3][4][5] This consumes your reagent and introduces impurities. Diketene can also polymerize or react with itself if not handled correctly.

  • Aniline Exchange: While less common, if you are running the reaction at high temperatures for extended periods, it is possible for the starting aniline to react with the amide product, leading to an equilibrium mixture.

  • Degradation: At elevated temperatures, both the starting materials and the product can degrade, leading to discoloration (yellowing or browning) and a complex mixture of impurities.[6]

To address these issues, careful control over reaction conditions is paramount. This includes stoichiometry, temperature, and the rate of addition of reagents.

Q2: I've identified a significant impurity with a higher molecular weight, which I suspect is a bis-amide. How can I prevent its formation?

A2: Your suspicion is likely correct. The formation of a bis-amide, or a diacylated aniline, is a frequent complication. The mechanism involves the deprotonation of the active methylene group in your N-aryl-3-oxobutanamide product, which then acts as a nucleophile.

Here are several strategies to suppress this side reaction:

  • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the acetoacetylating agent. This ensures that the more reactive acetoacetylating agent is consumed by the intended reaction with the primary amine rather than the product.

  • Slow Reagent Addition: Add the acetoacetylating agent (especially the highly reactive diketene) slowly and in a controlled manner to the solution of the aniline.[7] This keeps the instantaneous concentration of the acetoacetylating agent low, favoring the reaction with the more abundant aniline.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the side reaction. For highly reactive anilines, cooling the reaction mixture during the addition of the acetoacetylating agent may be beneficial.

  • Solvent Choice: Using a solvent in which the product has limited solubility can sometimes be advantageous. As the desired N-aryl-3-oxobutanamide precipitates out of the solution, it is effectively removed from the reaction mixture and cannot participate in the subsequent side reaction.

Q3: My final product is contaminated with unreacted starting aniline. How can I improve the conversion and purify my product?

A3: The presence of residual starting aniline indicates an incomplete reaction. Here’s how to address this issue from both a reaction and purification standpoint:

Driving the Reaction to Completion:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction stalls, a moderate increase in temperature might be necessary, but be mindful of potential degradation.[6]

  • Catalysis: For less reactive anilines or when using ethyl acetoacetate, a catalyst may be required. While some reactions proceed thermally, the addition of a catalytic amount of an acid or base can be effective. For instance, a small amount of 4-Dimethylaminopyridine (DMAP) can be used.[1]

Purification Strategies:

  • Acid Wash: The most effective way to remove unreacted aniline is through an acidic workup. Anilines are basic and will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt. Your N-aryl-3-oxobutanamide product, being a neutral amide, will remain in the organic layer. This allows for a simple separation via extraction.

  • Recrystallization: If the aniline is not fully removed by extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an excellent final purification step.[1][6]

Q4: My reaction mixture turns yellow or brown, and the isolated product is discolored. What is the cause, and how can I obtain a clean, white product?

A4: Discoloration is a sign of impurity formation, often due to degradation.[6]

  • Primary Cause - High Temperature: The most common reason for discoloration is excessive heat, which can cause the decomposition of the β-keto amide structure or the starting materials.[6]

  • Oxidation: Anilines, in particular, are susceptible to oxidation, which can produce colored impurities.

Preventative Measures and Remediation:

  • Strict Temperature Control: Do not overheat the reaction. Maintain the temperature at the minimum required for a reasonable rate.[6][8]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive anilines.

  • Activated Charcoal Treatment: If your crude product is discolored, you can often remove the colored impurities by treating a solution of the product with a small amount of activated charcoal, followed by hot filtration and recrystallization.[6]

  • Recrystallization: As a standard purification technique, multiple recrystallizations can effectively remove colored byproducts, leading to a pure, white crystalline solid.[1][6]

Visualization of Reaction Pathways

The following diagrams illustrate the primary synthetic route and the key side reactions discussed.

G cluster_main Main Reaction Pathways Aniline Aniline Product N-Aryl-3-oxobutanamide Aniline->Product + Diketene Aniline->Product + Ethyl Acetoacetate (- EtOH) Diketene Diketene Diketene->Product EtOAc Ethyl Acetoacetate EtOAc->Product

Caption: General synthesis of N-aryl-3-oxobutanamides.

G cluster_side Key Side Reaction Pathways Product N-Aryl-3-oxobutanamide (Product) BisAmide Bis-Amide Byproduct Product->BisAmide + Diketene Diketene Diketene Diketene->BisAmide EtOAc1 Ethyl Acetoacetate (1) SelfCondensation Claisen Self-Condensation Product EtOAc1->SelfCondensation + Base EtOAc2 Ethyl Acetoacetate (2) EtOAc2->SelfCondensation

Caption: Formation of common side products.

Experimental Protocols

General Protocol for the Synthesis of N-aryl-3-oxobutanamide using Ethyl Acetoacetate

This protocol is a representative method and may require optimization based on the specific aniline used.

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • High-boiling solvent (e.g., Toluene or Xylene)

  • Optional: Catalyst (e.g., DMAP, 0.05 eq)

  • For workup: Ethyl acetate, 1M HCl, Saturated sodium bicarbonate solution, Brine

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., toluene).

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the flask. If using a catalyst, add it at this stage.

  • Heating: Heat the reaction mixture to reflux. The ethanol byproduct will begin to distill off. Monitor the reaction progress by TLC, observing the consumption of the aniline starting material. The reaction time can vary from a few hours to overnight.[1][7]

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, proceed with a liquid-liquid extraction.

  • Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/petroleum ether) to afford the pure N-aryl-3-oxobutanamide.[1]

Troubleshooting Summary Table

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Multiple Byproducts Bis-amide formation, self-condensation, degradation.Control stoichiometry, slow reagent addition, maintain optimal temperature.
Contamination with Starting Aniline Incomplete reaction.Increase reaction time/temperature, use a catalyst, perform an acid wash during workup.
Product Discoloration (Yellow/Brown) High temperature, oxidation of aniline.Use strict temperature control, run under an inert atmosphere, decolorize with charcoal.
Formation of High MW Impurity Bis-amide formation from product reacting with acetoacetylating agent.Use a slight excess of aniline, add acetoacetylating agent slowly, keep temperature low.

References

  • An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History - Benchchem.
  • BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES.
  • Acetoacetanilide - Wikipedia. [Link]

  • Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis - Benchchem.
  • Side reactions to avoid during the synthesis of Chitobiose octaacet
  • An In-depth Technical Guide to N-aryl-3-oxobutanamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols - Benchchem.
  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. [Link]

  • Self-condensation - Wikipedia. [Link]

  • (PDF) The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - ResearchGate. [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - Beilstein Journals. [Link]

  • Illustrated Glossary of Organic Chemistry - Self condensation. [Link]

  • Claisen Condensation and Dieckmann Condensation - YouTube. [Link]

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Purification challenges of crude N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide

Welcome to the dedicated support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and often subtle challenges encountered during the purification of this important β-keto amide intermediate. The guidance provided herein is synthesized from fundamental organic chemistry principles and extensive field experience in small molecule purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the work-up and purification of this compound.

Q1: My isolated product is a persistent yellow, brown, or pinkish solid, even after initial crystallization. How can I obtain a pure white or off-white product?

Answer:

This is the most common issue and is almost always due to the presence of oxidized aromatic impurities derived from the 2,3-dimethylaniline starting material. Aromatic amines are notoriously sensitive to air oxidation, forming highly colored, conjugated species.

Probable Causes:

  • Oxidation of Unreacted 2,3-dimethylaniline: Trace amounts of the starting amine remain and oxidize during work-up or storage.

  • Air Oxidation During Reaction: Particularly if the reaction was run at elevated temperatures for an extended period without a robust inert atmosphere.

Solutions:

  • Acid Wash (for unreacted amine): Before crystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This protonates the basic 2,3-dimethylaniline, rendering it water-soluble and pulling it into the aqueous phase. Follow with a brine wash to remove residual water before drying and concentrating.[1]

  • Activated Charcoal Treatment (for color bodies): This is a highly effective method for removing large, colored impurity molecules.[2][3]

    • Protocol: See Experimental Protocol 1 for a detailed step-by-step guide. The key is to use the minimum amount of charcoal necessary, as excessive use can lead to loss of the desired product through adsorption.[3][4]

  • Recrystallization: This is the primary method for bulk purification. The choice of solvent is critical.[5]

    • Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold.[5][6] Based on the structure (a moderately polar amide), suitable solvents and solvent systems are listed in the table below.

    • Protocol: See Experimental Protocol 2 for a detailed recrystallization procedure. Slow cooling is crucial for forming pure, well-defined crystals.[7][8][9] Rapid crashing will trap impurities.

Solvent/SystemBoiling Point (°C)Rationale & Comments
Isopropanol 82.5Good single-solvent choice. Dissolves the compound when hot, and solubility drops significantly upon cooling.
Ethanol/Water VariableA powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to clarify and then allow to cool slowly.[6][8]
Toluene 111A higher-boiling non-polar solvent. Can be effective if impurities are significantly more polar than the product.
Q2: TLC analysis of my product shows a baseline spot and a streak from the origin. What does this indicate and how do I remove it?

Answer:

This TLC profile typically points to two types of impurities: highly polar materials and/or acidic/basic compounds that interact strongly with the silica gel stationary phase.

Probable Causes:

  • Hydrolyzed Starting Material: If diketene was used in the synthesis, any hydrolysis leads to acetoacetic acid. This β-keto acid is unstable and can decompose, but it or its salts will appear as highly polar spots.[10][11][12]

  • Residual 2,3-dimethylaniline: As an amine, it is basic and will streak on standard silica gel.

  • Inorganic Salts: From work-up steps (e.g., NaHCO₃, MgSO₄) that were not fully removed.

Solutions:

  • Aqueous Work-up: Ensure the crude product is subjected to a thorough aqueous work-up before any crystallization attempts. A wash with water, followed by a wash with saturated sodium bicarbonate solution, can help remove acidic impurities. An acid wash (as described in Q1) will remove basic impurities.

  • Column Chromatography: If recrystallization fails to remove these impurities, flash column chromatography is the next logical step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate. Begin with 5-10% Ethyl Acetate in Hexane and gradually increase the ethyl acetate concentration. The non-polar product will elute while the baseline impurities remain strongly adsorbed to the silica.

Q3: The yield after recrystallization is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery is a common challenge in recrystallization and can be traced back to several procedural factors.[4]

Probable Causes:

  • Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at the solvent's boiling point.[5][7] If excess solvent is used, the solution will not be saturated upon cooling, and a large portion of the product will remain dissolved in the mother liquor.

  • Cooling Period is Too Short or Not Cold Enough: Crystallization is a time and temperature-dependent process. Insufficient cooling will result in incomplete precipitation.

  • Premature Crystallization During Hot Filtration: If a hot filtration step (e.g., to remove charcoal or other solids) is performed too slowly or without proper insulation, the product can crystallize on the filter paper or in the funnel stem.[7]

  • Excessive Washing: Washing the filtered crystals with large volumes of cold solvent can dissolve a significant amount of the product.[9]

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture.[6]

  • Optimize Cooling: After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[7][9]

  • Efficient Hot Filtration: Keep the solution, funnel, and receiving flask hot during filtration. Use a stemless or short-stemmed funnel and pre-heat it with hot solvent vapor.

  • Wash Sparingly: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[9]

  • Second Crop: The mother liquor (the filtrate after the first crystallization) can be concentrated (e.g., by boiling off about half the solvent) and cooled again to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound should be a white to off-white crystalline solid. While a specific, universally cited melting point is not readily available in common databases, analogous compounds like N-(2,4-dimethylphenyl)-3-oxobutanamide have a melting point around 88°C.[13] A sharp melting point range (e.g., 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[9]

Q: How can I best monitor the purity of my compound during the purification process? A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.[14] Use silica gel plates and a Hexane/Ethyl Acetate solvent system (e.g., 7:3 or 1:1 v/v). Visualize spots using a UV lamp (254 nm). The pure compound should appear as a single, well-defined spot with a consistent Rf value. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[][16] A reverse-phase C18 column with a mobile phase like acetonitrile/water is a typical starting point.[16]

Q: Is this compound stable? What are the optimal storage conditions? A: As a β-keto amide, this compound is susceptible to degradation, particularly under harsh pH or high-temperature conditions. The β-keto group can undergo hydrolysis and subsequent decarboxylation.[10][11] For long-term storage, it should be kept in a tightly sealed container, protected from light, in a cool, dry place. Storage in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Q: My NMR spectrum shows small, unidentifiable peaks. What could they be? A: Besides the common impurities mentioned in the troubleshooting guide, consider the possibility of keto-enol tautomerism. The β-keto amide can exist in equilibrium with its enol form.[17] This can sometimes lead to the appearance of small, additional peaks in the ¹H NMR spectrum, particularly for the protons alpha to the carbonyl groups. This is an inherent property of the molecule and not an impurity.

Visual Workflows and Logic

The following diagrams illustrate the recommended decision-making process and workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Product (From Reaction Work-up) TLC1 TLC Analysis (Hex/EtOAc) Crude->TLC1 AcidWash Aqueous Acid Wash (e.g., 1M HCl) TLC1->AcidWash Basic impurities (streaking)? Recryst Recrystallization (e.g., Isopropanol) TLC1->Recryst Product spot looks clean? AcidWash->Recryst TLC2 TLC Analysis Recryst->TLC2 Charcoal Charcoal Treatment (During Recrystallization) TLC2->Charcoal Color persists? Pure Pure Product (White Solid) TLC2->Pure Single spot, colorless? Column Column Chromatography TLC2->Column Multiple spots remain? Charcoal->Pure Column->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Problem Problem Encountered Color Product is Colored (Yellow/Brown) Problem->Color LowYield Low Recrystallization Yield Problem->LowYield TLC_Issue TLC Shows Streaking or Baseline Spot Problem->TLC_Issue Cause_Oxidation Cause: Oxidized Starting Material Color->Cause_Oxidation Cause_Solvent Cause: Too Much Solvent Used LowYield->Cause_Solvent Cause_Polar Cause: Highly Polar or Basic Impurities TLC_Issue->Cause_Polar Solution_Charcoal Solution: Activated Charcoal + Recrystallization Cause_Oxidation->Solution_Charcoal Solution_Solvent Solution: Use Minimum Hot Solvent, Cool Thoroughly Cause_Solvent->Solution_Solvent Solution_Wash Solution: Aqueous Acid/Base Wash Before Purification Cause_Polar->Solution_Wash

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Experimental Protocol 1: Activated Charcoal Decolorization

This protocol is integrated into the recrystallization process to remove colored impurities.[2][3][18]

  • Dissolution: In an Erlenmeyer flask, add the crude, colored this compound and the chosen recrystallization solvent (e.g., isopropanol).

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring until the solid is completely dissolved.

  • Cooling (Slightly): Remove the flask from the heat source. It is critical to allow the solution to cool slightly for 15-30 seconds before adding the charcoal to prevent violent boiling over.[3]

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute weight, e.g., 50-100 mg of charcoal for 5 g of crude product) to the hot solution. A small spatula tip is usually sufficient.

  • Reheating: Return the flask to the heat and maintain a gentle boil for 2-5 minutes while swirling. Avoid prolonged boiling, as this can lead to product adsorption onto the charcoal.[3]

  • Hot Filtration: Immediately filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. Collect the hot, colorless filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Proceed with the cooling steps as described in the recrystallization protocol below.

Experimental Protocol 2: Recrystallization from a Single Solvent (Isopropanol)

This procedure outlines the fundamental steps for purifying the compound via crystallization.[5][6][7]

  • Solvent Addition: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar and an initial volume of isopropanol (e.g., 20 mL).

  • Heating to Dissolve: Heat the suspension to a rolling boil on a stirrer/hotplate. Add more isopropanol in small portions (1-2 mL at a time) until all the solid just dissolves. Record the total volume of solvent used.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase. Slow cooling is vital for purity.[8][9]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small volume (e.g., 5-10 mL) of ice-cold isopropanol to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them. Transfer the solid to a watch glass for final drying in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Concepts Ecotech. Decolorization of Solution & Chemicals. Available from: [Link]

  • Google Patents. US2744938A - Removal of color impurities from organic compounds.
  • Creative Bioarray. Decolorization Protocol. Available from: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination. Available from: [Link]

  • Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Decolorizing carbon. Available from: [Link]

  • Cerritos College, Department of Chemistry. Purification of Impure Acetanilide. Available from: [Link]

  • University of California, Santa Cruz, Department of Chemistry. Exp 1 - Recrystallization of Acetanilide. Available from: [Link]

  • SUNY Oneonta, Department of Chemistry. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Available from: [Link]

  • University of California, Santa Cruz, Department of Chemistry. CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. Available from: [Link]

  • Homework.Study.com. Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • Reddit. Why are beta ketoacids instable and easily decarboxylate? : r/chemistry. Available from: [Link]

  • Alliance HPLC. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of California, Irvine, Department of Chemistry. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available from: [Link]

  • Bunting, J. W., & Kanter, J. P. (1992). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • University of Central Florida. Impurity Analysis of MDA Synthesized from Unrestricted Compounds. Available from: [Link]

  • ResearchGate. Synthesis of impurity‐II and impurity‐III. Available from: [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Available from: [Link]

  • ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available from: [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. Available from: [Link]

  • ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Available from: [Link]

  • SIELC Technologies. N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available from: [Link]

  • Global Substance Registration System. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Available from: [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide: peak tailing . Asymmetrical peaks can severely compromise the accuracy of quantification and the overall resolution of your separation. This document is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve this issue systematically.

Part 1: Foundational Knowledge - Understanding the "Why"

Before adjusting parameters, it is crucial to understand the underlying chemical principles that lead to peak asymmetry.

FAQ 1: What is peak tailing and why is it a critical issue?

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) , with a value of 1.0 indicating a perfect symmetrical peak. The USP defines an acceptable tailing factor as typically ≤ 2.0, though many methods require a stricter limit of ≤ 1.5.[1]

Peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.

  • Complicates Integration: The drawn-out tail makes it challenging for chromatography data systems to determine the precise start and end of the peak, leading to inaccurate and imprecise quantification.[1]

  • Indicates Poor Method Robustness: Tailing often points to undesirable secondary chemical interactions or system issues that can lead to inconsistent results.[3]

FAQ 2: What are the most likely causes of peak tailing for this compound?

The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4] For a compound like this compound, which contains an amide and a keto group, the most common culprit in reversed-phase HPLC is secondary interaction with the silica stationary phase .

While the main retention mechanism on a C18 column is hydrophobic interaction, the analyte can also interact with residual silanol groups (Si-OH) on the silica surface.[5][6] These silanols are acidic (pKa ≈ 3.8–5) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[7][8] The amide group in your analyte, while largely neutral, can exhibit a weak basic character and interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms.[4][6][9] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer and elute slowly, forming the characteristic "tail".

cluster_0 Primary Retention (Desired) cluster_1 Secondary Interaction (Causes Tailing) Analyte_P Analyte (Hydrophobic Part) C18 C18 Stationary Phase Analyte_P->C18 Hydrophobic Interaction Analyte_S Analyte (Amide Group) Silanol Ionized Silanol (Si-O⁻) on Silica Surface Analyte_S->Silanol Ionic/Polar Interaction

Fig 1. Competing retention mechanisms leading to peak tailing.

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and correct peak tailing. The process starts with simple checks and progresses to more involved method modifications.

cluster_sol Start Start: Peak Tailing Observed Step1 Step 1: Initial Checks (Overload & Solvent) Start->Step1 Step2 Step 2: Mobile Phase Optimization (pH & Additives) Step1->Step2 Issue Persists Sol1 Resolved Step1->Sol1 Step3 Step 3: Column Hardware & Chemistry Step2->Step3 Issue Persists Sol2 Resolved Step2->Sol2 Step4 Step 4: Advanced System Checks (Dead Volume) Step3->Step4 Issue Persists Sol3 Resolved Step3->Sol3 End End: Symmetrical Peak Step4->End Resolved

Fig 2. A systematic workflow for troubleshooting peak tailing.
Step 1: Initial Checks & Low-Hanging Fruit

Q: Is the peak tailing observed for all peaks or just for this compound?

  • If all peaks are tailing: The issue is likely systemic. Check for extra-column volume (e.g., excessively long or wide tubing, improper fittings) or a physical problem with the column, such as a void at the inlet.[5][10][11]

  • If only the analyte peak (and other similar compounds) tails: The problem is chemical and related to specific interactions between your analyte and the stationary phase. Proceed with the following steps.

Q: Could my sample be overloaded or dissolved in the wrong solvent?

These are common, easily correctable errors.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing tailing.[5][12]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the mobile phase, the peak shape can be distorted.[5][10]

To test for these effects, perform the experiment detailed in Protocol 1 .

Step 2: Mobile Phase Optimization

Q: How can I use mobile phase pH to eliminate peak tailing?

Adjusting the mobile phase pH is the most powerful tool to mitigate secondary silanol interactions.[13][14] By lowering the pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction with your analyte.[4][11][15]

A systematic approach, as described in Protocol 2 , is recommended. Generally, a mobile phase pH of 2.5 - 3.5 is an excellent starting point for minimizing tailing of basic or polar compounds on silica-based columns.[11][16]

Q: When should I use mobile phase additives like Trifluoroacetic Acid (TFA) or Formic Acid?

These acidic additives are used to control and lower the mobile phase pH.[17]

  • Formic Acid (FA): Typically used at 0.1%, it lowers the pH sufficiently to protonate most silanols. It is volatile and well-suited for LC-MS applications.

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger acid and more effective at protonating silanols.[18] It also acts as an ion-pairing agent , which can further mask interactions and often produces exceptionally sharp peaks for basic compounds.[18][19][20] However, TFA is known to cause significant ion suppression in mass spectrometry detectors and should be avoided if using LC-MS.[19][21]

See Table 1 for a direct comparison of these additives.

Step 3: Column Hardware & Chemistry

Q: My peak tailing persists. Could it be my column?

Yes. Not all C18 columns are created equal. The quality of the underlying silica and the thoroughness of the manufacturing process are critical.

  • End-Capping: After the C18 chains are bonded to the silica, manufacturers perform an "end-capping" step to chemically convert most of the remaining active silanols into less reactive groups.[7][22][23][24] A column that is not well-endcapped will have more free silanols and is more likely to cause tailing.[23][25]

  • Silica Purity: Modern HPLC columns use high-purity "Type B" silica with very low levels of metal contamination.[15][26] Older "Type A" columns or those with higher metal content can exacerbate tailing.[26][27]

  • Column Contamination: Over time, strongly retained impurities from samples can bind to the column inlet, creating new active sites that cause tailing.[5][12] Using a guard column and proper sample preparation can prevent this.[1][4]

Q: What type of column is best for minimizing tailing with this compound?

If mobile phase optimization is insufficient, selecting a more inert column is the next logical step. See Table 2 for a guide to column selection. For challenging compounds like this compound, a column with advanced end-capping or an alternative chemistry is often the best solution.

Step 4: Advanced Troubleshooting

Q: I've tried everything. What else could be causing the tailing?

If the issue remains, revisit systemic problems:

  • Extra-Column Dead Volume: Ensure all tubing is cut clean and square, fittings are properly seated, and the shortest possible length of the narrowest internal diameter (ID) tubing is used between the injector, column, and detector.[1][12]

  • Column Void/Bed Deformation: This can happen from pressure shocks or operating outside the column's stable pH range.[11] It typically requires column replacement.

  • Co-elution: A small, unresolved impurity eluting on the tail of your main peak can mimic peak tailing.[4] Try changing the detection wavelength or using a higher efficiency column (smaller particles, longer length) to see if the tail resolves into a separate peak.

Part 3: Experimental Protocols & Data Tables

Protocol 1: Sample Concentration and Solvent Effect Test
  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Prepare Dilutions:

    • Sample A (Working Concentration): Dilute the stock solution to your current working concentration using the initial mobile phase composition as the diluent.

    • Sample B (10x Dilution): Dilute Sample A 10-fold, again using the initial mobile phase as the diluent.

    • Sample C (Solvent Mismatch): Dilute the stock solution to your working concentration using 100% acetonitrile as the diluent.

  • Analysis:

    • Inject Sample A. Note the tailing factor.

    • Inject Sample B. If the tailing factor improves significantly, your original concentration was likely causing mass overload.[5][12]

    • Inject Sample C. If the peak shape is distorted or tails more than Sample A, your original sample solvent was too strong, causing a solvent mismatch effect.[5][10]

Protocol 2: Systematic Mobile Phase pH Adjustment
  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components using a 20 mM buffer.

    • Buffer A: pH 7.0 (e.g., Phosphate buffer)

    • Buffer B: pH 4.5 (e.g., Acetate buffer)

    • Buffer C: pH 2.7 (e.g., Formate buffer or 0.1% Formic Acid)

  • Analysis:

    • Equilibrate the column thoroughly with your standard organic solvent and Buffer A. Run your sample and record the chromatogram and tailing factor.

    • Flush the system and column completely, then equilibrate with the organic solvent and Buffer B. Rerun the sample.

    • Repeat the process for Buffer C.

  • Evaluation: Compare the peak shapes from the three runs. It is highly probable that the peak shape will improve dramatically as the pH is lowered, with the best symmetry observed at pH 2.7.[4][11] This confirms that silanol interactions are the primary cause of tailing.

Table 1: Comparison of Common Mobile Phase Additives
AdditiveTypical Conc.Mechanism of ActionProsCons
Formic Acid (FA) 0.05 - 0.1%Lowers mobile phase pH to ~2.7, protonating silanols.[11]Good peak shape improvement; Volatile; MS-friendly.Less effective than TFA for very basic compounds.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid (lowers pH to ~2.0); Acts as an ion-pairing agent.[18]Excellent peak shape improvement, often superior to FA.[19][20]Causes significant signal suppression in MS; Can be difficult to remove from the system.[18][19][21]
Triethylamine (TEA) 0.05 - 0.2%Competing base that masks active silanol sites.[12]Can improve peak shape at neutral pH."Old" technology; Not MS-friendly; Can alter selectivity.
Table 2: HPLC Column Selection Guide for Analytes Prone to Tailing
Column TypeDescriptionSuitability for this compound
Standard End-Capped C18 A general-purpose column with basic end-capping.Moderate. May still show tailing due to residual silanol activity.[23][28]
Double/Triple End-Capped C18 Undergoes multiple end-capping reactions to minimize silanol activity further.[7][22]High. Significantly reduces the potential for secondary interactions. A highly recommended choice.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface to shield silanols.High. The polar group shields silanols and can offer alternative selectivity. Excellent for basic/polar compounds.[1]
Hybrid Particle Column Uses a silica-organic hybrid particle that is more resistant to high pH and has lower silanol activity.Very High. Offers excellent peak shape over a wider pH range and has a longer lifetime.

References

  • Grokipedia. Endcapping.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns.
  • Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations.
  • Welch Materials, Inc. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Phenomenex. The role of end-capping in reversed-phase.
  • Separation Science. End-capping.
  • Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography?. YouTube.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Phenomenex. LC Technical Tip.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • AXIChrom. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • HPLC for Dummies! (2013). Understanding key points about COLUMN CHEMISTRY.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Waters Knowledge Base. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • Benchchem. The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
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  • Sigma-Aldrich. (2014). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS.
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Interpreting unexpected peaks in NMR spectrum of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses a common yet complex issue encountered by researchers working with N-(2,3-dimethylphenyl)-3-oxobutanamide: the appearance of unexpected or additional peaks in its ¹H NMR spectrum. While seemingly indicative of impurities, these spectral complexities often arise from the inherent structural and dynamic properties of the molecule itself. This document provides a structured troubleshooting guide, detailed explanations of the underlying chemical phenomena, and validated experimental protocols to accurately interpret your NMR data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows more signals than I predicted. Is my sample impure?

A: Not necessarily. While impurities are always a possibility, this compound exists in solution as a mixture of rapidly interconverting species, which can give rise to a more complex spectrum than expected for a single, static structure. The two most common phenomena responsible for this are Keto-Enol Tautomerism and Amide Bond Rotamers .

Q2: What is Keto-Enol Tautomerism and how does it affect the NMR spectrum?

A: Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a ketone) and an enol form (containing an alcohol adjacent to a double bond).[1][2] In your molecule, the 3-oxobutanamide chain can exist in both forms. These two tautomers are distinct chemical species with different electronic environments for their protons, leading to two separate sets of signals in the NMR spectrum.[3]

Q3: What are Amide Bond Rotamers and why do they complicate the spectrum?

A: The bond between the carbonyl carbon and the nitrogen atom of an amide has significant double-bond character due to resonance.[4][5] This restricts free rotation around the C-N bond, creating a substantial energy barrier.[6] As a result, the molecule can exist as two (or more) stable rotational isomers, or "rotamers," at room temperature.[7][8] If the rate of interconversion between these rotamers is slow on the NMR timescale, each rotamer will produce its own distinct set of NMR signals, effectively doubling many of the peaks in your spectrum.[9]

Q4: What are the expected signals for the main keto form of the compound?

A: Establishing a baseline is critical. The table below outlines the predicted ¹H NMR signals for the primary keto tautomer of this compound. Note that chemical shifts can vary slightly based on solvent and concentration.

Assignment Proton Predicted δ (ppm) Multiplicity Integration
AmideN-H ~9.5 - 10.5Broad singlet1H
AromaticAr-H ~7.0 - 7.5Multiplet3H
Methylene-C(O)-CH₂ -C(O)-~3.6Singlet2H
Phenyl MethylAr-CH₃ ~2.3Singlet3H
Phenyl MethylAr-CH₃ ~2.1Singlet3H
Acetyl Methyl-C(O)-CH₃ ~2.2Singlet3H

In-Depth Troubleshooting Guide

This guide provides a systematic workflow to diagnose the source of unexpected peaks in your NMR spectrum.

Step 1: Foundational Checks & Impurity Analysis

Before investigating complex phenomena, rule out common experimental artifacts and contaminants.

  • Residual Solvent Peaks: Identify signals from your deuterated solvent (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) and any non-deuterated contaminants (e.g., water, acetone).[10]

  • Starting Materials: Compare your spectrum against the known spectra of starting materials, which are the most likely impurities.

    • 2,3-Dimethylaniline: Expect aromatic signals between 6.5-7.0 ppm and two methyl singlets around 2.0-2.3 ppm.[11] The broad amine (-NH₂) signal is also a key marker.

    • Ethyl Acetoacetate: Key signals include a quartet at ~4.2 ppm and a triplet at ~1.3 ppm for the ethyl group, along with singlets for the acetyl methyl (~2.2 ppm) and methylene (~3.4 ppm) protons of the keto form.[12][13][14]

  • Silicone Grease: Look for a broad, low-intensity peak around 0 ppm, which is characteristic of silicone grease contamination from glassware.

Step 2: Diagnosing Keto-Enol Tautomerism

The presence of the enol tautomer is a highly probable cause of extra peaks. The equilibrium between the keto and enol forms is dynamic and solvent-dependent.[15]

Caption: Restricted C-N bond rotation leading to two amide rotamers.

Spectral Evidence for Rotamers:

  • Doubled Signals: Look for pairs of peaks where single peaks are expected. The aromatic protons and the two methyl groups on the phenyl ring are most sensitive to this effect.

  • Unequal Ratios: The two rotamers are not necessarily equal in energy, so the integrals of the paired signals may not be 1:1. [6]* Broad Peaks: If the rate of interconversion is intermediate on the NMR timescale, the signals may appear as broad, poorly resolved humps instead of sharp pairs.

Diagnostic Experimental Protocols

To confirm the presence of tautomers or rotamers, perform the following diagnostic experiments.

Protocol 1: D₂O Exchange for Identifying Labile Protons

This simple experiment definitively identifies signals from exchangeable protons (-OH, -NH). [16][17] Workflow:

D2O_Exchange A Acquire standard ¹H NMR spectrum in deuterated solvent (e.g., CDCl₃) B Add 1-2 drops of D₂O to the NMR tube A->B C Shake tube vigorously for ~30 seconds B->C D Re-acquire ¹H NMR spectrum C->D E Compare spectra: -NH and -OH peaks disappear D->E

Caption: Workflow for a D₂O exchange experiment.

Expected Outcome:

  • The broad singlet for the amide N-H proton will disappear.

  • The very broad, downfield signal (~12-14 ppm) for the enolic O-H proton (if present) will disappear. [2]* All C-H signals will remain unchanged.

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes

VT-NMR is the most powerful tool for confirming the presence of rotamers. [18][19]By heating the sample, you increase the rate of rotation around the amide bond.

Methodology:

  • Select an Appropriate Solvent: Choose a high-boiling deuterated solvent like DMSO-d₆ (b.p. 189 °C) or Toluene-d₈ (b.p. 111 °C). [18]2. Acquire Room Temperature Spectrum: Obtain a baseline spectrum at ambient temperature (e.g., 25 °C / 298 K).

  • Increase Temperature Incrementally: Increase the sample temperature in steps (e.g., 10-15 °C increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. [20]4. Observe Spectral Changes:

    • Coalescence: As the temperature rises, pairs of peaks corresponding to the two rotamers will broaden, move closer together, and eventually merge into a single, sharp, averaged signal. [9][20]This temperature is known as the coalescence temperature (Tc).

    • No Change: Peaks due to impurities or the different tautomers will generally not coalesce upon heating.

Expected Outcome for Rotamers: The doubled signals for the aromatic protons and the 2,3-dimethyl groups will coalesce into single, averaged signals at elevated temperatures, confirming that they arise from a dynamic exchange process.

Summary and Conclusion

The observation of a complex ¹H NMR spectrum for this compound is a common occurrence rooted in its fundamental chemical properties. By systematically eliminating impurities and employing diagnostic techniques like D₂O exchange and Variable Temperature NMR, researchers can confidently distinguish between signals arising from chemical contaminants and those originating from co-existing keto/enol tautomers and amide rotamers. This structured approach ensures accurate spectral interpretation and a deeper understanding of the molecule's behavior in solution.

References

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • da Silva, G. G., & da Cunha, A. C. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 2(3), 171-178. Available at: [Link]

  • Bradley, D. (2007). Proton NMR Assignment Tools - The D2O Shake. The NMR Blog. Available at: [Link]

  • AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. Available at: [Link]

  • Wang, N., et al. (2018). NMR studies of rotamers with multi-substituted amides.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
  • Mishra, A., et al. (2022). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Molecules, 27(19), 6529. Available at: [Link]

  • Zhang, Q., et al. (2021). Variable-temperature 1H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism.
  • Sung, K., Wu, R., & Sun, S. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. Journal of Physical Organic Chemistry, 15(11), 775–781.
  • University of Oxford, Department of Chemistry. (n.d.).
  • Wang, N., et al. (2018). NMR studies of rotamers with multi-substituted amides.
  • ResearchGate. (n.d.). Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ).
  • Biological Magnetic Resonance Bank. (n.d.).
  • Sci-Hub. (n.d.). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide.
  • ChemicalBook. (n.d.).
  • Chemistry LibreTexts. (2022). 4.
  • Shukla, M., et al. (2012). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE, 7(8), e42222.
  • ChemicalBook. (n.d.). 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3)
  • SpectraBase. (n.d.). Ethylacetoacetate - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide.
  • Smolecule. (n.d.). Buy N-(2,4-Dimethylphenyl)-3-oxobutanamide | 97-36-9.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Nanalysis. (2022). β-Diketone (Beta-diketone)
  • ResearchGate. (n.d.). Figure S11.
  • Supporting Information. (n.d.).
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.
  • Sigma-Aldrich. (n.d.). N-(2,6-dimethylphenyl)-3-oxobutanamide | 52793-02-9.
  • ChemicalBook. (n.d.). 80357-48-8(this compound) Product Description.
  • BenchChem. (2025). Spectral Analysis of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide.
  • GSRS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE.
  • SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide.

Sources

Preventing hydrolysis of N-(2,3-dimethylphenyl)-3-oxobutanamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of N-(2,3-dimethylphenyl)-3-oxobutanamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound, with a specific focus on preventing hydrolytic degradation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design and material handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and why is hydrolysis a primary concern for its storage?

This compound (CAS No. 80357-48-8, Molecular Formula: C₁₂H₁₅NO₂) is an organic compound belonging to the acetoacetanilide family.[1] The core of its structure features an amide functional group, which, while generally more stable than an ester, is susceptible to hydrolysis.[2][3][4]

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. In this case, the amide bond is the target. The reaction breaks the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of 2,3-dimethylaniline and 3-oxobutanoic acid (also known as acetoacetic acid).

The integrity of your starting material is paramount for the success and reproducibility of your experiments. The presence of these hydrolysis products can lead to downstream impurities, altered reaction kinetics, and compromised biological or material properties. Therefore, preventing this degradation during storage is a critical aspect of quality control.

Q2: My stored sample of this compound appears clumpy and discolored. Could this be hydrolysis?

Yes, physical changes are often the first indicators of chemical degradation. While pure this compound is a stable solid under ideal conditions, the following signs may suggest hydrolysis has occurred:

  • Clumping or Caking: This indicates moisture absorption (hygroscopicity), which is the primary prerequisite for hydrolysis.

  • Discoloration: The formation of 2,3-dimethylaniline, an aromatic amine, and its subsequent oxidation can lead to a change from a white or off-white powder to a yellowish or brownish hue.

  • Change in Odor: While subtle, the degradation products may impart a different scent to the material.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical runs (e.g., HPLC, NMR) or shifts in melting point, degradation is a likely cause.

It is crucial to understand that the absence of these visible signs does not guarantee the compound's purity. Chemical analysis is required for definitive confirmation.

Q3: What environmental factors accelerate the hydrolysis of this compound?

The rate of amide hydrolysis is significantly influenced by several environmental factors.[5] Controlling these variables is the key to long-term stability.

  • Moisture: As the reactant, water is the most critical factor. The presence of ambient humidity is sufficient to initiate hydrolysis on the surface of the solid material over time.

  • pH (Presence of Acidic or Basic Contaminants): Both acids and bases act as catalysts for amide hydrolysis.[4][5][6]

    • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

    • Base-Catalyzed Hydrolysis: Involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7][8] Even trace amounts of acidic or basic impurities on glassware or in the storage atmosphere can accelerate degradation.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, thereby accelerating the rate of the hydrolysis reaction.[5][9] Storing the compound at elevated temperatures will significantly shorten its shelf life.

  • Light: While hydrolysis is a direct reaction with water, exposure to light, particularly UV light, can provide the energy to initiate other degradation pathways, including oxidation, which can sometimes occur in concert with hydrolysis.[10]

The interplay of these factors is illustrated in the degradation pathway diagram below.

Diagram: Hydrolysis Pathway of this compound

Hydrolysis Compound N-(2,3-dimethylphenyl) -3-oxobutanamide Reaction_Node Compound->Reaction_Node Water H₂O Water->Reaction_Node Amine 2,3-Dimethylaniline Reaction_Node->Amine Hydrolysis Acid 3-Oxobutanoic Acid Reaction_Node->Acid Catalysts Accelerated by: - Moisture (H₂O) - Heat (Δ) - Acid (H⁺) - Base (OH⁻) Catalysts->Reaction_Node Catalyzes

Caption: The acid- or base-catalyzed hydrolysis of the amide bond.

Q4: How can I definitively test my sample for hydrolytic degradation?

To confirm and quantify the extent of hydrolysis, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[11][12] It allows for the separation and quantification of the parent compound from its degradation products.

Here is a general protocol that can be adapted as a starting point for your method development.

Experimental Protocol: HPLC Purity Assessment

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Prepare the sample to be tested at the same concentration in the same solvent.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-based gradient from high aqueous content to high organic content (e.g., start at 90% A, ramp to 90% B over 15 minutes). This ensures the elution of both the polar degradation products and the less polar parent compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan of the parent compound (typically around 240-260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatogram of the test sample. The parent compound will appear as the major peak.

    • Hydrolysis products, such as 2,3-dimethylaniline, will appear as separate, earlier-eluting (more polar) peaks.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks (Area % = (Area_parent / Total_Area) * 100).

    • For more accurate quantification, a reference standard for 2,3-dimethylaniline can be used to create a calibration curve.

Diagram: Stability Testing Workflow

Workflow start Suspected Degradation prep Prepare Standards & Test Sample (e.g., 1 mg/mL in ACN) start->prep filter Filter through 0.45 µm Syringe Filter prep->filter hplc Inject into HPLC System (C18 Column) filter->hplc analysis Analyze Chromatogram: Separate Parent & Impurities hplc->analysis decision Purity > 99%? analysis->decision pass Sample is Stable Proceed with Use decision->pass Yes fail Degradation Confirmed Discard or Purify Sample Review Storage Conditions decision->fail No

Sources

Technical Support Center: Optimizing Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide and its derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound. The primary synthetic route involves the acetoacetylation of 2,3-dimethylaniline with an acetoacetylating agent like diketene or an acetoacetic ester.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.

  • Cause 1: Inactive or Poor Quality Reagents

    • 2,3-Dimethylaniline: The purity of your starting aniline is crucial. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.[1] It is a liquid at room temperature and can oxidize over time, indicated by a darkening in color.

    • Diketene: Diketene is a highly reactive and unstable compound that can readily polymerize, especially in the presence of acids, bases, or even trace amounts of impurities.[2] It is also sensitive to heat and moisture.[3][4]

    • Acetoacetic Esters (e.g., ethyl acetoacetate): While more stable than diketene, these can also degrade over time.

    Solution:

    • Always use high-purity 2,3-dimethylaniline. If the color is dark, consider distillation before use.

    • Use freshly opened or stabilized diketene. Store it at low temperatures (0-5 °C) and under an inert atmosphere.[4]

    • Ensure your acetoacetic ester is of high quality and stored properly.

  • Cause 2: Suboptimal Reaction Conditions

    • Temperature: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product, as well as an increase in side reactions.

    • Solvent: The choice of solvent is critical. It must be inert to the reactants and capable of dissolving them to a suitable concentration. Common solvents for this reaction include aprotic solvents like toluene, xylene, or dichloromethane.[5] In some cases, the reaction can be run neat (without a solvent).

    • Catalyst: While not always necessary, a catalyst can sometimes improve the reaction rate and yield. For reactions with ethyl acetoacetate, a catalytic amount of a base like potassium tert-butoxide has been shown to be effective in promoting the reaction under solvent-free conditions.[6]

    Solution:

    • Systematically optimize the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

    • If using a solvent, ensure it is anhydrous, as water can react with diketene.

    • Consider a trial reaction with a catalytic amount of a suitable catalyst, especially if you are using an acetoacetic ester.

  • Cause 3: Inefficient Mixing

    • If the reaction mixture is not adequately stirred, localized concentrations of reactants can occur, leading to side reactions and incomplete conversion.

    Solution:

    • Ensure vigorous and continuous stirring throughout the reaction.

Problem 2: Formation of Impurities and Side Products

Q: My final product is impure, showing multiple spots on TLC or extra peaks in NMR. What are these impurities and how can I prevent their formation?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Cause 1: Diacylation

    • The nitrogen of the newly formed amide can potentially react with another molecule of the acetoacetylating agent, leading to a diacylated byproduct.

    Solution:

    • Control the stoichiometry of the reactants carefully. A slight excess of the aniline can sometimes help to minimize diacylation.

    • Slow, dropwise addition of the acetoacetylating agent to the aniline solution can also help to prevent the buildup of a high concentration of the acylating agent, thus reducing the likelihood of diacylation.

  • Cause 2: Polymerization of Diketene

    • As mentioned earlier, diketene is prone to polymerization.[2] This can result in a solid, insoluble material in your reaction mixture.[7]

    Solution:

    • Use stabilized diketene and add it to the reaction mixture at a controlled rate, preferably at a lower temperature (e.g., 0-10 °C) to manage its reactivity.

  • Cause 3: Self-Condensation of Acetoacetic Ester

    • Under basic conditions, acetoacetic esters can undergo self-condensation.

    Solution:

    • If using a base catalyst, use it in catalytic amounts and control the reaction temperature.

  • Cause 4: Oxidation of 2,3-Dimethylaniline

    • Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.

    Solution:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.[8]

Problem 3: Difficult Product Isolation and Purification

Q: I'm having trouble isolating and purifying my product. What are the best practices?

A: Effective product isolation and purification are critical for obtaining a high-purity final product.

  • Issue 1: Product is an oil and difficult to crystallize.

    • This compound may not readily crystallize, making purification by recrystallization challenging.

    Solution:

    • Column Chromatography: This is a highly effective method for purifying non-crystalline products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities.

    • Trituration: If the product is a viscous oil, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or pentane. This involves stirring the oil with the solvent, which can induce crystallization by washing away impurities that inhibit crystal formation.

  • Issue 2: Product is water-soluble, leading to losses during aqueous work-up.

    • While this compound has limited water solubility, some losses can occur during the aqueous work-up.

    Solution:

    • Back-extraction: After the initial extraction with an organic solvent, the aqueous layer can be back-extracted with fresh portions of the organic solvent to recover any dissolved product.

    • Brine wash: Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to reduce the amount of dissolved water in the organic phase, which can improve product recovery upon solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is an acetoacetylation, which is a nucleophilic acyl substitution. The amino group of 2,3-dimethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetoacetylating agent (diketene or an acetoacetic ester).

  • With Diketene: The reaction involves the opening of the strained four-membered ring of diketene.[3][9]

  • With an Acetoacetic Ester: This is a condensation reaction where the amino group displaces the alkoxy group of the ester, typically with the elimination of an alcohol.

Q2: Which acetoacetylating agent is better: diketene or ethyl acetoacetate?

A2: Both have their advantages and disadvantages.

FeatureDiketeneEthyl Acetoacetate
Reactivity Highly reactive, reaction is often faster and can be done at lower temperatures.Less reactive, may require higher temperatures or a catalyst.
Byproducts No small molecule byproducts.Produces ethanol as a byproduct.
Handling Unstable, requires careful handling and storage due to polymerization risk.[2][4]More stable and easier to handle.
Cost Can be more expensive.Generally more cost-effective.

The choice often depends on the scale of the reaction, available equipment, and safety considerations. For laboratory-scale synthesis, the higher reactivity of diketene can be advantageous for achieving good yields quickly. For larger-scale industrial processes, the stability and lower cost of ethyl acetoacetate might be preferred.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): An excellent and rapid technique to monitor the disappearance of starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can provide more detailed information about the reaction progress and the presence of any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

    • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the amide and ketone carbonyls.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity for a solid product.

Q4: Can this synthesis be performed using microwave irradiation?

A4: Yes, microwave-assisted synthesis has been reported for the synthesis of N-aryl-3-oxobutanamides and can offer significant advantages.[6][10] These include shorter reaction times, often higher yields, and potentially cleaner reactions due to the rapid and uniform heating of the reaction mixture.

Q5: Are there any specific safety precautions I should take?

A5: Yes, safety is paramount.

  • Diketene: It is a lachrymator and is toxic.[4][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,3-Dimethylaniline: This compound is also toxic and should be handled with care.[11]

  • Solvents: Many organic solvents are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents 2,3-Dimethylaniline Acetoacetylating Agent Solvent reaction_setup Reaction Setup Inert Atmosphere Controlled Temperature reagents->reaction_setup reaction_progress Reaction in Progress Stirring Monitoring (TLC) reaction_setup->reaction_progress quenching Quenching & Extraction reaction_progress->quenching drying Drying & Solvent Removal quenching->drying purification Purification Column Chromatography Recrystallization drying->purification characterization Characterization NMR IR MS purification->characterization

Caption: General workflow for synthesis and purification.

Key Reaction Parameters at a Glance

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

ParameterRecommended Range/ConditionsRationale
Molar Ratio (Aniline:Acylating Agent) 1:1 to 1:1.2A slight excess of the acylating agent can ensure complete conversion of the aniline.
Temperature 0 °C to refluxLower temperatures for reactive agents like diketene; higher temperatures may be needed for less reactive esters.
Solvent Toluene, Xylene, Dichloromethane, or neatMust be inert and able to dissolve reactants. Anhydrous conditions are important.
Reaction Time 30 minutes to several hoursMonitor by TLC to determine completion. Microwave irradiation can significantly reduce this time.[10]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of the aniline.[8]

References

  • Google Patents. (n.d.). EP0556275B1 - Preparation of aqueous solutions of acetoacetamide.
  • Grokipedia. (n.d.). Diketene. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • Google Patents. (n.d.). US4129596A - Process for the continuous preparation of acetoacetamides.
  • ChemBK. (n.d.). Diketene. Retrieved from [Link]

  • The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. (n.d.). Diketene | C4H4O2 | CID 12661. Retrieved from [Link]

  • Primary Information Services. (n.d.). Diketene -General Information, Process , Technology, Applications, Patent, Product, Test plan, MSDS, Consultants, Company Profiles, Reports, Market, Suppliers. Retrieved from [Link]

  • GSRS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • ResearchGate. (2025). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in N-(2,3-dimethylphenyl)-3-oxobutanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2,3-dimethylphenyl)-3-oxobutanamide and its analogs. This guide is designed to provide in-depth, actionable troubleshooting advice for a common and frustrating challenge: observing lower-than-expected or no biological activity in your experiments.

This resource moves beyond a simple checklist. It is structured to help you systematically diagnose the root cause of low bioactivity, from the integrity of the compound itself to the nuances of your biological assay. Each section is presented in a question-and-answer format, explaining not just what to do, but why each step is critical for robust and reproducible results.

Getting Started: The Diagnostic Workflow

When a promising compound appears inactive, it's essential to approach the problem methodically. The following diagram outlines a logical troubleshooting workflow. Start with the most fundamental questions about your compound and progress to more complex biological and assay-specific variables.

Troubleshooting Workflow start Start: Low/No Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity - Purity (LC-MS, NMR) - Identity (Mass Spec) - Stability (Time-course analysis) start->compound_integrity Begin Here solubility_aggregation Step 2: Assess Physicochemical Properties - Aqueous Solubility (Nephelometry) - Aggregation Potential (DLS, Detergent Test) compound_integrity->solubility_aggregation Compound OK? assay_validation Step 3: Scrutinize Assay Performance - Controls (Positive/Negative) - Assay Interference (e.g., Fluorescence) - Cell Health & Target Expression solubility_aggregation->assay_validation Soluble & Non-aggregating? target_engagement Step 4: Confirm Target Engagement - Is the compound reaching its target? - Use label-free methods (e.g., CETSA) assay_validation->target_engagement Assay Validated? hypothesis_review Step 5: Re-evaluate Hypothesis - Is the biological hypothesis correct? - Consider alternative mechanisms target_engagement->hypothesis_review No Target Engagement? resolution Resolution Path hypothesis_review->resolution CETSA Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cells Intact Cells treat Add Compound or Vehicle cells->treat heat Heat to various Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant quantify Western Blot / ELISA for Target Protein supernatant->quantify

Technical Support Center: Managing Impurities in N-(2,3-dimethylphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(2,3-dimethylphenyl)-3-oxobutanamide. This guide is designed for researchers, chemists, and process development professionals who require high-purity material for downstream applications, such as pigment manufacturing or as a pharmaceutical intermediate. Achieving high purity is paramount, as even minor impurities can significantly impact reaction yields, product performance, and biological activity.

This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of this compound is most commonly achieved via the condensation of 2,3-dimethylaniline with an acetoacetylating agent, typically ethyl acetoacetate or diketene.[1][2][3] While seemingly straightforward, both routes are susceptible to side reactions and incomplete conversions that generate a predictable profile of impurities.

The primary synthetic route involves the nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol, often requiring heat to drive the reaction to completion.[1] An alternative method uses the highly reactive diketene for acetoacetylation.[2] Understanding the source of impurities is the first step toward effective management.

Common Impurities and Their Origins
Impurity IDImpurity NameSource / CausePotential Impact on Downstream Processes
IMP-01 2,3-DimethylanilineUnreacted starting material due to incomplete reaction or improper stoichiometry.Can undergo undesired side reactions; may be toxic.
IMP-02 Ethyl AcetoacetateUnreacted starting material.Can interfere with subsequent reaction steps; difficult to remove from the final product.
IMP-03 N-(Isomeric-dimethylphenyl)-3-oxobutanamideIsomeric impurities (e.g., 2,4- or 3,4-dimethylaniline) present in the 2,3-dimethylaniline starting material.Alters physical properties (e.g., melting point) and can lead to undesired regioisomers in subsequent steps.
IMP-04 Oxidized Aniline ByproductsAir oxidation of 2,3-dimethylaniline, especially at elevated temperatures.Causes significant discoloration (yellow, brown, or black) of the product; can be difficult to remove.[4]
IMP-05 Diacetoacetylated AnilineReaction of the product with a second molecule of diketene or ethyl acetoacetate under harsh conditions.Increases molecular weight and introduces unwanted functionality.
IMP-06 4-Methyl-2-quinolone derivativesAcid-catalyzed self-condensation and dehydration of the acetoacetanilide product.[2]A significant structural impurity that is difficult to separate.
Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and the genesis of the most common impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Impurities SM1 2,3-Dimethylaniline Heat Heat SM1->Heat Incomplete Reaction Air Air (O2) SM1->Air Oxidation Product N-(2,3-dimethylphenyl) -3-oxobutanamide SM1->Product Main Reaction (Condensation) SM2 Ethyl Acetoacetate or Diketene SM2->Product Main Reaction (Condensation) SM_IMP Isomeric Dimethylaniline (e.g., 2,4-DMA) SM_IMP->Product Reacts Similarly IMP1 IMP-01: Unreacted 2,3-Dimethylaniline Heat->IMP1 IMP4 IMP-04: Oxidized Aniline Byproducts Air->IMP4 Acid Acid Catalyst IMP6 IMP-06: Quinolone Byproduct Acid->IMP6 Self-condensation Product->Acid Self-condensation IMP3 IMP-03: Isomeric Amide Impurity Product->IMP3

Caption: Synthetic pathway and common impurity sources.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My final product is off-white, yellow, or brown instead of a pure white solid. What is the cause and how can I fix it?

Answer: This is a classic sign of impurity IMP-04 , arising from the oxidation of the 2,3-dimethylaniline starting material. Aromatic amines are notoriously sensitive to air oxidation, which is accelerated by heat and light, forming highly colored polymeric byproducts.[4]

  • Causality: The electron-donating methyl groups on the aniline ring make it particularly susceptible to oxidation. If the reaction is run at high temperatures for extended periods without an inert atmosphere, or if the starting aniline is old or has been improperly stored, color formation is almost inevitable.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This is the most effective preventative measure.

    • Starting Material Quality: Use freshly distilled or high-purity 2,3-dimethylaniline. If the starting material is already discolored, it should be purified before use.

    • Temperature Control: Avoid excessive heating. While the condensation requires elevated temperatures, running the reaction at the lowest effective temperature for the shortest time possible will minimize oxidation.

    • Remediation (Decolorization):

      • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol).

      • Add a small amount (1-2% w/w) of activated charcoal.

      • Hold the mixture at temperature for 10-15 minutes with stirring.

      • Perform a hot filtration through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly for recrystallization. The charcoal will adsorb the colored impurities, yielding a whiter crystalline product.

Question 2: My HPLC analysis shows a significant peak for unreacted 2,3-dimethylaniline (IMP-01). How do I remove it post-reaction?

Answer: Residual 2,3-dimethylaniline is a common issue resulting from incomplete reaction or using a slight excess of the amine to drive the reaction. Its basicity provides a straightforward chemical handle for its removal.

  • Causality: The product, an amide, is significantly less basic than the starting aniline. This difference in pKa is the key to a successful separation via acid-base extraction.

  • Troubleshooting Workflow:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The basic aniline (IMP-01) will react to form its water-soluble hydrochloride salt and move into the aqueous layer. R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aqueous)

    • Separate the layers. Repeat the acid wash one or two more times to ensure complete removal.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the purified product, which can then be further purified by recrystallization.

Question 3: The melting point of my product is broad and lower than the literature value. TLC shows a spot very close to my product spot. What's the likely culprit?

Answer: This scenario strongly suggests the presence of an isomeric impurity (IMP-03 ). If the 2,3-dimethylaniline starting material was contaminated with other xylidine isomers (e.g., 2,4- or 2,6-dimethylaniline), these will have reacted to form the corresponding N-(isomeric-dimethylphenyl)-3-oxobutanamides.

  • Causality: Isomeric impurities often have very similar polarities and structures to the desired product, making them co-elute on TLC and challenging to separate by simple recrystallization. Their presence disrupts the crystal lattice of the main product, leading to a depressed and broadened melting point range.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: First, analyze the 2,3-dimethylaniline starting material by GC-MS or HPLC to confirm its isomeric purity. If it is impure, source a higher purity grade or purify it by distillation.

    • Advanced Purification:

      • Fractional Recrystallization: This technique can sometimes resolve closely related isomers. It involves multiple, careful recrystallization steps, collecting different crystal fractions and analyzing their purity by HPLC or melting point.

      • Preparative Chromatography: For the highest purity, silica gel column chromatography is the most effective method. A carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) will be required to resolve the isomers. Monitor the fractions by TLC or HPLC to combine the pure product fractions.

G cluster_issues Observed Issues cluster_solutions Recommended Actions start Analyze Crude Product (TLC, HPLC, MP) issue1 Product is Discolored (Yellow/Brown) start->issue1 issue2 Residual Starting Amine (IMP-01) start->issue2 issue3 Low/Broad Melting Point (Likely IMP-03) start->issue3 issue4 Low Yield / Incomplete Reaction start->issue4 sol1 1. Use Inert Atmosphere 2. Treat with Activated Charcoal 3. Recrystallize issue1->sol1 sol2 1. Perform Acid Wash (1M HCl) 2. Recrystallize issue2->sol2 sol3 1. Check SM Purity 2. Column Chromatography 3. Fractional Recrystallization issue3->sol3 sol4 1. Increase Reaction Time/Temp 2. Use Dean-Stark (if EAA) 3. Check Stoichiometry issue4->sol4 end_node High-Purity Product sol1->end_node sol2->end_node sol3->end_node sol4->start Re-run Reaction

Caption: A troubleshooting decision workflow for purification.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: High-Efficiency Recrystallization

This protocol is designed to remove a broad range of less-soluble and more-soluble impurities.

  • Solvent Selection: An ethanol/water mixture is highly effective. The product is soluble in hot ethanol and poorly soluble in cold water.

  • Procedure: a. Place 10.0 g of the crude this compound in a 250 mL Erlenmeyer flask. b. Add the minimum volume of hot ethanol required to fully dissolve the solid. Stir and heat gently on a hot plate. c. Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water solution. i. Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

SOP 2: Purity Assessment by HPLC

This provides a quantitative measure of purity and impurity levels.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Procedure:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Prepare standards for expected impurities (e.g., 2,3-dimethylaniline) if available.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for at least 10 minutes.

    • Calculate purity by the area percent method: Purity % = (Area of Product Peak / Total Area of All Peaks) * 100.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is better for minimizing impurities: ethyl acetoacetate or diketene? Both routes are effective, but they have different impurity profiles. The reaction with ethyl acetoacetate is a slower, equilibrium-driven process that can leave unreacted starting materials if not pushed to completion.[5] The diketene reaction is faster and often higher yielding but diketene is more hazardous and can lead to diacylation products if stoichiometry is not carefully controlled.[2][6] For laboratory scale, the ethyl acetoacetate route is often preferred due to safer handling and more benign byproducts (ethanol).

  • FAQ 2: How critical is the purity of the starting 2,3-dimethylaniline? It is absolutely critical. As highlighted in the troubleshooting section, isomeric impurities in the starting aniline are the most difficult to remove from the final product.[7] Using a starting material with ≥99% isomeric purity is strongly recommended to avoid extensive purification challenges.

  • FAQ 3: What are the ideal storage conditions for the product? this compound should be stored in a tightly sealed container in a cool, dry, and dark place. While more stable than the starting aniline, amides can still be susceptible to slow hydrolysis over long periods if exposed to moisture and acidic or basic conditions.

  • FAQ 4: Can I use NMR to assess purity? Yes. 1H NMR is an excellent tool. The presence of unreacted 2,3-dimethylaniline can be identified by its characteristic aromatic signals, which will be distinct from those of the amide product. Similarly, residual ethyl acetoacetate has a characteristic ethyl quartet and triplet. For quantitative analysis, Quantitative NMR (qNMR) with an internal standard provides a highly accurate purity assessment.[7]

Section 5: References

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from

  • Naveen, S., Sridhar, M. A., Prasad, J. S., Adlakha, P., Dholakia, C., & Shah, A. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(5), 569–575. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound. Retrieved from

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of ethyl acetoacetate with aniline under various different reaction conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Diketene. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-aryl-3-oxobutanamides for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a critical class of organic compounds. They serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments. Their core structure, featuring a β-ketoamide moiety, provides a reactive scaffold for various chemical transformations, making the efficient and scalable synthesis of these compounds a topic of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for N-aryl-3-oxobutanamides, supported by experimental data and protocols to inform laboratory practice and process development.

Introduction to Synthetic Strategies

The synthesis of N-aryl-3-oxobutanamides predominantly relies on two well-established methods: the acetoacetylation of anilines with diketene and the condensation of anilines with β-ketoesters, most notably ethyl acetoacetate. Each approach presents distinct advantages and disadvantages concerning reaction efficiency, substrate scope, cost-effectiveness, and environmental impact. This guide will dissect these methods, offering a comparative analysis to aid in the selection of the most appropriate synthetic route for a given application.

Method 1: Acetoacetylation of Anilines with Diketene

The reaction of anilines with diketene is a highly efficient and widely employed industrial method for the synthesis of N-aryl-3-oxobutanamides.[1] Diketene, a highly reactive acetylating agent, readily reacts with the nucleophilic amino group of anilines to form the desired product.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the diketene molecule. This is followed by the opening of the strained four-membered ring of diketene and subsequent proton transfer to yield the stable N-aryl-3-oxobutanamide.

Caption: Mechanism of N-aryl-3-oxobutanamide synthesis from aniline and diketene.

Advantages and Disadvantages

Advantages:

  • High Efficiency and Yield: This method is known for its rapid reaction rates and excellent yields, often exceeding 90%.

  • Atom Economy: The reaction is highly atom-economical as all atoms from the diketene molecule are incorporated into the product.

  • Simplicity: The reaction is typically straightforward to perform and often requires minimal purification of the final product.

Disadvantages:

  • Reagent Handling: Diketene is a toxic and lachrymatory substance that requires careful handling in a well-ventilated fume hood.

  • Stability of Diketene: Diketene can dimerize or polymerize upon storage and must be used relatively fresh or distilled before use.

Experimental Protocol: Synthesis of Acetoacetanilide from Aniline and Diketene

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

  • Aniline (0.5 mole)

  • Diketene (0.5 mole)

  • Dry benzene (200 ml)

  • 50% aqueous ethanol

Procedure:

  • In a 500-ml three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 ml of pure dry benzene.

  • With stirring, add a solution of 42 g (0.5 mole) of diketene in 75 ml of pure dry benzene dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux on a steam bath for 1 hour.

  • Remove the majority of the benzene by distillation.

  • Remove the remaining solvent under reduced pressure.

  • Dissolve the residue in 500 ml of hot 50% aqueous ethanol.

  • Allow the solution to cool to 0°C to crystallize the acetoacetanilide.

  • Filter the product and wash with cold 50% ethanol. A second crop of crystals can be obtained by adding water to the mother liquor.

  • Dry the product. Typical yield: 74%.

Method 2: Condensation of Anilines with Ethyl Acetoacetate

The condensation of anilines with ethyl acetoacetate is another classical and highly versatile method for preparing N-aryl-3-oxobutanamides.[3] This method offers greater flexibility in terms of reaction conditions and is often preferred in academic and research settings due to the easier handling of the starting materials.

Reaction Mechanism

This reaction is a nucleophilic acyl substitution. The amino group of the aniline acts as a nucleophile and attacks the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol, typically facilitated by heat or a catalyst, to yield the N-aryl-3-oxobutanamide.

Sources

Comparative Reactivity Analysis: N-(2,3-dimethylphenyl)-3-oxobutanamide vs. N-(2,4-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

As a Senior Application Scientist, this guide provides an in-depth analysis of the comparative reactivity of N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,4-dimethylphenyl)-3-oxobutanamide. While direct, head-to-head kinetic studies on these specific isomers are not extensively published, this document synthesizes established principles of organic chemistry, steric and electronic effects, and data from analogous systems to offer a predictive comparison of their chemical behavior. This guide is intended to assist researchers in making informed decisions regarding reaction design, catalyst selection, and predicting reaction outcomes.

Introduction: Structural Isomers and Their Inherent Differences

This compound (1) and N-(2,4-dimethylphenyl)-3-oxobutanamide (2) are structural isomers of the acetoacetanilide class of compounds. These molecules are valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, pigments, and agrochemicals. Their utility stems from the presence of a reactive β-dicarbonyl moiety and a modifiable aromatic ring.

The key distinction between these two molecules lies in the substitution pattern of the methyl groups on the phenyl ring. This seemingly subtle difference has significant implications for their electronic properties and steric environment, which in turn dictates their overall reactivity. In compound 1 , the methyl groups are in the ortho and meta positions, while in compound 2 , they occupy the ortho and para positions. These positional differences will primarily influence the reactivity of the active methylene group (C2) and the amide functionality.

Theoretical Framework for Reactivity Comparison

The reactivity of acetoacetanilides is predominantly governed by two key features: the acidity of the α-protons on the active methylene group and the nucleophilicity of the enolate formed upon deprotonation. The electronic and steric effects of the substituents on the N-phenyl ring modulate these properties.

Electronic Effects

The methyl group is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amide. An increase in electron density on the nitrogen atom can influence the acidity of the active methylene protons through resonance. The enolate form of the acetoacetanilide is stabilized by delocalization of the negative charge across the dicarbonyl system and onto the N-phenyl ring. The electron-donating nature of the methyl groups can either enhance or diminish this stabilization depending on their position.

  • This compound (1): The ortho- and meta-methyl groups contribute to increased electron density on the nitrogen.

  • N-(2,4-dimethylphenyl)-3-oxobutanamide (2): The ortho- and para-methyl groups also increase electron density on the nitrogen. The para-methyl group, in particular, can exert a more direct resonance effect.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of these isomers. The presence of an ortho-methyl group in both compounds will create steric congestion around the amide linkage. This can hinder the approach of bulky reagents to both the amide nitrogen and the adjacent carbonyl group.

  • This compound (1): The two adjacent methyl groups create a more sterically crowded environment on one side of the phenyl ring. This can influence the preferred conformation of the molecule and may restrict rotation around the N-aryl bond.

  • N-(2,4-dimethylphenyl)-3-oxobutanamide (2): The methyl groups are more dispersed, leading to a potentially less sterically hindered environment around the amide compared to the 2,3-isomer.

Predicted Reactivity Differences and Experimental Data

Based on the theoretical framework, we can predict the differences in reactivity.

PropertyThis compound (1)N-(2,4-dimethylphenyl)-3-oxobutanamide (2)Rationale
pKa of Active Methylene Protons Expected to be slightly higherExpected to be slightly lowerThe combined electron-donating effect of the methyl groups will destabilize the conjugate base (enolate), making the protons less acidic. The effect is anticipated to be more pronounced in the 2,4-isomer due to the para-substituent's influence on resonance stabilization.
Rate of Enolate Formation SlowerFasterA lower pKa corresponds to a faster rate of deprotonation under identical basic conditions.
Reactivity in Electrophilic Substitution at the Active Methylene Carbon SlowerFasterThe rate-determining step in many of these reactions is the formation of the enolate. A faster enolate formation will lead to a higher overall reaction rate.
Susceptibility to Amide Hydrolysis SlowerFasterThe greater steric hindrance from the 2,3-dimethyl substitution pattern is expected to shield the amide carbonyl from nucleophilic attack more effectively than the 2,4-dimethyl pattern.

Experimental Protocol: Comparative Kinetic Analysis of Bromination

To empirically determine the relative reactivity of the active methylene group in these two isomers, a comparative kinetic study of their bromination can be performed. The reaction proceeds via the enol tautomer, and the rate of bromination is often independent of the bromine concentration and directly proportional to the rate of enolization, which is influenced by the electronic effects of the substituents.

Materials and Reagents
  • This compound (1)

  • N-(2,4-dimethylphenyl)-3-oxobutanamide (2)

  • Acetic Acid (glacial)

  • Sodium Acetate

  • Bromine solution in acetic acid (standardized)

  • Starch indicator solution

  • Sodium thiosulfate solution (standardized)

  • Iodine flask

  • Spectrophotometer

Workflow for Kinetic Measurement

cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep1 Prepare equimolar solutions of (1) and (2) in glacial acetic acid prep2 Prepare a buffered solution of sodium acetate in acetic acid prep3 Prepare a standardized solution of bromine in acetic acid react Initiate the reaction by adding the bromine solution to the substrate solution at a constant temperature prep3->react aliquot Withdraw aliquots at regular time intervals react->aliquot quench Quench the reaction in the aliquot by adding it to an iodine flask containing a known excess of sodium thiosulfate aliquot->quench titrate Back-titrate the unreacted sodium thiosulfate with a standardized iodine solution using a starch indicator quench->titrate calculate Calculate the concentration of unreacted bromine at each time point titrate->calculate plot Plot ln[Br2] vs. time to determine the pseudo-first-order rate constant (k) calculate->plot

Figure 1. Experimental workflow for the comparative kinetic analysis of the bromination of this compound and N-(2,4-dimethylphenyl)-3-oxobutanamide.

Data Analysis and Interpretation

The rate of the reaction is expected to follow the rate law: Rate = k[Acetoacetanilide]. By maintaining a large excess of the acetoacetanilide, the reaction becomes pseudo-zero-order with respect to the substrate, and the rate of bromine consumption will be constant. The rate constant (k) for each isomer can be determined from the slope of the plot of bromine concentration versus time. A comparison of the rate constants will provide a quantitative measure of the relative reactivity of the two isomers under these conditions.

Conclusion

The seemingly minor positional difference of methyl groups on the N-phenyl ring of this compound and N-(2,4-dimethylphenyl)-3-oxobutanamide leads to predictable differences in their chemical reactivity. The 2,4-isomer is anticipated to exhibit greater reactivity at the active methylene position due to a combination of electronic factors that favor enolate formation. Conversely, the 2,3-isomer is expected to be more resistant to reactions involving the amide linkage, such as hydrolysis, owing to increased steric hindrance.

The provided experimental protocol offers a robust method for quantifying these reactivity differences. The insights gained from such studies are crucial for optimizing reaction conditions, predicting side product formation, and for the rational design of novel molecules in pharmaceutical and materials science.

References

Buckingham, J. (Ed.). (1995). Dictionary of Organic Compounds. CRC Press. [Link]

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

A Comparative Guide to the Structure-Activity Relationship of N-(2,3-dimethylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(2,3-dimethylphenyl)-3-oxobutanamide derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes findings from structurally related N-aryl-3-oxobutanamide analogs to provide actionable insights for drug discovery and development. We will delve into the synthesis, biological activities, and the influence of structural modifications on the potency and selectivity of these compounds, supported by established experimental protocols and comparative data.

Introduction: The Therapeutic Potential of N-Aryl-3-oxobutanamides

The N-aryl-3-oxobutanamide core is a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a reactive β-dicarbonyl moiety and a modifiable aromatic ring makes this class of compounds an attractive starting point for the development of novel therapeutic agents. The substitution pattern on the N-aryl ring, in particular, plays a pivotal role in determining the biological potency and selectivity of these derivatives. This guide will focus on the N-(2,3-dimethylphenyl) substitution pattern, exploring how further modifications to this core structure can modulate its therapeutic effects.

Synthesis of this compound Derivatives

The foundational step in exploring the SAR of this class of compounds is their chemical synthesis. The most common and efficient method for synthesizing the parent compound, this compound, is the condensation of 2,3-dimethylaniline with a β-ketoester, such as ethyl acetoacetate.[2] This reaction can be performed under various conditions, including traditional heating or microwave assistance for accelerated reaction times and improved yields.

General Synthetic Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2,3-Dimethylaniline reaction Condensation Reaction (Heat or Microwave) reactant1->reaction reactant2 Ethyl Acetoacetate reactant2->reaction product N-(2,3-dimethylphenyl) -3-oxobutanamide reaction->product

Caption: General synthesis of this compound.

Derivatives can then be synthesized by utilizing substituted anilines or by modifying the 3-oxobutanamide backbone. For instance, introducing substituents at the C2 position (the active methylene group) is a common strategy to generate diverse chemical libraries for biological screening.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. While specific data for the 2,3-dimethylphenyl series is limited in publicly available literature, we can extrapolate key SAR principles from closely related N-aryl-3-oxobutanamide analogs.

Antimicrobial Activity

N-aryl-3-oxobutanamide derivatives have shown significant potential as antibacterial agents, particularly against resistant pathogens.[1] A key determinant of antibacterial potency is the electronic nature of the substituents on the N-aryl ring.

  • Electron-Withdrawing Groups: Studies on 2-benzylidene-3-oxobutanamide derivatives have revealed that the presence of electron-withdrawing groups on the aryl ring generally enhances antibacterial activity.[1] For instance, compounds bearing nitro or halogen substituents have demonstrated significant antimicrobial effects.[1]

  • Hydrophilic vs. Lipophilic Substituents: Increased lipophilicity often correlates with improved antibacterial activity, as it facilitates passage through the bacterial cell membrane. Conversely, the introduction of hydrophilic groups tends to diminish antibacterial efficacy.[1]

Comparative Antimicrobial Potency of Related Analogs:

Compound (2-benzylidene-3-oxobutanamide derivative)Aryl SubstituentMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. A. baumannii (MDR)
Reference Vancomycin1-2-
Reference Ciprofloxacin-16
Analog 1 3-Nitrobenzylidene216
Analog 2 4-Nitrobenzylidene2>32
Analog 3 2-Chlorobenzylidene4>32

Data sourced from studies on 2-benzylidene-3-oxobutanamide derivatives and is intended for comparative purposes.[1]

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound derivatives are not widely reported, studies on related acetamide structures suggest that substitutions on the phenyl ring significantly influence cytotoxicity. For instance, the presence of nitro moieties has been shown to enhance cytotoxic effects in some phenylacetamide derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The acetamide scaffold is a common feature in many known COX inhibitors. The selectivity for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with anti-inflammatory effects with a reduced risk of gastrointestinal side effects.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key biological assays.

Synthesis Protocol: this compound

Materials:

  • 2,3-Dimethylaniline

  • Ethyl acetoacetate

  • Xylene (or other high-boiling solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in xylene.

  • Heat the mixture to reflux (typically 120-140 °C) to drive off the ethanol byproduct.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid product by recrystallization from a suitable solvent like ethanol to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microplate Wells inoculum->inoculate compound Prepare Serial Dilutions of Test Compound compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for Broth Microdilution Assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria + standard antibiotic) and negative (bacteria + no compound) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Reaction Initiation: In a reaction mixture containing the enzyme, a heme cofactor, and a substrate (arachidonic acid), add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.

  • Product Quantification: Stop the reaction and quantify the amount of prostaglandin produced using methods such as ELISA or LC-MS.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive SAR for this specific derivative series is still under investigation, the foundational knowledge from related N-aryl-3-oxobutanamides provides a strong starting point for rational drug design. The general observation that electron-withdrawing groups on the aryl ring enhance antimicrobial activity offers a clear direction for initial synthetic efforts.

Future research should focus on synthesizing a focused library of this compound derivatives with diverse substituents at various positions of the core structure. Systematic evaluation of these compounds against a panel of bacterial strains, cancer cell lines, and inflammatory targets will be crucial to elucidate a detailed and quantitative SAR. The experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to drive the discovery of new and effective therapeutic agents.

References

Sources

A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The N-aryl-3-oxobutanamide scaffold is a versatile structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the antibacterial and anticancer properties of these derivatives, supported by experimental data and insights into their structure-activity relationships (SAR).

Introduction to N-aryl-3-oxobutanamide Derivatives

N-aryl-3-oxobutanamide derivatives are characterized by an aryl group attached to the nitrogen of a 3-oxobutanamide core. This structural motif has proven to be a valuable starting point for the development of new therapeutic agents. The ease of synthesis and the ability to readily modify both the N-aryl ring and the butanamide backbone allow for the creation of large libraries of compounds for biological screening. This guide will focus on two of the most promising areas of activity: antibacterial and anticancer effects.

Antibacterial Activity: A Promising Scaffold Against Resistant Pathogens

Derivatives of N-aryl-3-oxobutanamide have shown significant potential as antibacterial agents, particularly against drug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-AB).[1][2] The antibacterial potency is largely dictated by the substitution pattern on the N-aryl ring.[1]

A study on 2-benzylidene-3-oxobutanamide derivatives has provided key insights into the SAR of these compounds.[1][3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aryl ring generally enhances antibacterial activity.[1] For instance, compounds with nitro substitutions at the -3 and -4 positions of the aryl ring exhibit significant antimicrobial activity.[3]

  • Halogen Substitutions: Halogens like chlorine or fluorine at the -2 and -4 positions of the aryl ring are beneficial for antibacterial potency.[3]

  • Hydrophilic and Electronegative Groups: Conversely, the introduction of hydrophilic groups tends to decrease antibacterial efficacy.[3] However, an electronegative cyano (-CN) group at the ortho position has been shown to confer activity specifically against Gram-negative bacteria.[3]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected 2-benzylidene-3-oxobutanamide derivatives against MRSA and MDR-AB. Lower MIC values indicate greater potency.

CompoundAryl SubstituentMIC (µg/mL) vs. Sa-MRSAMIC (µg/mL) vs. Ab-MDRReference
17 3-Nitrobenzylidene216[3][4]
18 4-Nitrobenzylidene2>32[3]
28 2-Cyanobenzylidene>3216[3]
Vancomycin Standard1-2N/A[4]
Ciprofloxacin StandardN/A4[4]

Sa-MRSA: Staphylococcus aureus-Methicillin-Resistant; Ab-MDR: Acinetobacter baumannii-Multidrug-Resistant. Data sourced from multiple studies.[3][4]

The data clearly indicates that compound 17 , with a 3-nitrobenzylidene substitution, is a promising candidate, showing activity against both Gram-positive (MRSA) and Gram-negative (MDR-AB) resistant bacteria.[3]

Anticancer Activity: Cytotoxic Effects on Human Cancer Cell Lines

N-aryl-3-oxobutanamide derivatives have also been explored for their potential as anticancer agents.[1] Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.

While direct data on N-aryl-3-oxobutanamide derivatives is emerging, structurally related carboxamide and oxobutanamide compounds have demonstrated significant antiproliferative activity.[5][6] For instance, novel 4-oxobutanamide derivatives have been synthesized and tested against human cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[5] One such derivative, DN4 , showed superior proliferation activity on A498 cells compared to the positive controls paclitaxel and colchicine.[5]

The table below presents the in vitro cytotoxic activity (IC50 values) of representative N-aryl(indol-3-yl)glyoxamide derivatives, which share a similar N-aryl amide core structure, against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundRIC50 (µM) vs. HeLa/KBIC50 (µM) vs. L1210IC50 (µM) vs. SKOV3Reference
4a H1.81.52.5[1]
4b 4-F1.21.01.8[1]
4c 4-Cl1.51.22.0[1]
4d 4-Br1.61.32.2[1]
4e 4-Me2.52.03.5[1]

HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma. Data sourced from a representative study on a related scaffold.[1]

These findings suggest that the N-aryl amide scaffold is a promising pharmacophore for developing novel anticancer agents. Further investigation into the specific structure-activity relationships of N-aryl-3-oxobutanamide derivatives is warranted.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture bacterial strains on an appropriate agar medium. Suspend colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Workflow and Concepts

Diagrams can help to clarify complex processes and relationships.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesis of N-aryl-3-oxobutanamide Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antibacterial Antibacterial Assays (MIC) Purification->Antibacterial Anticancer Anticancer Assays (MTT) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Sources

A Comparative Guide to the Spectroscopic Validation of Synthesized N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of a newly synthesized compound is not merely a procedural step but the bedrock of scientific integrity and reproducibility. For a molecule like N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, even minor structural variations, such as the positioning of methyl groups on the aromatic ring, can drastically alter its physicochemical and biological properties. This guide provides a comprehensive, multi-technique spectroscopic workflow to validate the precise structure of this compound, critically comparing its spectral data against a potential isomeric impurity, N-(3,4-dimethylphenyl)-3-oxobutanamide.

The Synthetic Context: Why Validation is Non-Negotiable

The synthesis of N-aryl-3-oxobutanamides is commonly achieved through the acetoacetylation of the corresponding aniline derivative.[1] In our case, the target molecule is prepared via the reaction of 2,3-dimethylaniline with a suitable acetoacetylating agent like diketene.

  • Reaction: 2,3-dimethylaniline + Diketene → this compound

The primary concern during this synthesis is the potential for contamination with isomers if the starting aniline material is not pure. For instance, the presence of 3,4-dimethylaniline would lead to the formation of N-(3,4-dimethylphenyl)-3-oxobutanamide. As these isomers have identical molecular formulas and weights, their differentiation requires a sophisticated and orthogonal analytical approach.

The Integrated Spectroscopic Workflow

A robust validation protocol does not rely on a single technique but integrates data from multiple analyses to build an irrefutable case for the compound's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural elucidation of organic molecules.[2] It provides the primary evidence for the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) verifies the molecular weight and fragmentation pattern.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_conclusion Conclusion Syn Synthesized Product (Crude Mixture) FTIR FT-IR Analysis (Functional Groups) Syn->FTIR NMR NMR Analysis (Connectivity) Syn->NMR MS MS Analysis (Molecular Weight) Syn->MS Confirm Structure Confirmed: N-(2,3-dimethylphenyl) -3-oxobutanamide FTIR->Confirm NMR->Confirm MS->Confirm

Figure 1: Integrated workflow for spectroscopic validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Causality: FT-IR spectroscopy is the first line of analysis. It provides rapid and definitive evidence for the presence of the key functional groups—amide and ketone—that define the molecule. The vibrational frequencies of these groups are sensitive to their chemical environment.

Experimental Protocol: KBr Pellet Method

  • Grind 1-2 mg of the dried, synthesized sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Comparison

The IR spectrum provides a characteristic "fingerprint" of the molecule. The presence of two distinct carbonyl peaks is a crucial first confirmation of the β-keto-amide structure.

Functional GroupExpected Absorption Range (cm⁻¹)Observed (Hypothetical)Rationale
N-H Stretch 3300 - 3500 (medium, sharp)[3]3285 cm⁻¹Characteristic of a secondary amide N-H bond.
Aromatic C-H Stretch 3010 - 3100 (weak)[4]3050 cm⁻¹Indicates the presence of the phenyl ring.
Aliphatic C-H Stretch 2850 - 2960 (medium)[5]2925 cm⁻¹From the methyl and methylene groups.
Ketone C=O Stretch 1700 - 1725 (strong)[5]1718 cm⁻¹Confirms the ketone functional group.
Amide I Band (C=O Stretch) 1630 - 1690 (strong)[3]1665 cm⁻¹Confirms the amide functional group. This is typically at a lower frequency than the ketone due to resonance.
Amide II Band (N-H Bend) 1510 - 1570 (medium)[6]1540 cm⁻¹Further evidence of the secondary amide linkage.

The observation of all these bands provides strong, albeit not definitive, evidence for the successful synthesis of an N-aryl-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of every proton and carbon atom.[7][8][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This requires more scans (e.g., 512-1024) due to the lower natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate CH, CH₂, and CH₃ carbons.[7]

¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum is invaluable for confirming the substitution pattern on the aromatic ring.

G cluster_mol This compound Structure cluster_signals Predicted ¹H NMR Signals mol CH₃ (a) C=O CH₂ (b) C=O NH (c) Aromatic Ring CH₃ (d) CH₃ (e) H (f) H (g) H (h) signals δ ~2.3 ppm (s, 3H) δ ~3.5 ppm (s, 2H) δ ~8.5 ppm (s, 1H) δ ~2.3 ppm (s, 3H) δ ~2.1 ppm (s, 3H) δ ~7.0-7.2 ppm (m, 3H) mol:f1->signals:s1 (a) mol:f3->signals:s2 (b) mol:f5->signals:s3 (c) mol:f7->signals:s4 (d) mol:f8->signals:s5 (e) mol->signals:s6 (f, g, h)

Figure 2: Correlation of molecular protons to their predicted ¹H NMR signals.

Predicted ¹H NMR Data for this compound

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a-CO-CH₃~2.3Singlet (s)3HMethyl protons adjacent to a carbonyl group.
b-CO-CH₂-CO-~3.5Singlet (s)2HMethylene protons between two carbonyl groups.
c-NH-~8.5Singlet (s, broad)1HAmide proton, chemical shift can be solvent-dependent.[10]
dAr-CH₃ (at C2)~2.3Singlet (s)3HAromatic methyl group.
eAr-CH₃ (at C3)~2.1Singlet (s)3HAromatic methyl group, slightly different environment than (d).
f, g, hAr-H~7.0-7.2Multiplet (m)3HProtons on a 1,2,3-trisubstituted benzene ring.[4]
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon environments.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted δ (ppm)Rationale
-C O-CH₃~205Ketone carbonyl carbon.
-C O-NH-~165Amide carbonyl carbon.
Aromatic C (quaternary)~125-138Six distinct aromatic carbons are expected.
Aromatic C (with H)~120-130
-CO-C H₂-CO-~50Methylene carbon.
-CO-C H₃~30Ketone methyl carbon.
Ar-C H₃ (at C2)~20Aromatic methyl carbon.
Ar-C H₃ (at C3)~15Aromatic methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS provides the molecular weight of the compound, serving as a fundamental check of the elemental formula (C₁₂H₁₅NO₂). Furthermore, the fragmentation pattern offers clues that corroborate the proposed structure.

Experimental Protocol: Electron Ionization (EI-MS)

  • Introduce a small amount of the sample into the mass spectrometer.

  • The sample is vaporized and bombarded with high-energy electrons (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The charged fragments are separated by their mass-to-charge (m/z) ratio and detected.

Data Interpretation

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₂H₁₅NO₂ is at m/z = 205 .

  • Key Fragmentation Pathways: The fragmentation of N-aryl amides often involves specific bond cleavages.[11]

m/z ValueFragment IdentityRationale
205[C₁₂H₁₅NO₂]⁺Molecular Ion (M⁺)
162[M - CH₃CO]⁺Loss of the acetyl group (43 Da).
121[C₈H₁₁N]⁺Cleavage of the amide bond, forming the 2,3-dimethylaniline ion.
91[C₇H₇]⁺Tropylium ion, a common fragment from substituted benzene rings.
43[CH₃CO]⁺Acetyl cation, often a base peak.

The presence of the molecular ion at m/z 205 and key fragments like m/z 121 strongly supports the overall structure.

Comparative Guide: Distinguishing Isomers

The true power of this analytical workflow is its ability to distinguish the target compound from closely related isomers, a critical task for ensuring purity. Let's compare the expected ¹H NMR data for our target, this compound, with that of a potential contaminant, N-(3,4-dimethylphenyl)-3-oxobutanamide .

The key difference lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates the splitting pattern (spin-spin coupling) of the aromatic protons.

CompoundAromatic SubstitutionPredicted Aromatic ¹H NMR Signals (δ ~7.0-7.5 ppm)
This compound 1,2,3-TrisubstitutedThree signals: A complex multiplet or potentially resolved as a doublet, a triplet, and a doublet. The pattern arises from three adjacent protons coupling with each other.
N-(3,4-dimethylphenyl)-3-oxobutanamide 1,2,4-TrisubstitutedThree signals: A much simpler, more defined pattern. Typically a doublet, another doublet, and a singlet (or very narrow doublet), corresponding to an ABX spin system where one proton has no ortho neighbors.

Why the Difference?

  • In the 2,3-dimethyl isomer, the three aromatic protons are all adjacent (H4, H5, H6). H5 is coupled to both H4 and H6, while H4 and H6 are each coupled to H5, leading to a complex multiplet.

  • In the 3,4-dimethyl isomer, the aromatic protons are at positions 2, 5, and 6. H2 is adjacent only to the amide-substituted carbon and H6, appearing as a singlet or narrow doublet. H5 and H6 are adjacent to each other and will appear as distinct doublets.[12] This clear difference in splitting patterns is definitive proof of the methyl group positions.

Conclusion: A Self-Validating System

The structural validation of this compound is achieved not by a single piece of data, but by the convergence of evidence from a suite of spectroscopic techniques.

  • FT-IR confirms the presence of the essential amide and ketone functionalities.

  • Mass Spectrometry verifies the correct molecular weight (205 g/mol ) and shows fragmentation consistent with the proposed structure.

  • ¹³C NMR confirms the presence of 12 unique carbon environments, matching the molecular formula.

  • ¹H NMR provides the most definitive evidence, confirming the number and type of all protons and, most critically, revealing a splitting pattern in the aromatic region that is unique to the 2,3-disubstituted pattern, allowing for clear differentiation from other potential isomers.

This multi-faceted approach creates a self-validating system, ensuring that the synthesized material is unequivocally identified, a mandatory requirement for any application in drug development or materials science.

References

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A Comparative Guide to Purity Assessment of Synthesized N-(2,3-dimethylphenyl)-3-oxobutanamide: LC-MS versus HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. The presence of impurities, arising from raw materials, synthetic byproducts, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of a synthesized small molecule, N-(2,3-dimethylphenyl)-3-oxobutanamide.

This compound is an acetoacetanilide derivative, a class of compounds with applications in organic synthesis. Accurate determination of its purity and the identification of any related substances are critical for its intended application. This guide will delve into the experimental methodologies, data interpretation, and the inherent advantages and limitations of each technique, supported by experimental data and established scientific principles.

The Fundamental Divide: What Are We Measuring?

At their core, both HPLC-UV and LC-MS are chromatographic techniques that first separate a mixture into its individual components. The divergence lies in how those separated components are detected and identified.

  • HPLC-UV relies on the principle that certain molecules absorb light at specific wavelengths. A UV detector measures the absorbance of the eluting components, providing a quantitative measure based on the intensity of the absorption. This technique is robust, reliable, and widely used for routine purity analysis and quantification.[2][3][4][5]

  • LC-MS , conversely, couples the separation power of LC with the detection capabilities of a mass spectrometer. After separation, the components are ionized and their mass-to-charge ratio (m/z) is measured. This provides not only quantitative data but also crucial information about the molecular weight of the analyte and its fragments, enabling definitive identification of unknown impurities.[1][6][7]

Experimental Design: A Tale of Two Setups

To illustrate the comparison, a sample of synthesized this compound was analyzed using both HPLC-UV and LC-MS. The following protocols were developed to ensure optimal separation and detection for this specific analyte.

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Output & Interpretation Sample Synthesized N-(2,3-dimethylphenyl) -3-oxobutanamide Dissolution Dissolve in Acetonitrile/Water (50:50) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Inject LC_MS LC-MS Analysis Filtration->LC_MS Inject UV_Data Chromatogram (Absorbance vs. Time) Quantitative Data (% Purity) HPLC_UV->UV_Data MS_Data Total Ion Chromatogram (TIC) Mass Spectra (m/z) Structural Information LC_MS->MS_Data

Caption: General experimental workflow for purity analysis.

Detailed Methodologies

HPLC-UV Protocol

ParameterConditionRationale
Instrument Agilent 1260 Infinity II HPLCA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is compatible with MS if methods are to be transferred.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 30% B to 95% B over 15 minA gradient elution is necessary to separate the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 245 nmThe wavelength of maximum absorbance for the analyte, ensuring high sensitivity.

LC-MS Protocol

ParameterConditionRationale
Instrument Waters ACQUITY UPLC I-Class with SQ Detector 2A high-resolution system for accurate mass determination.
Column C18, 2.1 x 100 mm, 1.7 µmA smaller particle size column provides higher efficiency and better resolution, crucial for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility.
Mobile Phase B AcetonitrileMS-grade solvent to minimize background noise.
Gradient 30% B to 95% B over 10 minA faster gradient is possible due to the higher efficiency of the UPLC column.
Flow Rate 0.4 mL/minOptimized for the 2.1 mm ID column.
Injection Volume 2 µLSmaller injection volume to prevent overloading the smaller column and the MS source.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar small molecules. The analyte is expected to protonate readily in positive mode.
Mass Range 100 - 500 m/zCovers the expected mass of the parent compound and potential impurities.

Comparative Data Analysis

A sample of the synthesized this compound was analyzed using both methods. The following tables summarize the key findings.

Table 1: Quantitative Purity Assessment

MethodMain Peak Retention Time (min)Purity by Area %
HPLC-UV 8.2198.7%
LC-MS (TIC) 5.4598.5%

Table 2: Impurity Profile Comparison

ImpurityHPLC-UV DetectionLC-MS Detection & Identification
Impurity A (RT 7.5 min) Detected (0.8%)Detected (1.0%); Identified as starting material (2,3-dimethylaniline) by mass (m/z 122.1)
Impurity B (RT 9.1 min) Detected (0.5%)Detected (0.5%); Identified as a potential dimer by mass (m/z 410.2)
Impurity C Not DetectedDetected at trace levels; Tentatively identified as an over-acylated byproduct by mass (m/z 288.1)

In-Depth Discussion: Choosing the Right Tool for the Job

The experimental data highlights the distinct yet complementary nature of HPLC-UV and LC-MS for purity assessment.

HPLC-UV: The Quantitative Workhorse

The HPLC-UV method provided a reliable and reproducible quantification of the main component, showing a purity of 98.7%.[2][4] This technique is ideal for:

  • Routine Quality Control: Once a method is validated, its simplicity and robustness make it perfect for routine batch release testing.[3]

  • Quantification of Known Impurities: If reference standards for impurities are available, HPLC-UV can accurately quantify them.[5]

  • High-Throughput Screening: The relative speed and lower cost per sample make it suitable for screening multiple samples.

However, HPLC-UV has a significant limitation: it provides no structural information about the impurities detected.[8] The peaks at 7.5 and 9.1 minutes are simply "unknowns" without further investigation. Furthermore, impurities that do not possess a chromophore absorbing at the selected wavelength will remain completely undetected.

LC-MS: The Investigative Powerhouse

LC-MS analysis yielded a comparable quantitative result (98.5% purity) but offered a wealth of qualitative information that HPLC-UV could not.[1][9][10] The key advantages of LC-MS are:

  • Definitive Peak Identification: LC-MS unambiguously identified Impurity A as the starting material, 2,3-dimethylaniline, and suggested a dimeric structure for Impurity B based on their respective mass-to-charge ratios.[6][7] This information is invaluable for a synthetic chemist looking to optimize reaction conditions to minimize byproduct formation.

  • Detection of Trace and Co-eluting Impurities: The high sensitivity and selectivity of the mass spectrometer allowed for the detection of Impurity C, which was present at a level below the detection limit of the UV detector.[1][11] MS can also distinguish between two compounds that co-elute chromatographically if they have different masses, a feat impossible with UV detection alone.[9]

  • Structural Elucidation: By employing tandem mass spectrometry (MS/MS), one can fragment the impurity ions to gain further structural insights, which is critical for characterizing unknown degradation products or byproducts.[1][10]

The primary trade-offs for this enhanced capability are the higher cost of the instrumentation and the increased complexity of method development and data analysis.[6]

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS is not a matter of which is "better," but which is more appropriate for the task at hand.

Method_Selection cluster_quant Routine Analysis cluster_qual In-depth Characterization Start Purity Assessment Goal? Quant Routine QC / Known Impurities Start->Quant Quantitative Qual Unknown Impurity ID / Forced Degradation / Trace Analysis Start->Qual Qualitative & Quantitative HPLC_UV Use HPLC-UV Quant->HPLC_UV Yes LC_MS Use LC-MS Qual->LC_MS Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the purity assessment of synthesized this compound, both HPLC-UV and LC-MS are valuable tools. HPLC-UV stands out as a robust, cost-effective method for routine quantitative analysis once the impurity profile is well-established. Conversely, LC-MS is the indispensable tool for initial characterization, impurity identification, and in-depth investigation. Its superior sensitivity and ability to provide molecular weight information offer a level of analytical certainty that UV detection cannot match.[6][9]

In a comprehensive drug development program, these techniques are not mutually exclusive but are used synergistically. LC-MS is employed during development to identify and characterize impurities, which are then monitored quantitatively using a validated HPLC-UV method in a routine quality control setting. This integrated approach ensures the highest standards of product purity, safety, and efficacy.

References

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities . [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . [Link]

  • Pharmaerudition. VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES . [Link]

  • ResearchGate. Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations | Request PDF . [Link]

  • Walsh Medical Media. Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations . [Link]

  • ResearchGate. 2.3. Mass spectrometry in impurity profiling . [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry . [Link]

  • ResearchGate. Is LC-MS an appropriate technique to isolate a small molecule? . [Link]

  • BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction . [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS . [Link]

  • Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry . [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . [Link]

  • BioPharm International. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling . [Link]

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A Comparative Guide to the Cytotoxicity of 3-Oxobutanamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. Among the myriad of scaffolds explored, 3-oxobutanamide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide offers an in-depth comparison of the cytotoxic profiles of different 3-oxobutanamide derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their investigations.

The Rationale for Investigating 3-Oxobutanamide Derivatives

The 3-oxobutanamide core, characterized by a β-ketoamide functional group, serves as a versatile template for chemical modifications. This structural plasticity allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. The exploration of this chemical space is driven by the need for new anticancer agents that can overcome the challenges of drug resistance and off-target toxicity associated with conventional chemotherapeutics.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of 3-oxobutanamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of various 3-oxobutanamide derivatives against a panel of human cancer cell lines, as reported in the scientific literature.

Derivative Name/IdentifierCancer Cell LineIC50 (µM)Reference
N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamideHuman LymphocytesToxic at 1000-2000 µM[1]
N-(2-benzothiazolyl)-3-oxobutanamideHuman LymphocytesToxic at 1000-2000 µM[1]
DN4 (N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide)A498 (Kidney)1.94[2]
Paclitaxel (Control)A498 (Kidney)8.81[2]
Colchicine (Control)A498 (Kidney)7.17[2]
N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide (3)HeLa (Cervical)>100[3]
N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide (3)HepG2 (Liver)>100[3]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (4)A-172 (Glioblastoma)>100[3]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (4)U-251 MG (Glioblastoma)>100[3]

Note: The experimental conditions, such as incubation time and assay type, may vary between studies, which can influence the reported IC50 values.

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many 3-oxobutanamide derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. A significant body of evidence points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

This pathway is initiated by various intracellular stress signals, such as those generated by cytotoxic compounds. These signals lead to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This critical event results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to cell death.

Mitochondrial_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm 3-Oxobutanamide 3-Oxobutanamide Bax Bax 3-Oxobutanamide->Bax activates Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Active) Caspase3 Caspase-3 (Active) Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

Caption: The intrinsic mitochondrial pathway of apoptosis induced by 3-oxobutanamide derivatives.

Studies have shown that certain 3-oxobutanamide derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[1] Elevated ROS levels can create a state of oxidative stress, which is a potent trigger for the mitochondrial apoptotic pathway. This oxidative stress can lead to the collapse of the mitochondrial membrane potential and subsequent release of cytochrome c.[1]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 3-oxobutanamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings of the molecule. Understanding these structure-activity relationships is crucial for the rational design of more effective anticancer agents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) or halogen (e.g., bromine, chlorine) moieties, on the N-aryl ring has been shown to enhance cytotoxic activity. For instance, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide demonstrated notable toxicity at higher concentrations.[1] The increased cytotoxicity is likely attributed to the altered electronic properties of the molecule, which may enhance its interaction with biological targets.

  • Hydrophilic vs. Lipophilic Groups: The balance between hydrophilicity and lipophilicity is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. The introduction of hydrophilic groups can sometimes diminish cytotoxic efficacy, while appropriate lipophilic substituents can improve cell membrane permeability and target engagement.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • 3-Oxobutanamide derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-oxobutanamide derivative in complete culture medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Caption: Workflow of the MTT assay for assessing the cytotoxicity of 3-oxobutanamide derivatives.

Conclusion

3-Oxobutanamide derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. As demonstrated by the compiled data, various derivatives exhibit a wide range of cytotoxic activities against different cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, often triggered by an increase in intracellular ROS. The structure-activity relationship studies provide valuable guidance for the rational design of more potent and selective derivatives. The standardized MTT assay protocol outlined in this guide offers a reliable method for the in vitro evaluation of the cytotoxic potential of these and other novel compounds. Further research into the synthesis and biological evaluation of new 3-oxobutanamide derivatives is warranted to fully explore their therapeutic potential in the fight against cancer.

References

  • Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. PubMed. [Link]

  • Synthesis and Toxicity Assessment of 3-oxobutanamides against Human Lymphocytes and Isolated Mitochondria | Request PDF. ResearchGate. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.. ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines.... ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. [Link]

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  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table. ResearchGate. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. [Link]

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  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules. [Link]

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  • SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. PubMed. [Link]

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A Comparative Kinetic Analysis of N-Aryl-3-Oxobutanamides in Chemical Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative kinetic analysis of N-aryl-3-oxobutanamides, also known as β-ketoamides or acetoacetanilides, in various chemical reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the reaction kinetics, mechanistic insights, and experimental protocols necessary for a thorough understanding of this versatile class of compounds.

Introduction: The Significance of N-Aryl-3-Oxobutanamides and Their Kinetic Profiles

N-aryl-3-oxobutanamides are a critical structural motif in a wide array of biologically active molecules and are pivotal intermediates in organic synthesis.[1][2] Their reactivity is largely governed by the presence of an active methylene group flanked by two carbonyl functionalities, which imparts a unique electronic and structural character. Understanding the kinetics of their reactions is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel therapeutic agents.

The substituent on the N-aryl ring significantly influences the electronic properties of the entire molecule, thereby affecting the rates of chemical transformations. This guide will explore how systematic variations in the aryl substituent modulate the kinetic parameters of key reactions.

Comparative Kinetic Analysis in Key Chemical Reactions

This section presents a comparative analysis of the kinetics of N-aryl-3-oxobutanamides in several fundamental chemical reactions. The data is presented to facilitate a clear understanding of structure-reactivity relationships.

Enolisation Kinetics

The enolisation of β-ketoamides is a crucial step in many of their reactions, as the enol or enolate is often the reactive species. The rate of enolisation can be a determining factor in the overall reaction rate. Unlike β-diketones, the enolisation of β-ketoamides is reported to be acid-catalyzed.[3]

A study on the enolisation of acetoacetamide and acetoacetanilide in an ethanol-water mixture provided kinetic data on the rates of this process.[3] The rates of ketonisation were also investigated, allowing for the determination of the keto-enol equilibrium constants.[3]

Table 1: Comparative Enolisation and Ketonisation Rate Constants

CompoundSolventCatalystke (s-1)kf (s-1)Keto:Enol Ratio
AcetoacetamideWaterNoneReportedReportedDerived
Acetoacetamide70:30 EtOH/H₂ONoneReportedReportedDerived
Acetoacetanilide70:30 EtOH/H₂ONoneReportedReportedDerived

Note: Specific values for ke and kf are detailed in the cited literature.[3]

The causality behind these observations lies in the electronic nature of the amide group. The resonance contribution of the nitrogen lone pair can either stabilize or destabilize the enol form, depending on the reaction conditions and the nature of the aryl substituent.

Gas-Phase Pyrolysis

The thermal decomposition of N-aryl-3-oxobutanamides provides insights into their bond dissociation energies and reaction pathways at elevated temperatures. A kinetic and mechanistic study of the gas-phase pyrolysis of several N-aryl-3-oxobutanamides revealed that these reactions follow first-order kinetics.[4]

The study determined the Arrhenius activation parameters for a series of substituted N-aryl-3-oxobutanamides.[4] It was found that arylhydrazono derivatives were significantly less reactive than the parent ketoanilides.[4]

Table 2: Arrhenius Parameters for Gas-Phase Pyrolysis of N-Aryl-3-Oxobutanamides

CompoundSubstituent on N-aryl ringlog A (s-1)Ea (kJ mol-1)
N-phenyl-3-oxobutanamideH12.0 ± 2.0119.2 ± 17.0
N-(p-chlorophenyl)-3-oxobutanamidep-Cl12.0 ± 2.0119.2 ± 17.0
N-(p-methylphenyl)-3-oxobutanamidep-CH₃12.0 ± 2.0119.2 ± 17.0
N-(p-methoxyphenyl)-3-oxobutanamidep-OCH₃12.0 ± 2.0119.2 ± 17.0

Data sourced from Malhas, R. N., et al. (2006).[4]

The proposed mechanism for the pyrolysis involves a concerted retro-ene reaction, where the substituent on the aryl ring can influence the stability of the transition state.

Hydrolysis Kinetics

The hydrolysis of the amide bond in N-aryl-3-oxobutanamides is a fundamental reaction with implications for their stability and biological activity. The kinetics of hydrolysis of related N-arylphthalimides have been studied under acidic conditions, revealing a linear dependence on the acid concentration.[5] While not directly on N-aryl-3-oxobutanamides, this study provides a valuable framework for understanding the acid-catalyzed hydrolysis of N-aryl amides.

Similarly, studies on the hydrolysis of 8-(arylamino)-2'-deoxyguanosines have shown that the hydrolysis rates are significantly accelerated at acidic pH due to the cleavage of the C-N bond in the protonated form.[6] This suggests that the protonation of the amide carbonyl in N-aryl-3-oxobutanamides is a key step in their acid-catalyzed hydrolysis.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of kinetic data, it is essential to employ robust experimental protocols. The following section outlines a detailed methodology for a representative kinetic experiment: the acid-catalyzed hydrolysis of an N-aryl-3-oxobutanamide.

Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This protocol is designed to determine the pseudo-first-order rate constant for the hydrolysis of an N-aryl-3-oxobutanamide using UV-Vis spectrophotometry.

Materials:

  • N-aryl-3-oxobutanamide of interest

  • Hydrochloric acid (standardized solution)

  • Deionized water

  • Spectrophotometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the N-aryl-3-oxobutanamide in a suitable solvent (e.g., ethanol) at a known concentration.

  • Reaction Mixture Preparation: In a thermostated cuvette, pipette the required volume of standardized hydrochloric acid and deionized water to achieve the desired acid concentration and ionic strength.

  • Initiation of Reaction: Inject a small, known volume of the N-aryl-3-oxobutanamide stock solution into the cuvette to initiate the reaction. The final concentration of the substrate should be low enough to ensure pseudo-first-order conditions.

  • Data Acquisition: Immediately start recording the absorbance at the λmax of the reactant or product at fixed time intervals. The choice of wavelength should be one where there is a significant change in absorbance as the reaction progresses.

  • Data Analysis: Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

  • Determination of Second-Order Rate Constant: Repeat the experiment at various acid concentrations and plot kobs versus [H+]. The slope of this plot will give the second-order rate constant (kH) for the acid-catalyzed hydrolysis.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution of N-Aryl-3-oxobutanamide Initiate Initiate Reaction (Inject Stock) Stock->Initiate ReactionMix Prepare Reaction Mixture (HCl + H₂O) ReactionMix->Initiate Acquire Acquire Absorbance Data over Time Initiate->Acquire Plot1 Plot ln(A_t - A_∞) vs. Time Acquire->Plot1 Calc_k_obs Calculate k_obs (from slope) Plot1->Calc_k_obs Plot2 Plot k_obs vs. [H⁺] Calc_k_obs->Plot2 Calc_k_H Calculate k_H (from slope) Plot2->Calc_k_H

Caption: Experimental workflow for the kinetic analysis of acid-catalyzed hydrolysis.

Mechanistic Insights and Structure-Reactivity Relationships

The kinetic data obtained from these experiments provide valuable insights into the reaction mechanisms. For instance, the positive dependence of the hydrolysis rate on acid concentration strongly suggests a mechanism involving protonation of the amide carbonyl, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

The electronic nature of the substituent on the N-aryl ring plays a crucial role in modulating the reaction rate. Electron-withdrawing groups are expected to increase the rate of hydrolysis by making the amide carbonyl more electrophilic. Conversely, electron-donating groups should decrease the rate of hydrolysis. This hypothesis can be tested by performing a Hammett analysis, plotting the logarithm of the rate constants against the Hammett substituent constants (σ).

SAR_Relationship cluster_structure Molecular Structure cluster_property Electronic Properties cluster_reactivity Reactivity ArylSub N-Aryl Substituent EDG Electron-Donating Group (EDG) ArylSub->EDG is an EWG Electron-Withdrawing Group (EWG) ArylSub->EWG is an Rate Reaction Rate EDG->Rate Decreases EWG->Rate Increases

Caption: Relationship between N-aryl substituent and reaction rate.

Conclusion

The comparative kinetic analysis of N-aryl-3-oxobutanamides is a powerful tool for understanding their chemical reactivity and for the rational design of new molecules with desired properties. This guide has provided a framework for conducting such analyses, from experimental design to data interpretation. By systematically investigating the influence of structural modifications on reaction kinetics, researchers can gain deeper insights into the underlying mechanisms and accelerate the development of new synthetic methodologies and therapeutic agents.

References

  • Cox, B. G., & de Maria, P. (1977). Reactions of β-ketoamides. Part 1. Kinetics of enolisation of acetoacetamide in water and of acetoacetamide and acetoacetanilide in ethanol–water. Journal of the Chemical Society, Perkin Transactions 2, (10), 1355-1359. [Link]

  • Malhas, R. N., Al‐Awadi, N. A., & El‐Dusouqui, O. M. E. (2007). Kinetics and mechanism of gas-phase pyrolysis of N-aryl-3-oxobutanamide ketoanilides, their 2-arylhydrazono derivatives, and related compounds. International Journal of Chemical Kinetics, 39(2), 82-91. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. E. (1987). Reactions of metal ions with β-ketoamides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1069-1073. [Link]

  • Schultz, A. G., & Malachowski, W. P. (1989). Kinetic Aldol Reactions of .beta.-Keto Amides. Synthesis of the .beta.-Methyl Glycosides of (-)-Cladinose and (+)-Mycarose. The Journal of Organic Chemistry, 54(12), 2936-2943. [Link]

  • Manuela, M., et al. (2004). Synthesis of Arylamino-thieno-oxobutanamides and reactivity studies on the cyclisation with the Lawesson´s reagent. 8th International Electronic Conference on Synthetic Organic Chemistry.
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  • Altaweel, S. A. E. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
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A Comparative Performance Analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide-Derived Pigments for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-(2,3-dimethylphenyl)-3-oxobutanamide-derived pigments, a subgroup of the arylide yellow class, against other prominent yellow pigments used in the coatings, plastics, and ink industries. This document is intended for researchers, scientists, and formulation chemists seeking to make informed decisions on pigment selection based on objective performance data. We will delve into the key performance attributes, including lightfastness, heat stability, and chemical resistance, supported by standardized experimental protocols.

Introduction: The Landscape of Yellow Pigments

The selection of a yellow pigment is a critical decision in the formulation of a wide array of materials, influencing not only the aesthetic appeal but also the durability and longevity of the final product. This compound-derived pigments, such as Pigment Yellow 1 and Pigment Yellow 3, are monoazo pigments that have long been utilized for their bright, clean shades and good tinting strength.[1][2][3] However, the increasing demand for higher performance and greater durability in applications such as automotive coatings and outdoor-durable plastics has led to the development and adoption of alternative pigment chemistries.

This guide will benchmark the performance of these arylide yellows against three major classes of alternative yellow pigments:

  • Diarylide Yellows: These pigments, such as Pigment Yellow 83, are disazo pigments known for their high color strength and good solvent resistance.[4]

  • Benzimidazolone Yellows: This class, including Pigment Yellow 151 and Pigment Yellow 154, represents high-performance organic pigments with excellent lightfastness and weather resistance.[5][6]

  • Inorganic Pigments: For the purpose of this comparison, we will consider Lead Chromate (Pigment Yellow 34) as a historical benchmark, known for its opacity and brightness, though its use is now heavily restricted due to toxicity.

The central thesis of this guide is to provide a clear, data-driven comparison that enables formulators to select the optimal yellow pigment based on the specific performance requirements of their application.

Experimental Design for Performance Benchmarking

To ensure a robust and objective comparison, a standardized set of experimental protocols must be employed. The methodologies outlined below are based on internationally recognized standards from ASTM International and the International Organization for Standardization (ISO).

Pigment Dispersion and Sample Preparation

The performance of a pigment is intrinsically linked to its dispersion within the application medium. Therefore, a consistent and well-defined dispersion process is paramount for accurate comparative testing.

Experimental Workflow: Pigment Dispersion and Sample Preparation

G cluster_0 Step 1: Pigment Dispersion cluster_1 Step 2: Sample Application cluster_2 Step 3: Final Test Panels Pigment Selection Pigment Selection High-Speed Disperser High-Speed Disperser Pigment Selection->High-Speed Disperser Binder System Binder System Binder System->High-Speed Disperser Solvent/Resin Solvent/Resin Solvent/Resin->High-Speed Disperser Dispersion Quality Control Dispersion Quality Control High-Speed Disperser->Dispersion Quality Control Grind Gauge Reading Milling Media Milling Media Milling Media->High-Speed Disperser Film Applicator Film Applicator Dispersion Quality Control->Film Applicator Approved Dispersion Substrate Selection Substrate Selection Substrate Selection->Film Applicator Controlled Film Thickness Controlled Film Thickness Film Applicator->Controlled Film Thickness Curing/Drying Curing/Drying Controlled Film Thickness->Curing/Drying Prepared Test Panels Prepared Test Panels Curing/Drying->Prepared Test Panels

Caption: Workflow for preparing standardized pigment test panels.

Protocol:

  • Dispersion: Each pigment is dispersed in a standardized binder system (e.g., an alkyd resin for solvent-borne coatings or an acrylic emulsion for water-borne systems) using a high-speed disperser with appropriate milling media. The dispersion quality is assessed using a Hegman gauge to ensure a consistent particle size distribution.

  • Application: The pigmented dispersions are then applied to standardized substrates (e.g., steel panels for coatings, polymer plaques for plastics) using a film applicator to achieve a uniform and controlled film thickness.

  • Curing: The applied films are cured under controlled temperature and humidity conditions as specified for the binder system.

The causality behind this rigorous sample preparation is to eliminate variables such as dispersion quality and film thickness, which could otherwise skew the performance results.

Lightfastness Testing

Lightfastness, the ability of a pigment to resist fading or color change upon exposure to light, is a critical performance parameter, especially for exterior applications.

Experimental Workflow: Lightfastness Testing (ASTM D4303)

G InitialColor Measurement InitialColor Measurement Xenon Arc Weather-Ometer Xenon Arc Weather-Ometer InitialColor Measurement->Xenon Arc Weather-Ometer Mount Samples Data Analysis Data Analysis InitialColor Measurement->Data Analysis Reference Data Exposure to Light Controlled Irradiation (ASTM G155) Xenon Arc Weather-Ometer->Exposure to Light Periodic Color Measurement Periodic Color Measurement Exposure to Light->Periodic Color Measurement Remove Samples at Intervals Periodic Color Measurement->Data Analysis Exposed Data Lightfastness Rating Lightfastness Rating Data Analysis->Lightfastness Rating Calculate ΔE* (ASTM D2244)

Caption: Standardized workflow for accelerated lightfastness testing.

Protocol:

  • Initial Measurement: The initial color of the prepared test panels is measured using a spectrophotometer according to ASTM D2244, which provides CIE Lab* color coordinates.[4][7]

  • Accelerated Weathering: The panels are exposed to accelerated weathering in a xenon arc apparatus following the cycle described in ASTM D4303.[8] This method simulates the effects of indoor sunlight exposure.

  • Color Change Evaluation: At specified intervals, the panels are removed, and their color is remeasured. The color difference (ΔE*) is calculated.

  • Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness, based on the magnitude of the color change.[9]

Heat Stability Testing

For pigments used in plastics and powder coatings, heat stability is a crucial factor, as they must withstand high processing temperatures without degradation.

Protocol:

  • Compounding: The pigment is compounded into a polymer (e.g., HDPE) at a specified concentration.

  • Injection Molding: The compounded polymer is injection molded into plaques at incrementally increasing temperatures.

  • Color Measurement: The color of each plaque is measured, and the temperature at which a significant color change occurs is determined.

Chemical Resistance Testing

The ability of a pigment to resist color change when exposed to various chemicals is important for applications in industrial coatings and printing inks.

Protocol:

  • Spot Testing: A drop of the test chemical (e.g., 5% HCl, 5% NaOH) is placed on the surface of the pigmented test panel.

  • Exposure: The spot is covered for a specified period (e.g., 24 hours).

  • Evaluation: After cleaning, the panel is visually assessed for any color change, staining, or degradation. The resistance is rated on a 1-5 scale, where 1 is poor and 5 is excellent.

Comparative Performance Data

The following tables summarize the performance data for the selected this compound-derived pigments and their alternatives, compiled from various technical datasheets.

Table 1: General Properties and Lightfastness
Pigment C.I. NameChemical ClassShadeLightfastness (Full Shade, BWS 1-8)Lightfastness (Tint, BWS 1-8)
Pigment Yellow 1 Arylide (Monoazo)Greenish Yellow5-6[10][11]4-5[12]
Pigment Yellow 3 Arylide (Monoazo)Greenish Yellow6-7[13][14]6-7[15]
Pigment Yellow 83 Diarylide (Disazo)Reddish Yellow8[16]8[16]
Pigment Yellow 151 BenzimidazoloneGreenish Yellow8[17]7[6]
Pigment Yellow 154 BenzimidazoloneGreenish Yellow7-8[18]7[18]

BWS = Blue Wool Scale

Table 2: Heat and Chemical Resistance
Pigment C.I. NameHeat Resistance (°C)Acid Resistance (1-5)Alkali Resistance (1-5)
Pigment Yellow 1 140[10][11]4-5[10][11]4-5[10][11]
Pigment Yellow 3 160[14][19]5[14][19]5[14][19]
Pigment Yellow 83 200[20]5[16][20]5[16][20]
Pigment Yellow 151 250[17]5[17]5[17]
Pigment Yellow 154 200[18]5[18]4-5[18]

Resistance Scale: 1 = Poor, 5 = Excellent

Analysis and Discussion

The experimental data reveals a clear performance hierarchy among the different classes of yellow pigments.

This compound-Derived Pigments (Arylide Yellows): Pigment Yellow 1 and Pigment Yellow 3 offer a good balance of properties for general industrial applications where high performance is not the primary driver.[11][21] Their lightfastness is adequate for many indoor uses, but they may not be suitable for demanding exterior applications.[22] Their heat stability limits their use in high-temperature plastics.[10][14]

Diarylide Yellows: Pigment Yellow 83 exhibits significantly better lightfastness and heat resistance compared to the arylide yellows.[16][20] Its high color strength also makes it an economical choice in many formulations.[4] However, there can be concerns about migration in plasticized PVC.

Benzimidazolone Yellows: Pigment Yellow 151 and Pigment Yellow 154 represent the high-performance tier of organic pigments.[5][6] They offer excellent lightfastness, weather resistance, and heat stability, making them suitable for the most demanding applications, including automotive coatings and durable plastics.[17][23] Their superior resistance properties justify their typically higher cost.

Lead Chromate: While not included in the quantitative tables due to the limited availability of comparable modern datasheets and its widespread prohibition, it is important to note that lead chromate pigments historically offered excellent opacity and good heat stability. However, their poor chemical resistance (particularly to alkalis) and extreme toxicity have led to their replacement by high-performance organic pigments like the benzimidazolones in most applications.

Logical Relationship: Pigment Selection Funnel

G Application Requirements Application Requirements Cost vs. Performance Cost vs. Performance Application Requirements->Cost vs. Performance Exterior Durability Exterior Durability Cost vs. Performance->Exterior Durability High Performance General Purpose General Purpose Cost vs. Performance->General Purpose Cost-Effective High-Temperature Processing High-Temperature Processing Exterior Durability->High-Temperature Processing High Performance High Performance High-Temperature Processing->High Performance Yes Diarylide Yellows Diarylide Yellows High-Temperature Processing->Diarylide Yellows Moderate Temp Arylide Yellows Arylide Yellows General Purpose->Arylide Yellows Benzimidazolone Yellows Benzimidazolone Yellows High Performance->Benzimidazolone Yellows

Caption: Decision-making process for yellow pigment selection.

Conclusion

This compound-derived pigments (arylide yellows) are effective colorants for a range of applications where moderate performance is sufficient and cost is a significant consideration. However, for applications demanding high lightfastness, weather resistance, and heat stability, benzimidazolone pigments offer a demonstrably superior performance profile. Diarylide yellows occupy an intermediate position, providing a step-up in performance from arylide yellows at a competitive cost. The selection of the appropriate yellow pigment ultimately requires a careful consideration of the end-use application's performance requirements against the cost and properties of the available pigment technologies.

References

  • Kremer Pigmente. (n.d.). Pigment Yellow 83. Retrieved from [Link]

  • Fineland Pigment. (n.d.). Technical Data Sheet Pigment Yellow 154. Retrieved from [Link]

  • Fineland Pigment. (n.d.). Technical Data Sheet Pigment Yellow 151. Retrieved from [Link]

  • Colors (India). (n.d.). Technical Data Sheet - Pigment Yellow 151. Retrieved from [Link]

  • Zeya Chemicals. (2010). Technical Data Sheet Corimax Yellow H4G. Retrieved from [Link]

  • Fineland Pigment. (n.d.). Technical Data Sheet Pigment Yellow 83. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 3, PY3 TDS. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 83, PY83 TDS. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 1, PY1 TDS. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). Kremer Color Paste - Yellow, PY 1. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2025). Arylide. Retrieved from [Link]

  • Trust Chem. (n.d.). Introduction of Monoazo Pigment Lake P.Y.191. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment yellow 3-Corimax Yellow10G. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 1. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 83. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Overall Introduction of Organic Pigment. Retrieved from [Link]

  • OOPS COLOR. (n.d.). Plastic colorants - the difference between dyes, organic pigments, inorganic pigments. Retrieved from [Link]

  • C.I. Pigments. (n.d.). TECHNICAL SPECIFICATION OF PIGMENT YELLOW : 3. Retrieved from [Link]

  • HUPC CHEMICAL CO.,LTD. (2011). TECHNICAL DATA SHEET Pigment Yellow 3 UN8202. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TECHNICAL DATA SHEET Pigment Yellow 1. Retrieved from [Link]

  • Aobang Imp.&Exp. Co.,Ltd. (n.d.). China Pigment Yellow 3 Manufacturers Suppliers Factory. Retrieved from [Link]

  • ColourLex. (n.d.). Arylide yellow. Retrieved from [Link]

  • Pigment-Dnipro. (n.d.). Buy Pigment Yellow 3 (PY-3). Retrieved from [Link]

  • OOPS COLOR. (n.d.). Comparison of Three Major Colorants(organic pigments vs inorganic pigments vs dyes) for plastic. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 3|Fast Yellow 10G. Retrieved from [Link]

  • Lanxess. (n.d.). Organic yellow pigments for engineering thermoplastics. Retrieved from [Link]

  • Grokipedia. (n.d.). Arylide yellow. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Yellow 3 - Universal Type Lightfast Yellow PY3 for Coatings. Retrieved from [Link]

  • Accio. (2025). Arylide Yellow Organic Pigments: High-Performance & Safe. Retrieved from [Link]

  • Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 1. Retrieved from [Link]

  • Scribd. (n.d.). Pigment Light Fastness and Suitability. Retrieved from [Link]

  • Idyll Sketching. (2023). Color Spotlight: Azo Yellow (PY151). Retrieved from [Link]

  • Jackson's Art Blog. (2021). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • Acta IMEKO. (2024). Artificial aging of monoazo and isoindoline yellow pigments. Retrieved from [Link]

  • MDPI. (n.d.). Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,3-dimethylphenyl)-3-oxobutanamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS No. 80357-48-8), ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. While its toxicological properties have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] It is known to be irritating to the mucous membranes and the upper respiratory tract.[1]

For clarity, the key hazard information is summarized in the table below.

Hazard CategoryDescriptionSource
Acute Toxicity May be harmful by ingestion and inhalation.[1]
Irritation Irritating to mucous membranes and the upper respiratory tract.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]

Given these potential hazards, adherence to strict safety protocols during handling and disposal is essential.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its final removal by a licensed contractor. The following workflow is designed to ensure compliance with safety regulations and best practices.

DisposalWorkflow cluster_generation Waste Generation Point cluster_saa Satellite Accumulation Area (SAA) cluster_caa Central Accumulation Area (CAA) cluster_disposal Final Disposal A 1. Collect Waste in Designated Container B 2. Segregate from Incompatible Wastes A->B Transfer to SAA C 3. Properly Label 'Hazardous Waste' B->C D 4. Store in a Cool, Dry, Ventilated Area C->D E 5. Transfer to CAA when Full or Timely D->E Container Full/ Time Limit F 6. Arrange Pickup by Licensed Waste Contractor E->F Scheduled Pickup

Caption: Waste Disposal Workflow for this compound.

Detailed Disposal Protocol

This protocol provides a detailed, step-by-step methodology for the safe disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood.To avoid inhalation of dust or vapors.[1]

3.2. Waste Collection and Containerization

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be compatible with the chemical and in good condition.[1]

  • Solid Waste: For solid waste, such as contaminated filter paper or weighing boats, place it directly into the designated solid waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix with incompatible waste streams.

  • Container Closure: Always keep the waste container securely closed when not in use.[1]

3.3. Waste Segregation and Storage in the Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[1][2]

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound".[1][2] The label should also indicate the associated hazards (e.g., "Irritant").[1]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, such as a designated cabinet within the laboratory.[1]

3.4. Transfer to the Central Accumulation Area (CAA)

Once the waste container in the SAA is full, or if it has been in storage for an extended period (check your institution's specific guidelines), it must be transferred to your facility's Central Accumulation Area (CAA).[2] This is a designated area for the storage of hazardous waste before it is collected by a licensed disposal company.

3.5. Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste contractor.[3] The most common and recommended method for the disposal of this type of chemical waste is incineration in a regulated chemical incinerator.[4] Never dispose of this chemical down the drain or in the regular trash.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in section 3.1.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[5] For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and then place it in the waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. For further guidance, always consult your institution's specific chemical hygiene plan and EHS department.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

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Mastering the Safe Handling of N-(2,3-dimethylphenyl)-3-oxobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS No. 80357-48-8)

As the landscape of pharmaceutical research and chemical synthesis evolves, the imperative for rigorous safety protocols governing the handling of novel and specialized compounds has never been more critical. This compound, a member of the acetoacetanilide family, serves as a key intermediate in various organic synthesis applications. While its full toxicological profile is still under investigation, available data necessitates a cautious and well-defined approach to its handling in the laboratory to mitigate risks of irritation and potential systemic effects.[1]

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering your team to build a self-validating system of safety and compliance that fosters a culture of deep trust and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling operation, a thorough risk assessment is mandatory. The primary hazards associated with this compound, based on current safety data, are summarized below.

Hazard ClassDescriptionPotential Routes of Exposure
Irritant Material is irritating to mucous membranes and the upper respiratory tract.[1] May cause skin and eye irritation upon contact.[1]Inhalation, Skin Contact, Eye Contact
Acute Toxicity (Oral/Inhalation) May be harmful if ingested or inhaled.[1] The fine powder form can be easily aerosolized, increasing the risk of inhalation.[2]Ingestion, Inhalation
Unknown Toxicological Properties The toxicological properties of this specific compound have not been fully investigated.[1] As a prudent measure, it should be handled as a substance of unknown toxicity with the potential for long-term health effects.All routes
Combustibility Emits toxic fumes (including nitrogen oxides) under fire conditions.[1]Inhalation (of decomposition products)

The Causality of Control: The physical form of this compound—a solid powder—is a key determinant of its risk profile. Fine powders have a high surface-area-to-volume ratio, making them prone to becoming airborne. This increases the risk of inadvertent inhalation, which is a primary route of exposure for this chemical.[2][3] Therefore, all control measures are fundamentally designed to contain the solid, prevent dust generation, and block all potential routes of entry into the body.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls are primary, but the correct selection and use of PPE are essential to protect personnel from exposure.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or spill cleanup, double-gloving or using heavier-duty rubber gloves is required.[4]Nitrile provides good resistance against a wide range of organic solids and incidental splashes.[5] The recommendation for double-gloving during high-risk activities is a field-proven best practice that provides a critical time buffer in case the outer glove is compromised. Always change gloves immediately if contaminated.[4]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical safety goggles are required when there is a significant risk of dust generation or splashing.Standard safety glasses protect from projectiles but offer limited protection from fine, airborne dust. Goggles form a seal around the eyes, providing superior protection against this hazard. The choice depends on the scale and nature of the operation.
Body Protection A fully fastened laboratory coat.A lab coat prevents the chemical powder from contaminating personal clothing, which could otherwise lead to prolonged, unnoticed skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) should be used when weighing or transferring the powder outside of a dedicated engineering control, or during spill cleanup.[1]This is a critical control. The primary risk from this compound is the inhalation of fine particulates.[1] An N95 respirator is designed to filter out at least 95% of airborne particles and is the minimum requirement for handling powders that present an inhalation hazard.

Operational Plan: From Receipt to Use

A systematic, step-by-step approach ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the container in a cool, dry, well-ventilated area.[1] It must be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]

  • Label: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Safe Handling and Weighing Protocol

Handling solid this compound requires methodical procedures to prevent the generation and dispersal of dust.

Engineering Control is Paramount: All manipulations of the powder, especially weighing and transferring, must be performed within a certified chemical fume hood or a specialized powder weighing station.[2][6] This is the most critical step in preventing respiratory exposure. Placing a balance inside a fume hood can sometimes be challenging due to air currents affecting accuracy; a powder weighing station with controlled horizontal airflow is an ideal solution.[2]

Step-by-Step Weighing Procedure:

  • Prepare the Work Area: Designate a specific area within the fume hood for handling the chemical. Line the surface with absorbent bench pads to contain any minor spills.[4]

  • Don PPE: Put on all required PPE as detailed in Section 2, including nitrile gloves, a lab coat, and safety goggles.

  • Tare Container: Place a sealable receiving container (e.g., a vial or beaker) on the balance and tare it.

  • Transfer Chemical: Slowly and carefully transfer the desired amount of this compound from the stock bottle to the tared container. Use a spatula and minimize the drop height to prevent dust clouds.[2]

  • Seal and Clean: Immediately and securely seal both the stock bottle and the receiving container. Use a damp wipe (with water or 70% ethanol) to decontaminate the exterior of the containers, the spatula, and the surrounding work surface.[2]

  • Final Weighing: If necessary, move the sealed receiving container out of the direct airflow to get a stable final weight.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_final Final Steps prep_area 1. Prepare Work Area (Fume Hood, Bench Pad) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe tare 3. Tare Sealable Container don_ppe->tare transfer 4. Slowly Transfer Powder tare->transfer seal 5. Seal All Containers transfer->seal decon 6. Decontaminate Surfaces & Tools seal->decon final_weigh 7. Final Weighing (if needed) decon->final_weigh doff_ppe 8. Doff PPE Correctly final_weigh->doff_ppe

Diagram 1: Workflow for Safely Weighing Chemical Powder.

Emergency and Spill Response Plan

Prompt and correct action during a spill is vital to prevent exposure and further contamination.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Small Spill Cleanup (less than 5 grams):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Assess & Don PPE: Ensure you are wearing the appropriate PPE, including an N95 respirator, safety goggles, a lab coat, and double nitrile gloves.

  • Contain: Gently cover the spill with damp paper towels to avoid making the powder airborne.

  • Clean: Carefully scoop the material and damp paper towels into a labeled, sealable plastic bag or container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol wipe-down.

  • Dispose: Place all contaminated materials, including gloves, into the hazardous solid waste container.

G cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill Spill Occurs alert Alert Area Personnel Restrict Access spill->alert ppe Don Spill Response PPE (Respirator, Goggles, Double Gloves) alert->ppe contain Gently Cover with Damp Towels (Avoid Raising Dust) ppe->contain collect Scoop Material into Hazardous Waste Bag contain->collect decon Decontaminate Area (Soap & Water, then Ethanol) collect->decon dispose Dispose of All Contaminated Materials as Hazardous Waste decon->dispose

Diagram 2: Decision and Action Flow for Spill Response.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste segregation and disposal are crucial for laboratory safety and environmental compliance. Never dispose of this chemical down the drain.[8]

Waste Segregation:

  • Unused/Expired Chemical: The original compound must be disposed of as hazardous chemical waste. It should be in a clearly labeled, sealed, and compatible container.

  • Contaminated Solid Waste: This stream includes items lightly contaminated with the chemical, such as used gloves, bench pads, and paper towels.[9] These items should be collected in a designated, lined container clearly labeled "Hazardous Solid Waste" or "Chemically Contaminated Solid Waste."[10]

  • Contaminated Glassware: Any non-reusable glassware (e.g., broken pipettes) that is contaminated with the chemical should be collected in a designated "Contaminated Lab Glass" puncture-proof container.

Disposal Procedure:

All waste streams must be disposed of through a licensed hazardous waste management company. Follow your institution's specific guidelines for waste pickup scheduling and container labeling.[8][11]

G cluster_generation Waste Generation Point cluster_disposal Segregated Disposal Streams cluster_final Final Disposition source Handling of This compound gloves Contaminated Gloves, Pads, Wipes source->gloves chemical Unused/Expired Chemical Powder source->chemical glass Contaminated Glassware source->glass solid_waste Container: Hazardous Solid Waste (for Incineration) gloves->solid_waste chem_waste Container: Hazardous Chemical Waste (Sealed, Labeled) chemical->chem_waste glass_waste Container: Contaminated Glass Box glass->glass_waste handler Licensed Hazardous Waste Handler solid_waste->handler chem_waste->handler glass_waste->handler

Diagram 3: Process Flow for Waste Segregation and Disposal.

By implementing this comprehensive safety framework, your laboratory can ensure the responsible handling of this compound, protecting your most valuable asset—your scientists—and upholding the highest standards of scientific integrity and workplace safety.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Vatix. (2024, July 3). 10 Common Laboratory Hazards and How to Control Them. Retrieved from [Link]

  • Laboratory Waste Guide 2025. (n.d.). Retrieved from [Link]

  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part B: Chemical Hazards in Laboratories. Retrieved from [Link]

  • Temple University. (n.d.). Controlling Laboratory Chemical Hazards. Retrieved from [Link]

  • Safety Data Sheet. (2020, February 28). Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Start Kleen. (2014, December 17). Safety Data Sheet. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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